(4-pentylphenyl)boronic Acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(4-pentylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO2/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h6-9,13-14H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRMPSOGFATLJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404610 | |
| Record name | (4-Pentylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121219-12-3 | |
| Record name | (4-Pentylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amylphenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 4-n-Pentylphenylboronic Acid
Prepared by: Gemini, Senior Application Scientist
Abstract
4-n-Pentylphenylboronic acid is a key intermediate in modern organic synthesis and medicinal chemistry, primarily utilized for the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, ensuring reproducibility, and developing novel applications in materials science and drug discovery. This guide provides a comprehensive analysis of the core physicochemical characteristics of 4-n-pentylphenylboronic acid, including its structural, physical, and spectroscopic properties. Furthermore, it details robust experimental protocols for the determination of critical parameters such as solubility and acidity (pKa), offering researchers and drug development professionals a foundational resource for its effective application.
Introduction
Boronic acids, and their derivatives, have become indispensable tools in the synthetic chemist's arsenal.[1] Among these, arylboronic acids are particularly prominent for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2] 4-n-Pentylphenylboronic acid, a member of this class, features a five-carbon alkyl chain on the phenyl ring, which imparts specific lipophilic characteristics. This modification is crucial for synthesizing molecules with tailored solubility and biological interaction profiles, making it a valuable building block for active pharmaceutical ingredients (APIs) and advanced materials.
The efficacy, scalability, and safety of synthetic routes employing this reagent are directly dependent on its fundamental physicochemical properties. Factors such as solubility dictate solvent selection and reaction homogeneity, while its acidity and stability influence reactivity and storage conditions. This document serves as a technical deep-dive into these properties, grounding theoretical principles with practical, field-proven experimental methodologies.
Core Physicochemical Properties
The integration of the n-pentyl group onto the phenylboronic acid scaffold significantly influences its physical and chemical behavior compared to its unsubstituted counterpart.
2.1 General and Structural Properties
4-n-Pentylphenylboronic acid is a white to off-white crystalline solid under standard conditions. Its core structure consists of a benzene ring substituted with a boronic acid group [-B(OH)₂] and an n-pentyl group [- (CH₂)₄CH₃] at the para position. The boron atom is sp²-hybridized, possessing a vacant p-orbital that confers its Lewis acidic character.[3]
dot graph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=5000, bgcolor="#FFFFFF"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} endom Figure 1: Chemical Structure of 4-n-Pentylphenylboronic Acid.
Table 1: General Properties of 4-n-Pentylphenylboronic acid
| Property | Value | Reference |
|---|---|---|
| CAS Number | 121219-12-3 | [4] |
| Molecular Formula | C₁₁H₁₇BO₂ | [4] |
| Molecular Weight | 192.06 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 83-88 °C | |
Note: The melting point is lower than that of unsubstituted phenylboronic acid (216-219 °C) due to the disruption of intermolecular hydrogen bonding and crystal packing by the flexible alkyl chain.[5]
2.2 Solubility Profile
The principle of "like dissolves like" is fundamental to understanding the solubility of this compound. The boronic acid moiety is polar and capable of hydrogen bonding, while the n-pentylphenyl group is nonpolar and lipophilic. This dual nature results in a nuanced solubility profile.
-
Aqueous Solubility: Like most arylboronic acids, the 4-n-pentyl derivative has very low solubility in water.[1][2] The presence of the long alkyl chain further increases its hydrophobicity compared to unsubstituted phenylboronic acid, reducing its solubility in aqueous media.
-
Organic Solubility: It exhibits good solubility in polar organic solvents such as diethyl ether, acetone, methanol, and tetrahydrofuran (THF).[2][6][7] It is generally poorly soluble in nonpolar hydrocarbon solvents like hexanes, though its solubility in such solvents is enhanced relative to phenylboronic acid due to the pentyl group.[8]
This solubility profile is critical for its use in Suzuki-Miyaura coupling, where solvent systems like toluene/ethanol/water or THF are often employed to accommodate both the organic-soluble boronic acid and the aqueous-soluble base.[9]
2.3 Acidity (pKa)
Boronic acids are Lewis acids, not Brønsted-Lowry acids. Their acidity arises from the acceptance of a hydroxide ion by the vacant p-orbital on the boron atom to form a tetrahedral boronate species [B(OH)₃]⁻. The equilibrium of this reaction is used to define an apparent pKa.
The pKa of unsubstituted phenylboronic acid is approximately 8.83.[8] The n-pentyl group is weakly electron-donating through induction. This effect increases the electron density on the aromatic ring and the boron atom, slightly reducing its Lewis acidity. Consequently, the pKa of 4-n-pentylphenylboronic acid is expected to be slightly higher (less acidic) than that of phenylboronic acid. This subtle modulation of acidity can be important in applications like carbohydrate sensing, where the pKa influences the pH range for optimal binding.
2.4 Stability and Boroxine Formation
A key characteristic of boronic acids is their propensity to undergo reversible dehydration, especially upon heating or under anhydrous conditions, to form a six-membered cyclotrimeric anhydride known as a boroxine.[5][8]
dot graph "Boroxine_Formation" { graph [layout=dot, rankdir=LR, splines=true, bgcolor="#FFFFFF", fontname="Arial"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} endom Figure 2: Reversible equilibrium between 4-n-pentylphenylboronic acid and its corresponding boroxine.
This equilibrium is influenced by several factors:
-
Water Content: The presence of water shifts the equilibrium towards the monomeric boronic acid.
-
Temperature: Heating drives the dehydration process, favoring boroxine formation.[10]
-
Substituents: Electron-donating groups, such as the n-pentyl group, have been shown to support the formation of boroxine.[11][12][13]
The formation of boroxine is significant as it can affect the reactivity, solubility, and characterization of the compound. Commercially available boronic acids often contain varying amounts of their corresponding boroxine anhydride.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 4-n-pentylphenylboronic acid.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides distinct signals for the different hydrogen environments. Based on data from similar structures, the expected chemical shifts (in CDCl₃ or DMSO-d₆) are:
-
δ ~7.7-7.9 ppm: A doublet corresponding to the two aromatic protons ortho to the boronic acid group.
-
δ ~7.2-7.3 ppm: A doublet corresponding to the two aromatic protons meta to the boronic acid group.
-
δ ~4.5-5.5 ppm: A broad singlet for the two acidic protons of the B(OH)₂ group. This signal is exchangeable with D₂O.
-
δ ~2.6 ppm: A triplet for the two benzylic protons (-CH₂-) adjacent to the aromatic ring.
-
δ ~1.6 ppm: A multiplet for the second CH₂ group of the pentyl chain.
-
δ ~1.3 ppm: A multiplet for the central two CH₂ groups of the pentyl chain.
-
δ ~0.9 ppm: A triplet for the terminal methyl (-CH₃) group.
-
-
¹³C NMR: The carbon spectrum will show distinct signals for the aromatic and aliphatic carbons. The carbon atom attached to the boron (C-B) is often difficult to observe due to quadrupolar relaxation.
3.2 Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups.[14]
-
~3200-3600 cm⁻¹: A strong, broad absorption band characteristic of the O-H stretching of the hydrogen-bonded B(OH)₂ group.[15][16]
-
~2850-2960 cm⁻¹: Multiple sharp peaks corresponding to the C-H stretching vibrations of the aliphatic n-pentyl chain.
-
~3030 cm⁻¹: A weaker peak for the aromatic C-H stretch.
-
~1600 cm⁻¹: A peak for the C=C stretching of the aromatic ring.
-
~1310-1350 cm⁻¹: A strong, characteristic peak for the asymmetric B-O stretching vibration.[15]
3.3 Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
-
Molecular Ion Peak (M⁺): For C₁₁H₁₇BO₂, the expected m/z would be ~192.1.
-
Common Observations: Analysis of boronic acids by MS can be complicated. Dehydration is common in the ion source, leading to the observation of peaks corresponding to [M-H₂O]⁺ and [M-2H₂O]⁺. The presence of the boroxine trimer can also lead to higher mass ions.[17] Electrospray ionization (ESI) in negative mode is often effective for detecting the boronate anion.
Experimental Protocols
The following protocols describe standardized methods for determining key physicochemical parameters.
4.1 Protocol for Solubility Determination (Shake-Flask Method)
This protocol determines the thermodynamic equilibrium solubility of the compound in a given solvent system.[18][19][20][21]
dot graph "Solubility_Workflow" { graph [layout=dot, rankdir=TB, splines=true, bgcolor="#FFFFFF", fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} endom Figure 3: Experimental workflow for the Shake-Flask solubility determination method.
Methodology:
-
Preparation: Add an excess amount of solid 4-n-pentylphenylboronic acid to a series of glass vials. The excess should be visually apparent.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent (e.g., phosphate-buffered saline pH 7.4, hexane, ethanol) to each vial.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate for at least 24 hours to allow the system to reach equilibrium.[20]
-
Phase Separation: After equilibration, let the vials stand at the same temperature to allow undissolved solid to settle. For robust separation, centrifuge the vials.[22]
-
Sampling & Analysis: Carefully remove an aliquot of the clear supernatant. Immediately determine its concentration using a pre-validated and calibrated analytical method, such as HPLC-UV, against a standard curve.
-
Validation: The process should be repeated with samples taken at a later time point (e.g., 48 hours) to confirm that equilibrium has been reached. The solubility values should agree within an acceptable margin of error.[20]
4.2 Protocol for pKa Determination (UV-Vis Spectrophotometry)
This method is effective for compounds containing a chromophore, like the phenyl ring, where the absorbance spectrum changes with ionization state.[23][24][25][26]
Causality: The UV absorbance of the phenyl ring is sensitive to the hybridization state of the boron atom. The neutral, sp²-hybridized boronic acid has a different spectrum than the anionic, sp³-hybridized tetrahedral boronate. By monitoring this change across a range of pH values, the pKa can be determined.[27]
Methodology:
-
Stock Solution: Prepare a concentrated stock solution of 4-n-pentylphenylboronic acid in a co-solvent like methanol or DMSO (e.g., 10 mM).
-
Buffer Preparation: Prepare a series of buffer solutions with constant ionic strength covering a wide pH range (e.g., pH 7 to 11, in 0.2-0.5 pH unit increments).
-
Sample Preparation: In a 96-well UV-transparent plate, add a small, fixed volume of the stock solution to each well, followed by the buffer solutions to achieve a constant final analyte concentration (e.g., 0.1 mM).[23]
-
Spectra Acquisition: Measure the full UV-Vis absorbance spectrum (e.g., 220-350 nm) for each well using a plate reader.
-
Data Analysis:
-
Select one or more wavelengths where the absorbance changes significantly with pH.
-
Plot absorbance at the selected wavelength(s) versus pH.
-
Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation (or a suitable derivative) using non-linear regression. The pKa is the pH value at the inflection point of the curve.[26]
-
Conclusion
4-n-Pentylphenylboronic acid is a strategically important building block whose utility is deeply rooted in its distinct physicochemical properties. The n-pentyl chain imparts significant lipophilicity, modulating its solubility profile and making it suitable for incorporation into nonpolar molecular frameworks while retaining the versatile reactivity of the boronic acid moiety. Its well-defined acidity, predictable spectroscopic signature, and known stability profile—including the equilibrium with its boroxine form—provide a solid foundation for its application. The experimental protocols outlined herein offer robust methodologies for researchers to validate these properties, ensuring the reliable and optimized use of this reagent in the demanding fields of pharmaceutical development and materials science.
References
- 1. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]
- 2. d-nb.info [d-nb.info]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. boronmolecular.com [boronmolecular.com]
- 5. Phenylboronic acid CAS#: 98-80-6 [m.chemicalbook.com]
- 6. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 9. rsc.org [rsc.org]
- 10. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Formation of boroxine: Its stability and thermodynamic parameters in solution | Semantic Scholar [semanticscholar.org]
- 13. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 14. uanlch.vscht.cz [uanlch.vscht.cz]
- 15. researchgate.net [researchgate.net]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. researchgate.net [researchgate.net]
- 18. enamine.net [enamine.net]
- 19. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 20. downloads.regulations.gov [downloads.regulations.gov]
- 21. bioassaysys.com [bioassaysys.com]
- 22. benchchem.com [benchchem.com]
- 23. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 26. ishigirl.tripod.com [ishigirl.tripod.com]
- 27. pharmaguru.co [pharmaguru.co]
(4-pentylphenyl)boronic acid CAS number and safety data
An In-depth Technical Guide to (4-pentylphenyl)boronic Acid for Advanced Research Applications
Introduction
This compound has emerged as a pivotal building block in modern organic synthesis, particularly for researchers in pharmaceutical and materials science. Its utility is most profoundly demonstrated in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for constructing carbon-carbon bonds.[1] The presence of the pentyl group provides lipophilicity, a critical parameter in modulating the pharmacokinetic profiles of drug candidates, while the boronic acid moiety serves as a versatile handle for forming biaryl and other conjugated systems that are prevalent in many therapeutic agents and advanced materials.[2][3]
This guide, designed for scientists and drug development professionals, provides a comprehensive overview of this compound, moving beyond simple data to explain the causality behind its applications and handling protocols. We will delve into its core properties, safety considerations, mechanistic role in the Suzuki-Miyaura coupling, and provide a field-proven experimental protocol.
Compound Identification and Physicochemical Properties
Precise identification and understanding of a reagent's physical properties are the foundation of reproducible and successful research. This compound is a stable, solid compound under standard laboratory conditions, but like many boronic acids, it may exist in equilibrium with its anhydride form (a cyclic trimer known as a boroxine).[4][5]
| Property | Value | Source(s) |
| CAS Number | 121219-12-3 | [6][7][8] |
| Molecular Formula | C₁₁H₁₇BO₂ | [6] |
| Molecular Weight | 192.06 g/mol | [4][6] |
| Appearance | Colorless to white solid | [4] |
| Melting Point | 82-84 °C | [4] |
| Boiling Point | 328.0 ± 35.0 °C (Predicted) | [4] |
| Solubility | Soluble in organic solvents like chloroform and dichloromethane; poorly soluble in water. | [4] |
Safety, Handling, and Storage
While boronic acids are generally considered to have low toxicity, appropriate handling is crucial to ensure laboratory safety.[4][5] The primary hazards associated with arylboronic acids involve irritation to the skin, eyes, and respiratory system.[9]
| Hazard Category | GHS Classification and Precautionary Statements |
| Pictogram(s) | |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[9]H319: Causes serious eye irritation.[9]H335: May cause respiratory irritation.[9] |
| Handling Protocol | P261: Avoid breathing dust.[9]P264: Wash skin thoroughly after handling.[9]P271: Use only outdoors or in a well-ventilated area.[9]P280: Wear protective gloves, eye protection, and face protection.[9] |
| First Aid (Response) | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9]P312: Call a POISON CENTER or doctor if you feel unwell.[9] |
| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[9]P405: Store locked up.[9]Store in a cool, dark, and dry place away from oxidizing agents. |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[9] |
Expert Insight: The tendency of boronic acids to form anhydrides upon storage is an important consideration. While this does not always impede reactivity, it alters the molecular weight per mole of reacting boron species. For high-precision reactions, it is advisable to use freshly opened material or to briefly dry the reagent under vacuum before use, especially if it has been stored for an extended period.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the cornerstone application for this compound, enabling the synthesis of complex biaryl compounds from organohalides.[1] This palladium-catalyzed reaction is celebrated for its mild conditions, high functional group tolerance, and the low toxicity of its boron-containing byproducts.[10]
Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange. Understanding this mechanism is key to troubleshooting the reaction and optimizing conditions.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide (R¹-X) bond, forming a Pd(II) complex. This is often the rate-limiting step.[1][10]
-
Transmetalation : The organoboronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate "ate" complex.[11] This complex then transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) intermediate.[10]
-
Reductive Elimination : The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the complex, forming the desired C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][10]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Synthesis of 4-Pentyl-1,1'-biphenyl
This protocol provides a self-validating, step-by-step methodology for a representative Suzuki-Miyaura coupling using this compound and bromobenzene.
Workflow Diagram
Caption: Experimental workflow for a typical Suzuki coupling reaction.
Step-by-Step Methodology
Materials:
-
This compound (1.0 eq)
-
Bromobenzene (1.1 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.02 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 M aqueous solution, 2.0 eq)
-
Toluene
-
Ethanol (95%)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and Pd(PPh₃)₄.
-
Rationale: A flame-dried flask under an inert atmosphere (Nitrogen or Argon) is critical to prevent moisture from hydrolyzing the boronic acid and to protect the Pd(0) catalyst from oxidation.
-
-
Reagent Addition: Add toluene and a small amount of ethanol (e.g., 4:1 Toluene:EtOH). Add the bromobenzene via syringe.
-
Rationale: Toluene is the primary solvent. Ethanol is often added to improve the solubility of the inorganic base and the boronate intermediate, accelerating the transmetalation step.
-
-
Base Addition: Add the 2.0 M aqueous potassium carbonate solution to the stirring mixture.
-
Rationale: The base is essential for activating the boronic acid to form the boronate ate complex, which is the active nucleophile in the transmetalation step.[11]
-
-
Degassing: Bubble nitrogen gas through the solution for 15-20 minutes.
-
Rationale: Removing dissolved oxygen is crucial as it can oxidize the Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle.
-
-
Reaction: Heat the mixture to reflux (typically 80-90 °C) under the inert atmosphere.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by analyzing small aliquots. The reaction is typically complete within 2-12 hours.
-
Rationale: Monitoring consumption of the limiting reagent (the boronic acid in this case) prevents unnecessary heating that could lead to side product formation.
-
-
Workup - Quenching and Extraction: Once complete, cool the reaction to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash sequentially with water and then brine.
-
Rationale: The washes remove the inorganic base and salts.
-
-
Workup - Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4-pentyl-1,1'-biphenyl.
-
Rationale: Chromatography removes the palladium catalyst residues, any unreacted starting material, and homocoupled side products.
-
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. chemscene.com [chemscene.com]
- 7. 121219-12-3|this compound|BLD Pharm [bldpharm.com]
- 8. This compound [jknbiochem.net]
- 9. aksci.com [aksci.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
spectroscopic data (NMR, IR, MS) for (4-pentylphenyl)boronic acid
An In-depth Technical Guide to the Spectroscopic Characterization of (4-pentylphenyl)boronic acid
Introduction: The Imperative for Rigorous Spectroscopic Analysis
This compound (CAS: 121219-12-3) is a member of the arylboronic acid family, a class of compounds indispensable to modern organic synthesis, particularly as a key building block in Suzuki-Miyaura cross-coupling reactions. Its utility in creating complex organic molecules for drug discovery and materials science necessitates unambiguous structural confirmation and purity assessment. Spectroscopic analysis provides the definitive fingerprint for the molecule, ensuring its identity and quality before its application in sensitive downstream processes.
Molecular Structure and Key Features
The structure of this compound combines three distinct chemical motifs that will govern its spectroscopic behavior: a saturated n-pentyl alkyl chain, a para-substituted benzene ring, and the boronic acid functional group [-B(OH)₂]. Each of these components will give rise to characteristic signals in NMR, IR, and MS analyses.
Figure 1: Chemical structure of this compound with key carbon atoms labeled for NMR discussion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we will predict the ¹H, ¹³C, and ¹¹B NMR spectra.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will provide information on the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Causality |
| ~8.2 | s (broad) | 2H | B(OH )₂ | Protons on the boronic acid hydroxyl groups are acidic and often exchange with trace water in the solvent, leading to a broad singlet. Its chemical shift can be highly variable. |
| ~7.8 - 7.9 | d | 2H | Ar-H (ortho to -B(OH)₂) | These protons are deshielded by the electron-withdrawing nature of the adjacent boronic acid group. They appear as a doublet due to coupling with the meta protons. |
| ~7.2 - 7.3 | d | 2H | Ar-H (ortho to pentyl) | These protons are ortho to the electron-donating alkyl group and are therefore more shielded than their counterparts. They appear as a doublet from coupling to the meta protons. |
| ~2.6 | t | 2H | Ar-CH ₂- | The benzylic protons are deshielded by the aromatic ring. They will appear as a triplet due to coupling with the adjacent CH₂ group of the pentyl chain. |
| ~1.6 | m (quintet) | 2H | -CH ₂-CH₂-CH₂- | This signal corresponds to the second methylene group in the chain. It will be a multiplet (predicted as a quintet) from coupling to the benzylic and the third CH₂ group. |
| ~1.3 | m | 4H | -CH₂-CH ₂-CH ₂-CH₃ | These two central methylene groups have very similar electronic environments and are expected to overlap, forming a complex multiplet. |
| ~0.9 | t | 3H | -CH ₃ | The terminal methyl group protons are the most shielded and will appear as a triplet due to coupling with the adjacent CH₂ group. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for boronic acids as it can better solubilize the compound and allows for clearer observation of the acidic B(OH)₂ protons.
-
Instrument Setup: The analysis should be performed on a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution and lineshape.
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 90° pulse angle, a relaxation delay (D1) of at least 1-2 seconds, and a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio. Fourier transform the data, and then perform phase and baseline corrections.
-
Analysis: Calibrate the spectrum using the residual solvent peak (e.g., DMSO at δ 2.50 ppm). Integrate all peaks and determine the chemical shifts and coupling constants (J-values) for each multiplet.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Causality |
| ~145 | C -CH₂ (ipso-carbon) | The aromatic carbon attached to the pentyl group. Its chemical shift is influenced by the alkyl substituent. |
| ~135 | C -H (ortho to -B(OH)₂) | Aromatic carbons ortho to the boronic acid are deshielded. |
| ~130 (broad) | C -B(OH)₂ (ipso-carbon) | The carbon directly bonded to the boron atom. This signal is often broadened and may have low intensity due to quadrupolar relaxation of the boron nucleus, sometimes making it difficult to observe[1]. |
| ~128 | C -H (ortho to pentyl) | Aromatic carbons ortho to the alkyl group are more shielded than those ortho to the boronic acid. |
| ~36 | Ar-C H₂- | The benzylic carbon. |
| ~32 | Ar-CH₂-C H₂- | Alkyl chain carbon. |
| ~31 | -C H₂-CH₂-CH₃ | Alkyl chain carbon. |
| ~22 | -C H₂-CH₃ | Alkyl chain carbon. |
| ~14 | -C H₃ | The terminal methyl carbon, which is the most shielded. |
Predicted ¹¹B NMR Spectrum
¹¹B NMR is a crucial technique for directly probing the boron atom.[2][3]
-
Expected Chemical Shift: For a neutral, trigonal (sp²-hybridized) arylboronic acid in a non-coordinating solvent, a single, relatively broad peak is expected in the range of δ 28-34 ppm .[2] The broadness is due to the quadrupolar nature of the boron nucleus.
-
Significance: This analysis confirms the presence of the boronic acid functionality. If the compound were to form a tetrahedral (sp³-hybridized) boronate ester or complex (e.g., with a diol), this signal would shift significantly upfield to around δ 5-15 ppm.[3]
Infrared (IR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Bond | Rationale and Causality |
| 3200 - 3600 (very broad) | O-H Stretch | O-H | The hydroxyl groups of the boronic acid form strong intermolecular hydrogen bonds, resulting in a very broad and prominent absorption band. This is a key signature for this functional group. |
| 3000 - 3100 | Aromatic C-H Stretch | C-H (sp²) | Stretching of C-H bonds on the benzene ring, typically appearing just above 3000 cm⁻¹. |
| 2850 - 2960 | Aliphatic C-H Stretch | C-H (sp³) | Asymmetric and symmetric stretching of C-H bonds in the pentyl chain's CH₂ and CH₃ groups. |
| ~1600, ~1480 | C=C Ring Stretch | C=C | Vibrations of the carbon-carbon double bonds within the aromatic ring. |
| ~1350 - 1410 (strong) | B-O Stretch | B-O | The asymmetric stretching of the boron-oxygen single bond is a characteristic and strong absorption for boronic acids.[4] |
| ~1020 - 1090 | C-O Stretch | C-O | Stretching of the carbon-oxygen single bonds. |
| ~830 | C-H Out-of-Plane Bend | C-H (Aromatic) | This bending vibration is characteristic of a 1,4- (para) substituted benzene ring. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal. This is vital for obtaining a high-quality spectrum.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with an excellent signal-to-noise ratio over the range of 4000-400 cm⁻¹.
-
Analysis: The resulting spectrum should be automatically ratioed against the background. Identify and label the key absorption bands corresponding to the functional groups of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.
-
Molecular Formula: C₁₁H₁₇BO₂
-
Molecular Weight: 192.06 g/mol
-
Predicted Molecular Ion (M⁺): A peak at m/z 192 is expected, corresponding to the intact molecule. Due to the natural abundance of boron isotopes, ¹¹B (80.1%) and ¹⁰B (19.9%), the molecular ion region will show two peaks: one at m/z 192 (for C₁₁H₁₇¹¹BO₂) and a smaller one at m/z 191 (for C₁₁H₁₇¹⁰BO₂), with an intensity ratio of approximately 4:1.
Predicted Fragmentation Pathway
The most likely fragmentation pathway involves the cleavage of the C-C bond beta to the aromatic ring (benzylic cleavage), as this results in a stable benzylic carbocation.
Figure 2: Predicted major fragmentation pathway for this compound in EI-MS.
-
Key Fragment: The most significant fragment is expected at m/z 135 . This corresponds to the loss of a butyl radical (•C₄H₉, 57 amu) from the molecular ion. This fragment represents the stable [CH₂(C₆H₄)B(OH)₂]⁺ cation. The observation of this fragment would be strong evidence for the presence of the pentyl chain attached to the phenylboronic acid core.
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a self-validating system for the comprehensive characterization of this compound. ¹H and ¹³C NMR would elucidate the precise carbon-hydrogen framework, while ¹¹B NMR would confirm the chemical state of the boron atom. FTIR spectroscopy would verify the presence of all key functional groups, especially the characteristic O-H and B-O stretches of the boronic acid moiety. Finally, mass spectrometry would confirm the molecular weight and provide fragmentation data consistent with the proposed structure, particularly through the indicative benzylic cleavage of the pentyl group. This integrated spectroscopic approach ensures the structural integrity and identity of this valuable synthetic building block.
References
Introduction: The Synthetic Utility and Physical Chemistry Challenge of (4-pentylphenyl)boronic acid
An In-depth Technical Guide to the Solubility of (4-pentylphenyl)boronic acid in Organic Solvents
This compound is a versatile building block in modern organic chemistry. Its bifunctional nature, featuring a reactive boronic acid moiety and a lipophilic 4-pentylphenyl tail, makes it a valuable intermediate in the synthesis of complex molecules. It is particularly prominent in Suzuki-Miyaura cross-coupling reactions to create biaryl structures, which are common motifs in liquid crystals, organic electronics, and pharmacologically active compounds.[1][2] The success of these synthetic applications, as well as downstream processes like purification and formulation, is fundamentally governed by the compound's solubility in organic solvents.[3]
However, boronic acids present unique and often misunderstood physicochemical challenges.[4] Unlike typical organic compounds, their solubility is not a simple function of polarity. It is complicated by a dynamic, solvent-dependent equilibrium with their corresponding cyclic anhydrides, known as boroxines.[3][5] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the principles governing the solubility of this compound. It moves beyond simple data reporting to explain the causal mechanisms behind its behavior and provides a robust, self-validating experimental protocol for its accurate determination.
Part 1: Core Physicochemical Principles Governing Solubility
An accurate understanding of solubility begins with the molecule's intrinsic properties and its interactions with the solvent environment. For this compound, this involves a delicate interplay between its polar head, nonpolar tail, and its propensity for self-condensation.
Molecular Structure and Bimodal Interactions
The structure of this compound dictates its solubility profile.
-
The Boronic Acid Group [-B(OH)₂]: This functional group is the polar, hydrophilic "head." The boron atom is sp²-hybridized with a vacant p-orbital, making it a Lewis acid.[6] The two hydroxyl groups can act as both hydrogen bond donors and acceptors. This allows for strong interactions with polar protic solvents (like alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (like acetone, THF, or DMSO).
-
The 4-pentylphenyl Group: This substantial hydrocarbon tail is nonpolar and lipophilic. It promotes solubility in nonpolar or moderately polar solvents through van der Waals interactions. The pentyl chain significantly increases the molecule's overall lipophilicity compared to simpler analogs like phenylboronic acid.[7]
This dual character suggests that the highest solubility will likely be found in solvents that can effectively solvate both the polar boronic acid head and the nonpolar tail.
The Critical Boronic Acid-Boroxine Equilibrium
The single most important—and often overlooked—factor complicating the solubility of arylboronic acids is their facile dehydration to form a cyclic trimeric anhydride, or boroxine.[3][5] This equilibrium is dynamic and its position is highly dependent on the solvent, temperature, and concentration.
dot
Caption: Reversible dehydration of this compound to its boroxine.
Causality and Experimental Implications:
-
Solubility Mismatch: Boroxines are generally much less polar and significantly less soluble than their corresponding boronic acids, especially in moderately polar solvents.[8] What is often measured as the "solubility" of a boronic acid is actually the total solute concentration in a complex equilibrium mixture.
-
Solvent Influence: In "wet" or protic solvents (e.g., methanol, ethanol), the equilibrium is shifted towards the more soluble boronic acid. In anhydrous, nonpolar, or aprotic solvents (e.g., toluene, chloroform), the formation of the boroxine is favored.[3] This is why boronic acids often appear to have higher solubility in ethers and ketones, which can disrupt the hydrogen bonding network required for boroxine formation.[9]
-
Trustworthiness of Measurement: An experimental protocol must account for this equilibrium to be trustworthy. Measurements taken before equilibrium is reached can be highly misleading and irreproducible.[3]
Part 2: A Validated Experimental Protocol for Equilibrium Solubility Determination
This section provides a detailed, step-by-step methodology based on the isothermal "shake-flask" method, which is the gold standard for determining equilibrium solubility.[10][11] The protocol is designed as a self-validating system, ensuring that the measured value represents a true equilibrium state.
Principle and Objective
The objective is to determine the equilibrium solubility of this compound in selected organic solvents at a constant temperature (e.g., 25 °C). The principle involves generating a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient duration to allow the dissolution and the acid-boroxine dynamics to reach a steady state. The concentration of the dissolved solute in a filtered aliquot of the supernatant is then quantified using a validated, stability-indicating analytical method.[11]
Materials and Reagents
-
Analyte: this compound, solid, of known purity (e.g., >97%).
-
Solvents: HPLC-grade or equivalent purity for all selected organic solvents (e.g., Toluene, Tetrahydrofuran (THF), Acetone, Ethanol, Acetonitrile, Ethyl Acetate, Heptane).
-
Equipment:
-
Analytical balance (4 decimal places).
-
Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps.
-
Thermostatic orbital shaker or rotator capable of maintaining constant temperature (e.g., 37 ± 1 °C or 25 ± 1 °C).[10]
-
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents).
-
Volumetric flasks and pipettes for dilutions.
-
Validated HPLC-UV system or UPLC-MS system for quantification.[12][13]
-
Step-by-Step Experimental Workflow
dot
Caption: Isothermal shake-flask workflow for solubility determination.
-
Preparation of Slurries:
-
To a series of glass vials, add an excess amount of this compound (e.g., 20-50 mg). The key is to ensure solid material remains at the end of the experiment.
-
Accurately add a known volume or weight of the selected organic solvent to each vial (e.g., 2 mL).
-
Prepare at least three replicate vials for each solvent.
-
-
Equilibration:
-
Securely cap the vials and place them in the thermostatic shaker set to the desired temperature.
-
Agitate the vials at a constant speed sufficient to keep the solid suspended.
-
Self-Validation Step: To establish the time required to reach equilibrium, sample the vials at predetermined time points (e.g., 4, 8, 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not change significantly between two consecutive time points (e.g., <5% difference).[11] For boronic acids, a minimum of 24-48 hours is recommended to ensure the acid-boroxine equilibrium has also stabilized.
-
-
Sampling and Preparation:
-
After the appropriate equilibration time, stop agitation and allow the vials to stand for ~30 minutes for the excess solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately pass the aliquot through a 0.22 µm syringe filter into a clean, tared vial. The filtration step is critical to remove all undissolved particulates.
-
Accurately weigh the filtered sample and perform a precise gravimetric dilution with a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the calibrated range of the analytical method.
-
Analytical Quantification: Stability-Indicating HPLC-UV Method
A validated analytical method is the cornerstone of trustworthy data. A stability-indicating method is one that can resolve the parent compound from its potential byproducts, such as the boroxine.[11]
-
Column: C18 reversed-phase column (e.g., Acquity BEH C18).[12]
-
Mobile Phase: A gradient of Acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or 10 mM ammonium acetate) is often effective.[12] The acidic modifier helps to keep the boronic acid in its protonated form.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., determined by UV scan, likely around 230-260 nm).
-
Calibration: Prepare a set of calibration standards of this compound of known concentration in the mobile phase. Generate a calibration curve by plotting peak area against concentration.
-
Quantification: Inject the diluted samples and determine their concentration from the calibration curve. Back-calculate the original concentration in the saturated solution, accounting for all dilution factors.
Part 3: Predicted Solubility Profile and Data Interpretation
While specific experimental data for this compound is not widely published, we can construct a predictive framework based on the principles discussed and data from analogous compounds like phenylboronic acid.[3][9] The pentyl group will generally increase solubility in less polar solvents and decrease it in highly polar solvents compared to the parent phenylboronic acid.
Table 1: Predicted Relative Solubility of this compound in Common Organic Solvents
| Organic Solvent | Polarity Index | Solvent Type | Predicted Relative Solubility | Rationale for Prediction |
| Heptane/Hexane | 0.1 | Nonpolar | Very Low | The polar boronic acid head has minimal interaction with the nonpolar solvent.[3] |
| Toluene | 2.4 | Aromatic | Low to Medium | The aromatic ring interacts well with toluene, but the polar head is poorly solvated. |
| Chloroform | 4.1 | Halogenated | Medium | Acts as a hydrogen bond donor, interacting with the boronic acid hydroxyls.[9] |
| Ethyl Acetate | 4.4 | Ester | Medium | Moderate polarity and hydrogen bond accepting capability. |
| Tetrahydrofuran (THF) | 4.0 | Ether | High | Excellent at solvating the phenyl ring and accepting hydrogen bonds, disrupting boroxine formation.[3][9] |
| Acetone | 5.1 | Ketone | High | A polar aprotic solvent that is a strong hydrogen bond acceptor.[9] |
| Acetonitrile | 5.8 | Nitrile | Medium | Polar aprotic, but less effective at hydrogen bonding than ketones or ethers. |
| Ethanol/Methanol | 4.3 / 5.1 | Protic Alcohol | Medium to High | Protic nature solvates the boronic acid head well and shifts equilibrium away from boroxine. The pentyl tail limits miscibility compared to smaller boronic acids. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Sulfoxide | High | Highly polar, strong hydrogen bond acceptor. |
Disclaimer: This table presents predicted trends for guidance. Experimental verification using the protocol in Part 2 is mandatory for any research or development application.
Part 4: Practical Implications for Researchers
Understanding and accurately measuring solubility is not an academic exercise; it directly impacts laboratory success and project viability.
-
Solvent Selection for Suzuki-Miyaura Coupling: This is the most common application.[14] For a reaction to proceed efficiently in a homogeneous phase, all reactants must be soluble. A solvent like THF, Dioxane, or a mixture including Toluene and an alcohol is often chosen. The solubility data guides the selection to achieve sufficient concentration, preventing slow or incomplete reactions due to poor dissolution.
-
Purification and Isolation Strategy: The bimodal nature of this compound can be exploited. It will have very low solubility in nonpolar hydrocarbons like heptane.[3] This allows for purification by slurrying or washing the crude product in heptane to remove nonpolar impurities. Conversely, its high polarity can make it challenging to elute from silica gel during column chromatography, where it may streak or decompose.[4]
-
Drug Development and Formulation: For any compound considered for pharmaceutical development, solubility is a master variable. Poor solubility in aqueous or organic media can be a significant barrier to creating viable formulations for preclinical testing. Early characterization prevents costly late-stage failures. While this specific compound is more of a building block, derivatives used as active pharmaceutical ingredients (APIs) would undergo extensive solubility profiling.[7][15]
Conclusion
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. d-nb.info [d-nb.info]
- 4. scientificupdate.com [scientificupdate.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 8. DSpace [kuscholarworks.ku.edu]
- 9. researchgate.net [researchgate.net]
- 10. who.int [who.int]
- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Phenylboronic Acid Core: A Technical Guide to its Discovery, Synthesis, and Application
This guide provides an in-depth exploration of substituted phenylboronic acids, from their initial discovery to their contemporary applications in synthetic chemistry and drug development. It is intended for researchers, scientists, and professionals in the chemical and pharmaceutical industries who seek a comprehensive understanding of this versatile class of compounds. We will delve into the historical milestones, the evolution of synthetic methodologies, the profound impact of substituents on their chemical properties, and practical, field-proven protocols.
Genesis and Early Milestones: The Dawn of Boronic Acid Chemistry
The journey of phenylboronic acids began in the late 19th century. While Edward Frankland reported the first synthesis of a boronic acid (ethylboronic acid) in 1860, it was the work of Michaelis and Becker in 1880 that specifically introduced benzeneboronic acid to the scientific community.[1][2] Their pioneering synthesis involved the reaction of diphenylmercury with boron trichloride in a sealed tube at high temperatures, followed by hydrolysis to yield the desired phenylboronic acid.[1] This early method, though historically significant, was cumbersome and utilized highly toxic reagents, paving the way for the development of more practical synthetic routes.
A significant leap forward came with the advent of organometallic chemistry. The use of Grignard reagents, developed by Victor Grignard in the early 20th century, provided a much more accessible pathway. The reaction of phenylmagnesium bromide with a trialkyl borate, such as trimethyl borate, followed by acidic hydrolysis, became a cornerstone for the synthesis of phenylboronic acid and its derivatives.[1][3][4] This method, along with the use of organolithium reagents, offered greater versatility and milder reaction conditions, opening the door for the synthesis of a wider array of substituted phenylboronic acids.
The Suzuki-Miyaura Coupling: A Paradigm Shift in Cross-Coupling Chemistry
The true potential of substituted phenylboronic acids was fully realized with the discovery of the Suzuki-Miyaura cross-coupling reaction in 1979 by Akira Suzuki and his colleagues.[5][6][7] This palladium-catalyzed reaction between an organoboron compound and an organic halide has become one of the most powerful and widely used methods for the formation of carbon-carbon bonds.[3][5] The mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acids contributed to its rapid adoption in organic synthesis.[5]
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established three-step process:
-
Oxidative Addition: The palladium(0) catalyst reacts with the organic halide to form a palladium(II) species.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The development of the Suzuki-Miyaura reaction revolutionized the synthesis of biaryls, a common structural motif in pharmaceuticals and advanced materials. The ability to introduce a wide variety of substituents onto the phenylboronic acid partner allows for the fine-tuning of the electronic and steric properties of the resulting products.
The Influence of Substituents: Tailoring the Properties of Phenylboronic Acids
The true versatility of phenylboronic acids lies in the ability to modify their properties through the introduction of various substituents on the phenyl ring. These substituents can profoundly impact the acidity, reactivity, and binding affinity of the boronic acid moiety.
Electronic Effects
The electronic nature of the substituent plays a crucial role in the Lewis acidity of the boronic acid. Electron-withdrawing groups, such as nitro (-NO2) or fluoro (-F), increase the acidity of the boronic acid by stabilizing the resulting boronate anion.[8] Conversely, electron-donating groups, like methoxy (-OCH3) or methyl (-CH3), decrease the acidity. This modulation of acidity is critical for applications such as saccharide sensing, where the binding affinity is pH-dependent.
The position of the substituent also has a significant impact. For instance, an ortho-substituent can exert both steric and electronic effects, and in some cases, can form intramolecular hydrogen bonds with the boronic acid group, further influencing its reactivity.[9]
| Substituent | Position | Effect on Acidity (pKa) | Key Properties |
| -NO₂ | para | Decreases (more acidic) | Strong electron-withdrawing |
| -F | ortho | Decreases (more acidic) | Intramolecular H-bonding |
| -OCH₃ | para | Increases (less acidic) | Electron-donating |
| -CH₃ | para | Increases (less acidic) | Weak electron-donating |
Steric Effects
Steric hindrance from bulky substituents can influence the rate and outcome of reactions. In the Suzuki-Miyaura coupling, sterically demanding boronic acids may require more active catalyst systems or longer reaction times. However, steric bulk can also be strategically employed to control regioselectivity in certain reactions.
Modern Synthetic Methodologies: An Evolving Toolkit
While the Grignard and organolithium routes remain valuable, a diverse array of synthetic methods for preparing substituted phenylboronic acids have been developed to accommodate a wider range of functional groups and improve efficiency.
Palladium-Catalyzed Borylation
A significant advancement has been the development of palladium-catalyzed C-H borylation reactions. These methods allow for the direct conversion of a C-H bond on an aromatic ring to a C-B bond, offering a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials like aryl halides.
Iridium-Catalyzed Borylation
Iridium-catalyzed C-H borylation has emerged as a powerful tool for the synthesis of arylboronic esters. These reactions often exhibit excellent regioselectivity, favoring the less sterically hindered positions on the aromatic ring.
Figure 2: Major synthetic routes to substituted phenylboronic acids.
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point for the synthesis and characterization of a representative substituted phenylboronic acid.
Synthesis of 4-Methoxyphenylboronic Acid
Materials:
-
4-Bromoanisole
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (2 M)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine.
-
Add a solution of 4-bromoanisole in anhydrous THF dropwise via the dropping funnel. The reaction is initiated by gentle heating.
-
Once the reaction starts (disappearance of the iodine color and gentle reflux), add the remaining 4-bromoanisole solution at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of trimethyl borate in anhydrous THF via the dropping funnel, maintaining the temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and slowly add 2 M hydrochloric acid until the solution is acidic (pH ~1-2).
-
Stir the mixture vigorously for 1 hour.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., water or a mixture of ether and hexanes) to yield pure 4-methoxyphenylboronic acid as a white solid.
-
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic protons will show characteristic splitting patterns. The protons on the carbon bearing the boronic acid group are typically deshielded. The hydroxyl protons of the boronic acid may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.[10]
-
¹³C NMR: The carbon atom attached to the boron will have a characteristic chemical shift.
-
¹¹B NMR: This is a powerful technique for studying boronic acids. The chemical shift is sensitive to the hybridization state of the boron atom (sp² in the boronic acid vs. sp³ in the boronate ester), providing valuable information about binding interactions.[11][12]
-
-
Infrared (IR) Spectroscopy:
-
The O-H stretching of the boronic acid will appear as a broad band.
-
The B-O stretching vibration is also a characteristic feature.[13]
-
-
Mass Spectrometry (MS):
-
Provides information on the molecular weight of the compound. Phenylboronic acids are prone to dehydration to form cyclic trimers (boroxines), which may be observed in the mass spectrum.
-
Applications in Drug Discovery and Beyond
The unique properties of substituted phenylboronic acids have led to their widespread use in medicinal chemistry and other fields.
Proteasome Inhibitors
The ability of the boronic acid moiety to form a reversible covalent bond with the active site serine of proteasomes has been exploited in the development of anticancer drugs. Bortezomib (Velcade®), a dipeptide boronic acid, was the first proteasome inhibitor to be approved for the treatment of multiple myeloma.[14]
Saccharide Sensing
Phenylboronic acids can form reversible covalent complexes with diols, such as those found in saccharides.[1] This interaction forms the basis for the development of sensors for glucose and other biologically important sugars.[1] The binding event can be designed to produce a fluorescent or colorimetric signal, allowing for the quantification of the target saccharide.
Drug Delivery
Phenylboronic acid-functionalized polymers are being explored for targeted drug delivery.[15][16] These materials can selectively bind to sialic acid residues that are overexpressed on the surface of some cancer cells, enabling the targeted delivery of chemotherapeutic agents.[15]
Safety and Handling
Organoboron compounds, including phenylboronic acids, should be handled with appropriate safety precautions. They are generally considered to have low toxicity, but some can be irritants.[1]
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling these compounds.
-
Handling: Avoid inhalation of dusts. Work in a well-ventilated area or a fume hood.[17][18]
-
Storage: Store in a cool, dry place away from moisture, as they can dehydrate to form boroxines.[17]
Conclusion and Future Outlook
From their humble beginnings in the 19th century, substituted phenylboronic acids have evolved into indispensable tools in modern chemistry. The synergy between their inherent reactivity and the power of transition metal catalysis, particularly the Suzuki-Miyaura coupling, has transformed the way chemists approach the synthesis of complex organic molecules. Their continued application in drug discovery, diagnostics, and materials science promises a future of further innovation. As our understanding of their properties deepens and new synthetic methodologies emerge, the scope of their utility will undoubtedly continue to expand, solidifying their place as a cornerstone of synthetic and medicinal chemistry.
References
- 1. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 2. nbinno.com [nbinno.com]
- 3. wwjmrd.com [wwjmrd.com]
- 4. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 5. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Phenylboronic acid(98-80-6) 1H NMR [m.chemicalbook.com]
- 11. par.nsf.gov [par.nsf.gov]
- 12. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tsapps.nist.gov [tsapps.nist.gov]
- 14. Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. japsonline.com [japsonline.com]
- 16. japsonline.com [japsonline.com]
- 17. Boron - ESPI Metals [espimetals.com]
- 18. horticentre.co.nz [horticentre.co.nz]
Theoretical and Computational Elucidation of (4-pentylphenyl)boronic acid: A Technical Guide for Researchers
This guide provides an in-depth exploration of the theoretical and computational methodologies applicable to the study of (4-pentylphenyl)boronic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a blend of foundational principles and practical, field-proven insights to facilitate a comprehensive understanding of this versatile molecule.
Introduction: The Significance of this compound
This compound belongs to the esteemed class of organoboron compounds, which have garnered significant attention in medicinal chemistry, organic synthesis, and materials science.[1] The boronic acid moiety is a unique functional group, acting as a mild Lewis acid and possessing the ability to form reversible covalent bonds with diols, a feature pivotal to its biological activity and application in sensors.[2][3] The pentylphenyl substituent imparts lipophilicity, influencing the molecule's solubility, membrane permeability, and potential interactions with hydrophobic pockets in biological targets. This combination of properties makes this compound a valuable building block in the synthesis of liquid crystals and a potential candidate for drug discovery programs.[4][5]
This guide will navigate through the theoretical underpinnings of its molecular structure, delve into the computational techniques used to predict its properties and behavior, and provide actionable protocols for researchers to implement these methods.
Part 1: Molecular Architecture and Intrinsic Properties
The foundation of any computational study lies in a thorough understanding of the molecule's structure and electronic properties. This compound, with the chemical formula C₁₁H₁₇BO₂, possesses a melting point of 82-84°C.[5]
Conformational Landscape
The rotational freedom around the C-B bond and within the pentyl chain gives rise to multiple conformers. Density Functional Theory (DFT) calculations are instrumental in exploring the potential energy surface and identifying the most stable conformations. Typically, for phenylboronic acids, planar or near-planar arrangements of the boronic acid group relative to the phenyl ring are energetically favorable.[6]
Electronic Profile
The electronic nature of the boronic acid group and the influence of the pentylphenyl substituent dictate the molecule's reactivity and interaction potential. DFT calculations can provide valuable insights into:
-
Mulliken and Natural Bond Orbital (NBO) Charge Distribution: To identify electrophilic and nucleophilic centers.
-
Frontier Molecular Orbitals (HOMO-LUMO): To understand chemical reactivity and electronic transitions. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): To visualize regions of positive and negative electrostatic potential, guiding the prediction of non-covalent interactions.
Part 2: Computational Methodologies in Focus
This section details the primary computational techniques employed in the study of this compound, explaining the "why" behind their application.
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for its balance of accuracy and computational cost.
Why DFT?
-
Geometric Optimization: To determine the lowest energy structure of the molecule, providing accurate bond lengths, bond angles, and dihedral angles.
-
Vibrational Frequency Analysis: To predict infrared (IR) and Raman spectra, which can be compared with experimental data for validation. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.
-
Calculation of Electronic Properties: As detailed in the previous section, DFT is crucial for understanding the electronic landscape of the molecule.
-
pKa Prediction: By calculating the free energy change of the deprotonation reaction in a solvent model, DFT can provide estimates of the acidity of the boronic acid group, a critical parameter for its biological activity.[7]
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of molecular behavior over time, offering insights that static quantum chemical calculations cannot.
Why MD Simulations?
-
Conformational Sampling: To explore the accessible conformations of the flexible pentyl chain and the rotation around the C-B bond in a solution environment.
-
Solvation Effects: To explicitly model the interactions between this compound and solvent molecules, providing a more realistic representation of its behavior in solution.[4][8][9]
-
Binding Dynamics: When studying the interaction of this compound with a biological target, MD simulations can reveal the dynamics of the binding process, the stability of the complex, and the key intermolecular interactions.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.
Why QSAR?
-
Predictive Modeling: For a series of this compound derivatives, QSAR can be used to build models that predict their biological activity (e.g., enzyme inhibition) based on calculated molecular descriptors.[7][10]
-
Rational Drug Design: By identifying the key molecular features that contribute to activity, QSAR models can guide the design of new, more potent derivatives.
Part 3: Experimental Protocols and Data Presentation
This section provides standardized protocols for the computational methods discussed and outlines best practices for data presentation.
Detailed Experimental Protocols
-
Software: Gaussian, ORCA, or other suitable quantum chemistry package.
-
Method: B3LYP functional is a common and reliable choice for organic molecules.
-
Basis Set: 6-31G(d,p) is a good starting point for geometry optimization. For more accurate electronic properties, a larger basis set such as 6-311+G(d,p) is recommended.
-
Solvation Model: To mimic a solution environment, a polarizable continuum model (PCM) can be employed, specifying the solvent of interest (e.g., water, DMSO).
-
Procedure: a. Build the initial 3D structure of this compound. b. Perform a geometry optimization calculation. c. Verify the optimized structure with a frequency calculation (no imaginary frequencies). d. From the optimized structure, perform a single-point energy calculation to obtain detailed electronic properties (Mulliken charges, HOMO/LUMO energies, MEP).
-
Self-Validation: The calculated vibrational frequencies can be compared to experimental IR or Raman spectra if available.
-
Software: GROMACS, AMBER, or NAMD.
-
Force Field: A general force field like GAFF (General Amber Force Field) can be used for organic molecules. Parametrization of the boronic acid group may be necessary to ensure accurate representation.[4][8][9]
-
Procedure: a. Generate the topology and coordinate files for this compound. b. Create a simulation box and solvate the molecule with the chosen solvent (e.g., water). c. Add ions to neutralize the system. d. Perform energy minimization to relax the system. e. Equilibrate the system in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature). f. Run the production MD simulation for a sufficient length of time (nanoseconds to microseconds) to observe the desired phenomena.
-
Analysis: Analyze the trajectory to study conformational changes, hydrogen bonding, and other dynamic properties.
Data Presentation: Structured Tables
Table 1: Calculated Molecular Properties of this compound (DFT B3LYP/6-311+G(d,p))
| Property | Value |
| Optimized Energy (Hartree) | -621.345 |
| Dipole Moment (Debye) | 2.56 |
| HOMO Energy (eV) | -6.78 |
| LUMO Energy (eV) | -1.23 |
| HOMO-LUMO Gap (eV) | 5.55 |
| C-B Bond Length (Å) | 1.55 |
| B-O1 Bond Length (Å) | 1.37 |
| B-O2 Bond Length (Å) | 1.37 |
| O1-B-O2 Bond Angle (°) | 118.5 |
| C-C-B-O Dihedral Angle (°) | 179.8 |
(Note: The values in this table are hypothetical and for illustrative purposes. Actual values must be obtained from calculations.)
Part 4: Visualization of Workflows and Concepts
Visual diagrams are essential for conveying complex workflows and relationships in a clear and concise manner.
Computational Workflow for Property Prediction
Caption: A generalized workflow for predicting molecular properties using DFT and MD simulations.
Conceptual Diagram of QSAR Modeling
Caption: The conceptual flow of building and utilizing a QSAR model for activity prediction.
Conclusion
The theoretical and computational study of this compound offers a powerful lens through which to understand its chemical behavior and potential applications. By leveraging the predictive power of DFT, the dynamic insights from MD simulations, and the correlative strength of QSAR, researchers can accelerate the design and discovery of novel materials and therapeutics. This guide serves as a foundational resource, empowering scientists to apply these computational tools with confidence and scientific rigor.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Systematic Parameterization and Simulation of Boronic Acid-β-Lactamase Aqueous Solution in Developing the ABEEMσπ Polarizable Force Field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. QSAR - Drug Design Org [drugdesign.org]
An In-Depth Technical Guide to the Electronic Properties of the Pentyl Substituent on Phenylboronic Acid
Abstract
This technical guide provides a comprehensive analysis of the electronic properties imparted by a pentyl substituent on a phenylboronic acid (PBA) core. Tailored for researchers, medicinal chemists, and materials scientists, this document moves beyond foundational principles to deliver field-proven insights into how a simple alkyl chain modifies the electronic landscape of this versatile chemical scaffold. We will explore the interplay of inductive and steric effects, quantify these influences using Hammett parameters and pKa values, and detail robust experimental protocols for their characterization. The ultimate goal is to equip the reader with the causal understanding necessary to predict and manipulate the reactivity of alkyl-substituted phenylboronic acids in critical applications such as Suzuki-Miyaura cross-coupling and saccharide sensing.
Introduction: The Phenylboronic Acid Scaffold and the Significance of Substituents
Phenylboronic acids (PBAs) are a cornerstone of modern organic chemistry, celebrated for their stability, low toxicity, and remarkable utility as building blocks, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] Their chemistry is dominated by the properties of the C–B bond and the Lewis acidic nature of the boron atom, which possesses a vacant p-orbital.[2] This inherent Lewis acidity allows PBAs to form reversible covalent complexes with diols, a property harnessed in the design of sensors and drug delivery systems.[3]
The reactivity and physical properties of the PBA core are not static; they are exquisitely tunable through the strategic placement of substituents on the phenyl ring. These substituents can modulate the electron density of the aromatic system and the boron atom, thereby altering the acid's Lewis acidity, nucleophilicity, and steric profile.[4] Electron-withdrawing groups (e.g., -NO₂, -CF₃) decrease electron density at the boron center, making the boronic acid a stronger Lewis acid (lower pKa), while electron-donating groups have the opposite effect.[5]
This guide focuses specifically on the n-pentyl group, a five-carbon alkyl chain. As a representative long-chain alkyl substituent, its effects are primarily driven by two phenomena: the positive inductive effect (+I) and steric hindrance. Understanding these contributions is critical for predicting the behavior of pentylphenylboronic acid in complex reaction environments.
Fundamental Electronic Effects of the Pentyl Group
The influence of the pentyl substituent is best understood as a combination of its electronic-donating nature and its physical bulk.
The Positive Inductive Effect (+I)
In classical organic chemistry, alkyl groups are considered electron-donating through the sigma-bond framework, a phenomenon known as the inductive effect (+I).[6] This occurs because the sp³-hybridized carbon atoms of the alkyl chain are less electronegative than the sp²-hybridized carbons of the phenyl ring. Consequently, the pentyl group pushes electron density into the aromatic system.
This enrichment of the phenyl ring's electron density has two primary consequences:
-
Increased Nucleophilicity of the Ring: The ring becomes more susceptible to electrophilic aromatic substitution, although this is less relevant for the primary applications of PBAs.
-
Decreased Lewis Acidity of Boron: The increased electron density on the phenyl ring is relayed to the boron atom, partially satisfying its electron deficiency. This makes the boronic acid a weaker Lewis acid.
It is a crucial insight, however, that the inductive effect of alkyl groups saturates quickly.[7] Computational studies and experimental data suggest there is no significant difference in the inductive effects of various straight-chain alkyl groups like methyl, ethyl, or pentyl.[8] Therefore, for purely electronic considerations, the pentyl group behaves very similarly to the more commonly studied methyl group.
Caption: Inductive effect of the pentyl group on the phenylboronic acid core.
Steric Effects: The Inseparable Counterpart
While the primary topic is electronic properties, ignoring the steric influence of the pentyl group would be a critical oversight. The spatial bulk of the five-carbon chain can significantly impact reactivity, sometimes more than its subtle electronic contribution.[9][10] In reactions like the Suzuki coupling, a bulky substituent, particularly in the ortho position, can hinder the approach of the palladium catalyst to the C–B bond, thereby slowing the crucial transmetalation step.[11] For a para-pentyl substituent, this effect is minimized, but its influence on crystal packing, solubility, and interactions in biological systems can be substantial.
Quantifying the Electronic Influence
To move from qualitative descriptions to quantitative predictions, we employ established physical organic chemistry parameters.
Hammett Substituent Constants (σ)
The Hammett equation provides a powerful means to quantify the electronic influence of a substituent on the reactivity of a benzene derivative.[12][13] The substituent constant, sigma (σ), is a measure of the electron-donating or electron-withdrawing nature of a group. A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group.[14][15]
For alkyl groups, the Hammett constants are small and negative, confirming their weakly electron-donating character. While specific, verified values for n-pentyl are not as commonly tabulated as for methyl or ethyl, they are expected to be very similar.
Table 1: Hammett Substituent Constants for Alkyl Groups
| Substituent | σ_meta (σ_m) | σ_para (σ_p) |
|---|---|---|
| -H | 0.00 | 0.00 |
| -CH₃ (Methyl) | -0.07 | -0.17 |
| -C₂H₅ (Ethyl) | -0.07 | -0.15 |
| -C₅H₁₁ (Pentyl) | ~ -0.07 | ~ -0.15 |
Data for Methyl and Ethyl sourced from established tables.[16] Pentyl values are estimated based on the established principle of inductive effect saturation.[7][8]
The data clearly illustrates that the pentyl group is a weak electron-donating group, with a slightly stronger effect from the para position due to the additional influence of hyperconjugation.
Lewis Acidity (pKa)
The most direct experimental measure of the pentyl group's electronic effect on the boronic acid moiety is its pKa. A boronic acid acts as a Lewis acid, accepting a hydroxide ion to form a tetrahedral boronate species.[2]
B(OH)₂ + H₂O ⇌ B(OH)₃⁻ + H⁺
The electron-donating +I effect of the pentyl group increases the electron density at the boron atom, making it less electrophilic and thus a weaker Lewis acid. This results in a higher pKa compared to unsubstituted phenylboronic acid.
Table 2: Representative pKa Values of Substituted Phenylboronic Acids in Aqueous Solution
| para-Substituent | Electronic Nature | Typical pKa |
|---|---|---|
| -NO₂ | Strong Electron-Withdrawing | ~7.1[2] |
| -H | Neutral (Reference) | ~8.8 |
| -CH₃ | Weak Electron-Donating | ~9.1 |
| -C₅H₁₁ (Pentyl) | Weak Electron-Donating | ~9.1-9.2 (Predicted) |
Note: The pKa of a boronic acid can be highly sensitive to solvent conditions.[17][18] The predicted value for pentyl is based on its electronic similarity to the methyl group.
This shift in pKa has profound implications for applications like saccharide sensing, where the binding affinity is pH-dependent and often optimal at a pH close to the boronic acid's pKa.[3]
Experimental Characterization Protocols
Verifying the electronic properties of pentylphenylboronic acid requires robust analytical techniques. The following protocols are designed as self-validating systems for researchers.
Synthesis of 4-Pentylphenylboronic Acid
The most common and reliable synthesis proceeds via a Grignard reaction.[1][19][20]
Caption: Synthetic workflow for 4-pentylphenylboronic acid.
Step-by-Step Protocol:
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware and allow to cool under a stream of dry nitrogen.
-
Grignard Reagent Formation:
-
To the flask, add magnesium turnings (1.2 eq) and a crystal of iodine.
-
Add anhydrous tetrahydrofuran (THF) via cannula.
-
In the dropping funnel, dissolve 1-bromo-4-pentylbenzene (1.0 eq) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium and gently heat to initiate the reaction (indicated by the disappearance of the iodine color and gentle bubbling).
-
Once initiated, add the remaining bromide solution dropwise, maintaining a gentle reflux. After addition is complete, stir for an additional 1-2 hours at room temperature to ensure full conversion.
-
-
Borylation:
-
Cool the Grignard solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of triisopropyl borate (1.5 eq) in anhydrous THF dropwise via the dropping funnel, keeping the internal temperature below -60 °C.
-
After addition, allow the mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Workup:
-
Cool the reaction mixture in an ice bath and slowly quench by adding 1 M aqueous HCl. Stir vigorously for 1 hour.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude solid from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure 4-pentylphenylboronic acid.
-
pKa Determination via ¹¹B NMR Spectroscopy
¹¹B NMR is a powerful tool for studying boronic acids because the chemical shift is highly sensitive to the hybridization state of the boron atom.[21] The trigonal planar sp² boronic acid (B(OH)₂) resonates at a higher frequency (downfield, ~30 ppm) than the tetrahedral sp³ boronate (B(OH)₃⁻, ~6-8 ppm).[22] By monitoring the chemical shift as a function of pH, one can determine the pKa.
Step-by-Step Protocol:
-
Buffer Preparation: Prepare a series of aqueous buffer solutions (e.g., phosphate, borate) with pH values spanning the expected pKa range (e.g., pH 7.5 to 10.5 in 0.25 pH unit increments). D₂O should be used as a component for the NMR lock signal.
-
Sample Preparation: Prepare a stock solution of pentylphenylboronic acid in a suitable solvent (e.g., DMSO). Add a small, constant amount of this stock solution to a constant volume of each prepared buffer in separate NMR tubes to create a series of samples with identical boronic acid concentrations but varying pH.
-
NMR Acquisition: Acquire a proton-decoupled ¹¹B NMR spectrum for each sample. Use a boric acid or BF₃·OEt₂ external standard for referencing.
-
Data Analysis:
-
Plot the observed ¹¹B chemical shift (δ_obs) against the measured pH of each solution.
-
The resulting data should fit a sigmoidal curve.
-
The pKa is the pH value at the inflection point of the curve, which corresponds to the point where the concentrations of the sp² and sp³ species are equal. This can be determined by fitting the data to the Henderson-Hasselbalch equation.
-
Implications for Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a pillar of C-C bond formation. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. The electronic nature of the boronic acid substituent primarily influences the transmetalation step.
References
- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Inductive effect - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Is there a trend in inductive effect for different alkyl groups? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Steric effect (chemistry) | McGraw Hill's AccessScience [accessscience.com]
- 11. researchgate.net [researchgate.net]
- 12. Hammett equation - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. moodle2.units.it [moodle2.units.it]
- 17. researchgate.net [researchgate.net]
- 18. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 19. Improvement on synthesis of different alkyl-phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. par.nsf.gov [par.nsf.gov]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Introduction: The Strategic Importance of (4-pentylphenyl)boronic acid in Modern Synthesis
An Application Guide to the Suzuki-Miyaura Cross-Coupling of (4-pentylphenyl)boronic acid
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency in constructing carbon-carbon bonds.[1][2] This palladium-catalyzed reaction offers a powerful and versatile tool for chemists, demonstrating broad functional group tolerance, mild reaction conditions, and the use of organoboron reagents that are generally stable and have low toxicity.[3][4][5]
Within this context, this compound emerges as a highly valuable building block. Its structure is pivotal for the synthesis of 4-pentylbiphenyl moieties, which are core components in a range of advanced materials and pharmacologically active molecules.[6][7] A primary application is in the synthesis of liquid crystals, such as 4-cyano-4'-pentylbiphenyl (5CB), where the specific length and electronic properties of the pentylbiphenyl group are essential for inducing the desired nematic phase near room temperature.[8][9] This guide provides an in-depth exploration of the mechanistic principles, practical protocols, and optimization strategies for employing this compound in Suzuki-Miyaura reactions, aimed at researchers and professionals in materials science and drug development.
The Mechanistic Heartbeat: Understanding the Catalytic Cycle
A deep understanding of the reaction mechanism is not merely academic; it is the foundation for rational troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[5][10] Each step presents opportunities for control and refinement.
The cycle is generally understood to involve three key stages:
-
Oxidative Addition: The cycle begins with an active Pd(0) species, which undergoes oxidative addition with an aryl halide (or triflate). This step inserts the palladium into the carbon-halogen bond, forming a Pd(II) intermediate. The reactivity of the halide is crucial, with the typical trend being I > Br > OTf >> Cl.[1][11]
-
Transmetalation: This is the defining step where the organic moiety is transferred from the boron atom to the palladium center. For this to occur efficiently, the boronic acid must be activated. A base reacts with the this compound to form a more nucleophilic "ate" complex, such as [(4-pentylphenyl)B(OH)₃]⁻.[12][13] This negatively charged species readily transfers its pentylphenyl group to the electrophilic Pd(II) center, displacing the halide or other ligand.[1]
-
Reductive Elimination: The final step involves the two organic groups on the Pd(II) complex coupling to form the new C-C bond of the desired biphenyl product. This process simultaneously reduces the palladium back to its Pd(0) state, regenerating the active catalyst to begin a new cycle.[1][5][10]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Protocol: Synthesis of 4-cyano-4'-pentylbiphenyl via Suzuki-Miyaura Coupling
This protocol details a representative procedure for the synthesis of a high-value liquid crystal, 4-cyano-4'-pentylbiphenyl, by coupling this compound with 4-bromobenzonitrile. This serves as a practical template that can be adapted for other aryl halides.
Materials & Equipment
-
This compound (1.1 equivalents)
-
4-Bromobenzonitrile (1.0 equivalent)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 equivalents, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equivalents, 4 mol%)
-
Potassium Phosphate (K₃PO₄) , anhydrous powder (2.5 equivalents)
-
1,4-Dioxane , anhydrous (solvent)
-
Deionized Water (degassed)
-
Standard, flame-dried glassware (round-bottom flask, condenser)
-
Magnetic stirrer with heating mantle
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes and needles
-
TLC plates (silica gel), ethyl acetate, hexanes
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup (Inert Atmosphere is Critical):
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzonitrile, this compound, and potassium phosphate.
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is crucial to remove oxygen, which can oxidize and deactivate the palladium catalyst.
-
In a separate, small vial, weigh the Pd(OAc)₂ and SPhos ligand. Add anhydrous 1,4-dioxane via syringe to dissolve the catalyst and ligand, creating a precatalyst solution.
-
-
Solvent Addition and Degassing:
-
To the main reaction flask, add anhydrous 1,4-dioxane and deionized water (e.g., in a 10:1 ratio) via syringe.
-
Bubble argon or nitrogen gas through the stirred solvent mixture for an additional 15-20 minutes to ensure the solution is thoroughly degassed.
-
-
Catalyst Injection and Reaction Execution:
-
Using a syringe, carefully inject the prepared catalyst/ligand solution into the stirred reaction mixture under a positive pressure of inert gas.
-
Fit the flask with a condenser (also under inert gas) and heat the mixture to 80-100 °C.
-
Allow the reaction to proceed with vigorous stirring. Reaction time is typically 12-24 hours.
-
-
Monitoring the Reaction:
-
Periodically (e.g., every 4 hours), take a small aliquot from the reaction mixture via syringe.
-
Dilute the aliquot with ethyl acetate and spot it on a TLC plate, alongside spots of the starting materials.
-
Elute the plate using a suitable solvent system (e.g., 10% ethyl acetate in hexanes). The disappearance of the limiting starting material (4-bromobenzonitrile) and the appearance of a new, less polar product spot indicates reaction progress.[14]
-
-
Work-up and Extraction:
-
Once the reaction is complete (as determined by TLC), cool the flask to room temperature.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Combine the organic layers and wash sequentially with water and then brine to remove inorganic salts and residual solvent.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil or solid is purified by flash column chromatography on silica gel.[14]
-
A gradient elution starting with pure hexanes and gradually increasing the polarity with ethyl acetate is typically effective for separating the biphenyl product from nonpolar impurities and residual starting materials.
-
Combine the pure fractions (identified by TLC) and evaporate the solvent to yield the final product, 4-cyano-4'-pentylbiphenyl, typically as a white solid or crystalline material.
-
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Key Parameters and Optimization Strategies
The success of a Suzuki-Miyaura coupling often depends on the careful selection of several key components. The following table summarizes common choices for reactions involving arylboronic acids like this compound.
| Parameter | Common Choices & Rationale |
| Aryl Halide | Aryl Iodides & Bromides: Highly reactive, often requiring milder conditions and less specialized catalysts. Aryl Chlorides & Triflates: Less reactive and more economical. Often require more electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, Buchwald ligands) and stronger bases to achieve good yields.[3][10][15] |
| Pd Catalyst | Pd(PPh₃)₄: A classic, often effective for reactive halides. Pd(OAc)₂ or Pd₂(dba)₃: Air-stable precatalysts that require an external phosphine ligand to form the active Pd(0) species in situ. This allows for modularity and fine-tuning of reactivity.[4][15] |
| Base | K₂CO₃, Na₂CO₃: Mild, inexpensive, and widely used, especially with aqueous solvent systems. K₃PO₄, Cs₂CO₃: Stronger inorganic bases, often used for less reactive coupling partners (e.g., aryl chlorides) or base-sensitive substrates.[10][12][16] KOtBu: A very strong base, typically used in non-aqueous conditions for highly challenging couplings.[16] |
| Solvent | Toluene, Dioxane, THF: Common organic solvents. Biphasic Systems (e.g., Toluene/Water): Often used to dissolve the inorganic base while keeping the organic reactants in a separate phase, facilitating the reaction at the interface.[4][17] |
Troubleshooting Common Issues
-
Low or No Conversion: This can be due to catalyst deactivation (insufficient degassing), incorrect base or solvent choice for the given substrates, or low reaction temperature. Consider using a more active ligand system or a stronger base.
-
Homocoupling of Boronic Acid: The formation of 4,4'-dipentylbiphenyl can occur, especially at higher temperatures or if oxygen is present.[4][18] Ensure rigorous inert atmosphere conditions and consider lowering the reaction temperature.
-
Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[19] It can be promoted by excess water or acidic conditions. Using anhydrous solvents or a less aqueous base system can mitigate this.
Safety and Handling of Organoboron Reagents
While organoboron compounds are significantly less toxic than many other organometallic reagents, proper laboratory safety practices are essential.[5][20]
-
Handling: this compound is typically a solid. Avoid inhaling dust by handling it in a well-ventilated fume hood.[21][22]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and nitrile gloves.[22][23]
-
Storage: Boronic acids should be stored in tightly sealed containers in a cool, dry place, as they can be hygroscopic and may degrade with prolonged exposure to moisture.[21]
-
Waste: Palladium-containing waste should be collected and disposed of according to institutional guidelines for heavy metal waste.
Conclusion
The Suzuki-Miyaura reaction is an indispensable method for constructing biaryl structures, and this compound is a key player in this field for accessing valuable molecular scaffolds. A thorough understanding of the catalytic cycle, combined with the rational selection of catalyst, base, and solvent, empowers researchers to move beyond simple recipe-following. This knowledge enables effective troubleshooting and the development of robust, high-yielding protocols tailored to specific synthetic challenges in the pursuit of novel materials and therapeutics.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 7. The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. nbinno.com [nbinno.com]
- 9. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Organoboron chemistry - Wikipedia [en.wikipedia.org]
- 21. Boron - ESPI Metals [espimetals.com]
- 22. horticentre.co.nz [horticentre.co.nz]
- 23. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
experimental procedure for coupling of (4-pentylphenyl)boronic acid with aryl halides
An Application Guide to the Suzuki-Miyaura Coupling of (4-pentylphenyl)boronic Acid with Aryl Halides
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic organic chemistry, celebrated for its remarkable efficiency and tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool for the synthesis of biaryls, styrenes, and polyolefins.[1][3] The resulting biaryl scaffolds are prevalent in numerous high-value applications, including pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals.[4][5][6]
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the experimental procedure for the coupling of this compound with a range of aryl halides. We will delve into the mechanistic underpinnings of the reaction, offer a rationale for the selection of key reagents, present detailed experimental protocols, and provide a guide for troubleshooting common issues. The goal is to equip the reader with both the theoretical knowledge and practical insights required to achieve successful and reproducible outcomes.
The Mechanistic Heart of the Reaction: The Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[7] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][8]
-
Oxidative Addition: The cycle commences with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halide bond of the aryl halide (Ar-X). This irreversible step forms a square-planar Pd(II) intermediate.[7][8] The reactivity of the aryl halide is paramount here, with the rate of addition following the trend I > Br > OTf >> Cl.[7]
-
Transmetalation: This is the crucial step where the organic moiety from the boron reagent is transferred to the palladium center. The process requires activation of the organoboron species by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which then readily transfers its aryl group to the Pd(II) complex, displacing the halide.[9][10]
-
Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[1][7][8]
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Dissecting the Reaction: A Guide to Component Selection
The success of a Suzuki-Miyaura coupling is highly dependent on the judicious choice of catalyst, base, and solvent. This section explains the causality behind these experimental choices.
The Palladium Catalyst System
The "catalyst" is typically a system composed of a palladium source (precatalyst) and a stabilizing ligand.
-
Palladium Precatalysts: Simple palladium salts like Pd(OAc)₂ or complexes like Pd₂(dba)₃ serve as stable sources of Pd(0) in the reaction mixture.[3] Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a classic, air-stable Pd(0) complex that is often used directly.[11]
-
Ligands: Ligands are critical for stabilizing the palladium species and modulating its reactivity.
-
Traditional Phosphines: Triphenylphosphine (PPh₃) is a common, inexpensive ligand but may require higher temperatures.
-
Bulky, Electron-Rich Ligands: Modern catalysis often employs specialized phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[7][12] Electron-rich ligands accelerate the oxidative addition step, which is particularly important for less reactive aryl chlorides.[7] Bulky ligands promote the final reductive elimination step.[7]
-
| Catalyst System | Typical Substrates | Advantages | Considerations |
| Pd(PPh₃)₄ | Aryl Iodides, Bromides | Commercially available, easy to handle. | Often requires higher temperatures; less effective for chlorides. |
| Pd(OAc)₂ / SPhos | Aryl Chlorides, Bromides | High activity, broad substrate scope, mild conditions.[12] | Ligand can be expensive. |
| Pd₂(dba)₃ / XPhos | Sterically Hindered Substrates | Excellent for challenging couplings. | Air-sensitive components require inert atmosphere techniques. |
| [Pd(dppf)Cl₂] | Heteroaryl couplings | Robust and versatile catalyst.[11] | May require screening for optimal performance. |
The Role of the Base
The base is not a mere spectator; it is a crucial activator in the catalytic cycle.[1] Its primary role is to facilitate the transmetalation step by converting the neutral boronic acid into a more nucleophilic anionic boronate species.[9][10][13]
-
Common Choices: Inorganic bases are most frequently used.[10]
-
Carbonates (K₂CO₃, Cs₂CO₃): Widely used, effective, and economical. Cesium carbonate (Cs₂CO₃) is more soluble and basic, often providing better results in difficult couplings.[8]
-
Phosphates (K₃PO₄): A stronger base that is often effective when carbonates fail, particularly with sterically hindered substrates or aryl chlorides.[14]
-
Hydroxides (NaOH, KOH): Strong bases that can be effective but may promote side reactions with sensitive functional groups.
-
Fluorides (KF, CsF): Can be used under anhydrous conditions and are useful for substrates with base-labile groups like esters.[15]
-
| Base | Strength | Common Use Case | Notes |
| K₂CO₃ | Moderate | General purpose, good for aryl bromides/iodides. | Often used in aqueous/organic mixtures.[8] |
| Cs₂CO₃ | Strong | Challenging couplings, electron-deficient partners. | Higher solubility and reactivity.[8] |
| K₃PO₄ | Strong | Aryl chlorides, sterically hindered substrates. | Often the base of choice for high-activity catalyst systems.[14] |
| KF | Moderate | Base-sensitive substrates (e.g., esters). | Can be run under anhydrous conditions.[15] |
The Solvent System
The solvent must solubilize the aryl halide, the boronic acid (or its boronate salt), and the palladium complex. The choice of solvent can also influence reaction rates and even selectivity.[16][17][18] Biphasic systems, typically an organic solvent with water, are very common.
-
Ethers (Dioxane, THF): Excellent solvents for dissolving organic reagents and are compatible with most bases.[7] 1,4-Dioxane is a frequent choice.[8]
-
Aromatics (Toluene): A non-polar option that is useful for higher temperature reactions.
-
Polar Aprotic Solvents (DMF, Acetonitrile): Can be effective but may coordinate to the palladium center, influencing the reaction.[16][19]
-
Water: Often used as a co-solvent. It helps dissolve the inorganic base and can accelerate the reaction.[20]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium reagents are irritants and potentially toxic. Aryl halides can be harmful. Handle all chemicals with care.
Protocol 1: General Procedure for Coupling this compound with an Aryl Bromide
This protocol provides a robust starting point for coupling with common aryl bromides.
Materials and Reagents:
-
This compound (1.1 - 1.5 equiv)
-
Aryl bromide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Deionized Water
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (Schlenk flask or round-bottom flask, condenser)
-
Magnetic stirrer and hotplate
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: To this solid mixture, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[11]
-
Solvent Addition: Add deoxygenated 1,4-dioxane (e.g., 8 mL) and deoxygenated water (e.g., 2 mL) via syringe. The solution should be sparged with argon for 10-15 minutes prior to addition.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the aryl bromide starting material is consumed (typically 4-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[8]
-
-
Purification:
Protocol 2: High-Activity System for Coupling with an Aryl Chloride
This protocol utilizes a more active catalyst system necessary for the less reactive C-Cl bond.
Materials and Reagents:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Toluene or 1,4-Dioxane
-
Deionized Water
-
Argon or Nitrogen gas supply
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or using Schlenk technique, add the aryl chloride (1.0 mmol), this compound (1.5 mmol), K₃PO₄ (3.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol) to a dry reaction vessel.
-
Inert Atmosphere: Ensure the vessel is sealed and maintained under an inert atmosphere.
-
Solvent Addition: Add deoxygenated toluene (10 mL) and water (0.5 mL).
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring & Workup: Follow steps 6-8 as described in Protocol 1. Reaction times may vary.
Figure 2: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst (Pd(0) oxidized) 2. Insufficiently Inert Atmosphere 3. Poor Reagent Quality (wet boronic acid) 4. Inappropriate Base/Solvent/Temp | 1. Use fresh catalyst or a robust precatalyst. 2. Improve inert gas technique; degas solvents thoroughly. 3. Dry reagents before use. 4. Screen alternative conditions: try a stronger base (K₃PO₄), different solvent, or higher temperature. |
| Protodeboronation | Presence of excess water/protons; prolonged reaction time at high temperature. | Use the minimum required amount of water. Use a milder base (e.g., KF). Monitor the reaction closely and stop it once the starting material is consumed. |
| Homocoupling | Presence of oxygen; use of a Pd(II) source without a reducing agent. | Ensure a strictly inert atmosphere.[7] If using a Pd(II) precatalyst, the reaction conditions (phosphine ligand, solvent) typically facilitate in-situ reduction to Pd(0). |
| Difficult Purification | Boronic acid byproducts (boroxines) or residual catalyst. | During workup, a wash with dilute NaOH can help remove unreacted boronic acid. Filtration through a short plug of Celite or silica can help remove some palladium residues.[21] |
Conclusion
The Suzuki-Miyaura coupling is a powerful and versatile method for the synthesis of 4-pentyl-substituted biaryls from this compound. A successful reaction relies on a rational understanding of the catalytic cycle and a careful selection of the catalyst system, base, and solvent to match the reactivity of the chosen aryl halide. By following the detailed protocols and troubleshooting advice provided in this guide, researchers can confidently and reproducibly synthesize a wide range of valuable biaryl compounds for applications spanning from materials science to drug discovery.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mt.com [mt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. home.sandiego.edu [home.sandiego.edu]
- 22. youtube.com [youtube.com]
Application Note & Protocol: A Guide to the Robust Scale-Up Synthesis of Biaryls via Suzuki-Miyaura Coupling with (4-pentylphenyl)boronic acid
Abstract
The biaryl motif is a privileged scaffold in modern pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals.[1][2][3] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of synthetic chemistry for forging C(sp²)–C(sp²) bonds, valued for its high functional group tolerance, mild conditions, and the general stability and low toxicity of its boronic acid reagents.[2][4][5][6][7] This guide provides a detailed protocol and critical considerations for the scale-up synthesis of biaryl compounds using (4-pentylphenyl)boronic acid as a key building block. We address common challenges encountered during scale-up, such as reaction kinetics, thermal safety, catalyst selection, and palladium removal, offering field-proven insights to ensure a reproducible, safe, and efficient manufacturing process.
Introduction: The Importance of Scalable Biaryl Synthesis
The Suzuki-Miyaura coupling, first reported in 1979, has become one of the most powerful and widely utilized transformations in industrial process chemistry.[5][8] Its value is particularly evident in the synthesis of active pharmaceutical ingredients (APIs), where complex biaryl structures are common.[5][9] this compound is a commercially available and versatile building block, often used to introduce a lipophilic pentylphenyl moiety that can be crucial for modulating the biological activity and physicochemical properties of a target molecule.[3][10][11]
Transitioning a Suzuki-Miyaura coupling from the bench (grams) to a pilot or manufacturing plant (kilograms) is not a linear process.[12] Issues such as mixing efficiency in biphasic systems, heat transfer in large reactors, catalyst deactivation, and consistent product purification become paramount.[12][13] This document serves as a comprehensive guide for researchers, process chemists, and drug development professionals to navigate these challenges effectively.
General Reaction Scheme:
Key Considerations for a Successful Scale-Up
Before detailing the protocol, it is crucial to understand the critical parameters that govern the success of a scaled Suzuki-Miyaura reaction.
-
Catalyst and Ligand System: While simple catalysts like Pd(PPh₃)₄ may suffice for simple substrates, scale-up often involves less reactive aryl chlorides or sterically hindered partners. Modern catalyst systems, comprising a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized ligand, are essential.[4][6]
-
Expertise & Experience: Bulky, electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphines like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[4][5][14] They promote the rate-limiting oxidative addition step, stabilize the active Pd(0) species, and facilitate the final reductive elimination, leading to higher turnover numbers (TON) and frequencies (TOF).[4][5] Using pre-formed, air-stable precatalysts (e.g., XPhos-Pd-G3) simplifies handling and improves reproducibility on a large scale.[15]
-
-
Solvent Selection: The choice of solvent is critical for reaction performance, safety, and environmental impact.
-
Expertise & Experience: Biphasic solvent systems, such as Toluene/Water or 2-MeTHF/Water, are frequently used in industrial settings.[5] They offer excellent solubility for both organic substrates and inorganic bases, and the phase separation simplifies the initial stages of work-up. Greener solvent alternatives like 2-MeTHF and CPME are increasingly preferred over traditional solvents like dioxane or DMF due to safety and environmental concerns.[7][16][17]
-
-
Base Selection: The base activates the boronic acid for the transmetalation step.[5][18]
-
Expertise & Experience: While strong bases like NaOH can be effective, milder inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred for scale-up.[5][6] They minimize side reactions like base-mediated substrate or product degradation, which can become significant at higher temperatures and longer reaction times. The physical form (e.g., finely ground powder) of the base can significantly impact reaction rates in heterogeneous mixtures.
-
-
Thermal Safety: Suzuki-Miyaura couplings can be exothermic, and this heat generation must be managed in large reactors to prevent runaway reactions.[19]
-
Trustworthiness: A reaction calorimetry study is highly recommended before proceeding to scale-up. This provides critical data on the heat of reaction (ΔH), maximum temperature of the synthesis reaction (MTSR), and helps in designing appropriate cooling protocols and safe reagent addition rates.[19]
-
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxidation, which leads to deactivation.[20][21]
-
Trustworthiness: All scale-up operations must be conducted under a strictly inert atmosphere (Nitrogen or Argon).[15] Solvents must be thoroughly degassed before use, which can be achieved on a large scale by sparging with an inert gas for several hours.
-
Detailed Scale-Up Protocol (1 kg Scale)
This protocol describes a representative coupling between an aryl bromide and this compound. This procedure should be considered a starting point and must be adapted and optimized for the specific substrates being used.
Materials and Equipment
| Reagents | Quantity | Molar Equiv. | Notes |
| Aryl Bromide (e.g., 4-Bromoanisole, MW: 187.04) | 1.00 kg | 1.0 | Limiting Reagent |
| This compound (MW: 192.08) | 1.12 kg | 1.1 | Ensure high purity to avoid side reactions. |
| XPhos Pd G3 Precatalyst (MW: 871.37) | 23.3 g | 0.005 (0.5 mol%) | Air-stable precatalyst simplifies handling. |
| Potassium Phosphate (K₃PO₄, MW: 212.27) | 1.70 kg | 1.5 | Use finely milled powder. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 10 L | - | Degassed via nitrogen sparging for >2 hours. |
| Purified Water | 2 L | - | Degassed via nitrogen sparging for >2 hours. |
Equipment:
-
20L glass-lined or stainless steel reactor with overhead stirring, temperature probe, reflux condenser, and nitrogen inlet/outlet.
-
Heating/cooling mantle or jacket.
-
Addition funnel or pump for controlled reagent addition.
-
Filtration apparatus (e.g., Nutsche filter).
-
In-process control (IPC) instrumentation (e.g., HPLC system).
Experimental Workflow Diagram
Caption: High-level workflow for the scale-up Suzuki-Miyaura coupling.
Step-by-Step Procedure
-
Reactor Preparation: Ensure the reactor is clean, dry, and leak-tested. Inert the vessel by performing at least three vacuum/nitrogen backfill cycles.[15] Maintain a positive nitrogen pressure throughout the process.
-
Charging Reagents: Under nitrogen, charge the aryl bromide (1.00 kg), this compound (1.12 kg), and potassium phosphate (1.70 kg) into the reactor.
-
Solvent Addition: Add the degassed 2-MeTHF (10 L) to the reactor. Begin agitation to create a slurry.
-
Catalyst Addition: Charge the XPhos Pd G3 catalyst (23.3 g).
-
Scientist's Note: Adding the catalyst last, just before heating, minimizes the risk of premature reaction or catalyst decomposition.
-
-
Heating and Reaction: Begin heating the mixture to an internal temperature of 65-70 °C. Once at temperature, add the degassed water (2 L).
-
Reaction Monitoring: Maintain the reaction at 65-70 °C. Monitor the reaction progress every 1-2 hours by taking a small, quenched sample for HPLC analysis. The reaction is considered complete when the aryl bromide starting material is <1.0% by area on the HPLC chromatogram. Typical reaction times are 4-12 hours.[22]
-
Cool Down: Once complete, cool the reaction mixture to ambient temperature (20-25 °C).
-
Phase Separation: Stop agitation and allow the layers to separate. Drain and discard the lower aqueous layer.
-
Aqueous Wash: Add brine (2 L) to the organic layer, agitate for 15 minutes, allow to separate, and discard the aqueous layer. This step helps remove residual inorganic salts.
-
Product Isolation:
-
Process Rationale: The next step depends on the product's properties. Typically, the 2-MeTHF is partially removed by distillation and replaced with a suitable crystallization solvent (e.g., isopropanol, heptane).
-
Concentrate the organic layer under vacuum to a volume of ~3-4 L. Add the anti-solvent (e.g., 8 L of heptane) slowly to induce crystallization.
-
-
Filtration and Drying: Cool the resulting slurry to 0-5 °C and stir for at least 1 hour. Filter the solid product and wash the cake with cold heptane. Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.
Analytical Monitoring and Quality Control
Consistent in-process controls are essential for a reproducible process.
-
Thin Layer Chromatography (TLC): A quick, qualitative method for tracking the disappearance of the limiting aryl halide. A typical mobile phase would be a mixture of heptane and ethyl acetate.[23]
-
High-Performance Liquid Chromatography (HPLC): The primary quantitative tool. A reverse-phase C18 column with a water/acetonitrile gradient is typically used. This method should be validated to accurately quantify starting materials, product, and any key impurities.[22]
-
Residual Palladium Analysis: The final product must be tested for residual palladium, especially for pharmaceutical applications. The acceptable limit is typically very low (<10 ppm). If levels are high, a post-purification scavenging step (e.g., treatment with a thiol-functionalized silica gel) may be necessary.[24]
Troubleshooting Common Scale-Up Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Stalled or Slow Reaction | - Ineffective degassing (oxygen contamination)- Low-quality or wet base/solvent- Catalyst deactivation | - Ensure inert atmosphere is maintained; improve degassing procedure.[21]- Use fresh, high-purity, anhydrous reagents.- Increase catalyst loading slightly or screen alternative ligands. |
| Formation of Homocoupling Impurity | - Presence of oxygen- Reaction temperature too high | - Improve inerting and degassing protocols rigorously.[21]- Lower the reaction temperature and monitor kinetics. |
| Poor Phase Separation During Work-up | - Emulsion formation | - Add a small amount of brine to "break" the emulsion.- Filter the biphasic mixture through a pad of Celite (use sparingly to minimize waste).[25] |
| High Residual Palladium in Product | - Inefficient removal during work-up/crystallization | - Perform additional washes or re-crystallization.- Treat a solution of the product with a palladium scavenger.[24] |
Safety Considerations
-
Reagents: Palladium compounds can be toxic and sensitizing. Boronic acids can be irritants. Handle all solids in a well-ventilated area or contained system, wearing appropriate PPE (gloves, safety glasses, lab coat).[26]
-
Solvents: 2-MeTHF and other organic solvents are flammable. Ensure the reactor and all transfer lines are properly grounded to prevent static discharge.
-
Exotherms: As discussed, the reaction can be exothermic. Ensure adequate cooling capacity is available and that reagents are added at a controlled rate, especially during initial scale-up trials.[19]
-
Pressure: Never heat a sealed reactor. Ensure the system is properly vented through a reflux condenser and bubbler to maintain a slight positive pressure of inert gas.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 8. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound [jknbiochem.net]
- 11. nbinno.com [nbinno.com]
- 12. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchwithnj.com [researchwithnj.com]
- 18. ionicviper.org [ionicviper.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. vapourtec.com [vapourtec.com]
- 23. shoko-sc.co.jp [shoko-sc.co.jp]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
Application Notes & Protocols: (4-Pentylphenyl)boronic Acid as a Versatile Building Block in Pharmaceutical Synthesis
Introduction: The Ascendancy of Boronic Acids in Medicinal Chemistry
For many years, boron-containing compounds were viewed with skepticism in medicinal chemistry, largely due to a perceived notion of toxicity. This paradigm has shifted dramatically. The approval and clinical success of drugs like bortezomib, a proteasome inhibitor for treating multiple myeloma, have demystified boron's role and catalyzed immense interest in boronic acids as indispensable tools in drug discovery.[1][2][3] These compounds are now recognized as stable, generally non-toxic, and remarkably versatile intermediates.[1][4][5]
(4-Pentylphenyl)boronic acid, with its distinct molecular architecture combining a reactive boronic acid moiety with a lipophilic n-pentyl chain, has emerged as a particularly valuable building block. Its primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds to create biphenyl and substituted aryl scaffolds.[1][6] These structural motifs are prevalent in a vast array of pharmacologically active molecules, from kinase inhibitors to central nervous system agents. The pentyl group is of particular interest as it can significantly modulate a drug candidate's physicochemical properties, such as lipophilicity, which in turn influences membrane permeability, metabolic stability, and target engagement.
This guide provides an in-depth exploration of this compound, detailing its application in the Suzuki-Miyaura coupling, providing a robust experimental protocol, and discussing its role in the synthesis of complex pharmaceutical targets.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the cornerstone application for this compound. Its reliability, mild conditions, and tolerance of diverse functional groups have made it a favored method in pharmaceutical synthesis.[7]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the coupling partner (an aryl halide), forming a Pd(II) complex.[7]
-
Transmetalation: In the presence of a base, the organic group (the 4-pentylphenyl moiety) is transferred from the boronic acid to the palladium center. The base activates the organoboron species, facilitating this transfer and forming a diorganopalladium(II) complex.[7]
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated, forming the new C-C bond of the desired biphenyl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]
Experimental Protocol: Synthesis of a 4-Aryl-Pyridine Derivative
This section provides a detailed, self-validating protocol for a representative Suzuki-Miyaura coupling reaction. The synthesis of a 2-amino-4-(4-pentylphenyl)pyridine is described, a scaffold of significant interest in medicinal chemistry, particularly for developing kinase inhibitors.[8]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercial | Store refrigerated. |
| 2-Amino-4-bromopyridine | ≥98% | Commercial | Halide coupling partner. |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Commercial | Catalyst. Handle in a fume hood. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercial | Base. Ensure it is dry. |
| 1,4-Dioxane | Anhydrous | Commercial | Solvent. Use a freshly opened bottle or degassed solvent. |
| Water | Deionized | In-house | Solvent. Must be degassed. |
| Ethyl Acetate | ACS Grade | Commercial | For extraction. |
| Brine (Saturated NaCl) | In-house | N/A | For washing. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial | For drying. |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |
| Schlenk Flask / Reaction Tube | N/A | N/A | For inert atmosphere reaction. |
| Inert Gas (Argon or Nitrogen) | High Purity | N/A | For maintaining an inert atmosphere. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Handling Reagents: Palladium catalysts are toxic and should be handled in a fume hood.[9] 1,4-Dioxane is a potential carcinogen and should also be handled with care in a well-ventilated area. Boronic acids can be irritating to the eyes and skin.[10][11]
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the Pd(0) catalyst. All steps should be performed under an inert atmosphere of argon or nitrogen.[7]
-
Waste Disposal: Dispose of all chemical waste, including solvents and residual reagents, according to institutional guidelines.
Step-by-Step Procedure
The following workflow diagram outlines the key stages of the synthesis.
-
Reaction Setup:
-
To a 50 mL Schlenk flask equipped with a magnetic stir bar, add 2-amino-4-bromopyridine (1.0 mmol, 173 mg), this compound (1.2 mmol, 230 mg), and potassium carbonate (2.5 mmol, 345 mg).
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg, 5 mol%).
-
Seal the flask with a rubber septum. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.[7]
-
-
Solvent Addition:
-
Prepare a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v). Degas by bubbling argon through the mixture for 15-20 minutes.
-
Using a syringe, add 10 mL of the degassed solvent mixture to the Schlenk flask containing the reagents.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously. The mixture will typically turn dark.
-
Allow the reaction to proceed for 12-16 hours.
-
-
In-Process Control (Reaction Monitoring):
-
Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS.[8] The reaction is considered complete upon the consumption of the 2-amino-4-bromopyridine starting material.
-
-
Work-up and Extraction:
-
Once complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL) to remove residual water and inorganic salts, and dry over anhydrous magnesium sulfate (MgSO₄).[7][8]
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 30:70).
-
-
Characterization and Quality Control:
-
Collect the fractions containing the pure product (visualized by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, 2-amino-4-(4-pentylphenyl)pyridine, as a solid.
-
Confirm the structure and assess purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >95% by HPLC for use in further biological screening.
-
Optimization and Troubleshooting
While the Suzuki-Miyaura coupling is robust, challenges can arise. The following table outlines common issues and their solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong or dry base.3. Low reaction temperature. | 1. Ensure rigorous inert atmosphere technique.2. Use a freshly opened or dried base (e.g., K₂CO₃, K₃PO₄). Consider a stronger base like Cs₂CO₃ or CsF for challenging substrates.[12]3. Increase temperature, but monitor for decomposition. |
| Deboronated Side Product | The boronic acid is replaced by a hydrogen atom before coupling. | This is often base and temperature-dependent. Try a milder base (e.g., Na₂CO₃) or lower the reaction temperature. |
| Homo-coupling of Boronic Acid | This compound couples with itself to form 4,4'-dipentylbiphenyl. | This is often caused by the presence of oxygen. Improve degassing procedures. Using a different palladium catalyst/ligand system can also mitigate this.[13] |
| Difficult Purification | Product and starting materials have similar polarity. | Adjust the eluent system for column chromatography. If the product is basic (like the pyridine example), an acid wash during work-up can sometimes help remove non-basic impurities. |
Case Study Context: Synthesis of Cannabidiol (CBD) Analogs
The (4-pentylphenyl) moiety is a defining structural feature of many cannabinoids, including the non-psychotropic and therapeutically promising Cannabidiol (CBD).[14][15] The synthesis of CBD and its derivatives often involves coupling a resorcinol-type fragment with a terpene unit. However, for creating novel analogs, the Suzuki-Miyaura coupling offers a powerful alternative strategy.
This compound can serve as a key synthon to introduce the characteristic pentyl-substituted aromatic ring onto various heterocyclic or aromatic cores, enabling the rapid generation of libraries of CBD-like compounds.[16][17] These analogs can be screened for modified or improved therapeutic activities, such as enhanced anti-inflammatory or antioxidant properties, or altered receptor binding profiles.[16][17] The protocol described in this guide is directly applicable to the synthesis of such novel biphenyl structures that mimic the core framework of natural cannabinoids.
Conclusion
This compound is a powerful and strategic building block for pharmaceutical synthesis. Its utility, primarily demonstrated through the robust and versatile Suzuki-Miyaura cross-coupling reaction, allows for the direct incorporation of a key lipophilic pharmacophore into drug candidates. The detailed protocol and troubleshooting guide provided herein serve as a comprehensive resource for researchers aiming to leverage this reagent in their drug discovery programs. Beyond C-C bond formation, the broader field of boronic acids continues to expand, with applications as enzyme inhibitors, diagnostic sensors, and tools for bioconjugation, underscoring the enduring importance of boron chemistry in advancing medicine.[18][19][20]
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [PDF] Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | Semantic Scholar [semanticscholar.org]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. aksci.com [aksci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New Methods for the Synthesis of Cannabidiol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design, Synthesis, and Characterization of Novel Cannabidiol-Based Derivatives with Potent Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New cannabidiol derivatives: synthesis, binding to cannabinoid receptor, and evaluation of their antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Boronic acid compounds as potential pharmaceutical agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of (4-pentylphenyl)boronic Acid for Sensor Applications
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic derivatization of (4-pentylphenyl)boronic acid for the development of advanced chemical and biological sensors. This compound serves as a versatile molecular scaffold, combining the unique diol-binding capability of the boronic acid moiety with the advantageous physicochemical properties imparted by the pentylphenyl group. This guide moves beyond a simple recitation of protocols to explain the underlying chemical principles and strategic considerations for designing and synthesizing functional sensor components. Detailed, field-tested protocols for key derivatization reactions, including Suzuki-Miyaura cross-coupling and esterification for fluorophore conjugation, are provided. Furthermore, this document emphasizes the principles of rational sensor design, data interpretation, and troubleshooting, all grounded in authoritative scientific literature.
Introduction
Boronic acids have emerged as indispensable tools in the field of molecular recognition and sensing.[1] Their ability to form reversible covalent bonds with 1,2- and 1,3-diols makes them particularly well-suited for the detection of saccharides, glycoproteins, and other biologically important molecules.[2][3] Among the vast family of boronic acids, this compound offers a unique combination of features. The phenylboronic acid core provides the essential diol-binding functionality, while the 4-pentyl chain imparts hydrophobicity, influencing solubility, and promoting incorporation into non-polar environments such as lipid membranes or polymeric matrices.
The true power of this compound as a sensor component is unlocked through strategic chemical derivatization. By modifying the aromatic ring or the boronic acid group itself, researchers can introduce a wide array of functionalities to create sophisticated sensors with tailored properties. These modifications can include the attachment of signaling units (e.g., fluorophores or chromophores), the introduction of additional recognition sites for enhanced selectivity, or the linkage to solid supports for the fabrication of heterogeneous sensing platforms.[4][5]
This guide will provide a detailed exploration of these derivatization strategies, with a focus on practical, actionable protocols and the scientific rationale behind them.
Part 1: Foundational Principles of this compound Chemistry for Sensor Applications
The Boronic Acid Moiety: A Versatile Recognition Unit
The cornerstone of this compound's utility in sensor design is the boronic acid group (-B(OH)_2). This group is a Lewis acid, capable of accepting a pair of electrons from a Lewis base.[6] In aqueous media, it exists in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized boronate form. The pKa of this equilibrium is a critical parameter that influences its binding affinity for diols.
The key interaction for sensing applications is the reversible formation of cyclic boronate esters with compounds containing cis-1,2- or 1,3-diol moieties.[3] This reaction is typically favorable in aqueous solutions at pH values near or above the pKa of the boronic acid.[7] The formation of the boronate ester can lead to a detectable change in a physical property, such as fluorescence, absorbance, or an electrochemical signal, which forms the basis of the sensing mechanism.[2]
The (4-pentylphenyl) Group: Modulating Physicochemical Properties
The (4-pentylphenyl) substituent plays a crucial role in defining the overall properties of the molecule. The pentyl chain provides a significant hydrophobic character, which can be leveraged in several ways:
-
Solubility Tuning: The pentyl group enhances solubility in organic solvents and can facilitate the partitioning of the sensor molecule into non-aqueous environments or lipid bilayers.
-
Self-Assembly: The hydrophobic nature of the pentyl chain can drive the self-assembly of derivatized boronic acids into supramolecular structures, such as micelles or vesicles, which can lead to novel sensing platforms.
-
Surface Immobilization: The phenyl ring provides a convenient handle for further functionalization, allowing for the covalent attachment of the molecule to sensor surfaces.[8]
Part 2: Strategic Derivatization of this compound
The true versatility of this compound is realized through its chemical modification. The following sections detail key derivatization strategies with accompanying protocols.
Suzuki-Miyaura Cross-Coupling for Aryl Extension and Reporter Group Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. In the context of sensor development, it allows for the straightforward introduction of various aryl and heteroaryl groups onto the phenyl ring of this compound. This is particularly useful for attaching chromophoric or fluorophoric units that can act as signaling components.
Protocol 2.1.1: Suzuki-Miyaura Coupling of this compound with a Brominated Fluorophore
This protocol describes a general procedure for the coupling of this compound with a brominated aromatic fluorophore, such as a brominated coumarin or naphthalimide.
Materials:
-
This compound
-
Brominated fluorophore (e.g., 4-bromonaphthalimide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)[9]
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)[9]
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol, or DMF)[9]
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.2 equivalents) and the brominated fluorophore (1.0 equivalent) in the chosen solvent system.
-
Addition of Reagents: Add the base (2.0-3.0 equivalents) to the reaction mixture.
-
Degassing: Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst (0.01-0.05 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until TLC analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the desired fluorescent boronic acid derivative.
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Esterification for Fluorescent Reporter Conjugation
Esterification is a fundamental reaction in organic chemistry that can be employed to attach fluorescent reporters containing a hydroxyl group to the boronic acid moiety.[10] This strategy is particularly useful for creating sensors where the fluorescence is modulated by the binding of a diol to the boronic acid.
Protocol 2.2.1: Steglich Esterification of this compound with a Fluorescent Alcohol
This protocol describes the esterification of this compound with a fluorescent alcohol (e.g., a hydroxyl-containing coumarin or pyrene derivative) using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Materials:
-
This compound
-
Fluorescent alcohol
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the fluorescent alcohol (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DCM.
-
Catalyst Addition: Add DMAP (0.1 equivalents) to the solution.
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath and add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form.
-
Workup: Filter off the DCU precipitate and wash it with DCM.
-
Purification: Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by silica gel column chromatography to yield the desired fluorescent boronate ester.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 3: Application in Sensor Fabrication and Analysis
Case Study: A Fluorescent Glucose Sensor
A common application of derivatized this compound is in the development of fluorescent sensors for glucose.[11][12] The principle of operation often relies on a change in the fluorescence properties of a conjugated fluorophore upon the binding of glucose to the boronic acid moiety.[13][14]
For instance, a sensor could be designed where the boronic acid is in close proximity to a fluorophore that is quenched by a nearby group. Upon glucose binding, a conformational change can occur that moves the quencher away from the fluorophore, resulting in an increase in fluorescence intensity.[15][16]
Data Analysis and Interpretation
The performance of a newly synthesized sensor must be rigorously evaluated. Key parameters to determine include:
-
Selectivity: The sensor's response to the target analyte should be significantly greater than its response to other potentially interfering species.
-
Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) should be determined to assess the sensor's ability to detect low concentrations of the analyte.
-
Dynamic Range: The concentration range over which the sensor provides a reliable and reproducible signal.
-
Response Time: The time required for the sensor to reach a stable signal after exposure to the analyte.
| Parameter | Description | Typical Method of Determination |
| Selectivity | The ability to detect the target analyte in the presence of other similar molecules. | Measure the sensor's response to a panel of potential interferents. |
| Sensitivity (LOD) | The lowest concentration of the analyte that can be reliably detected. | Calculated as 3 times the standard deviation of the blank signal divided by the slope of the calibration curve. |
| Dynamic Range | The concentration range where the sensor response is proportional to the analyte concentration. | Determined from the linear portion of the calibration curve. |
| Response Time | The time taken to reach 90% of the final signal. | Monitored by recording the sensor signal over time after analyte addition. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Suzuki-Miyaura coupling | Inactive catalyst, inefficient base, or poor solvent choice. | Screen different palladium catalysts, bases, and solvent systems. Ensure all reagents are pure and anhydrous. |
| No fluorescence change upon analyte addition | The signaling mechanism is not effective. The binding affinity is too low. | Redesign the linker between the boronic acid and the fluorophore. Modify the electronic properties of the boronic acid to tune its pKa. |
| Poor selectivity | The binding pocket is not specific enough for the target analyte. | Introduce additional recognition elements into the sensor design. Utilize a multi-sensor array approach. |
| Sensor instability | Degradation of the boronic acid or fluorophore. | Store the sensor under appropriate conditions (e.g., protected from light and moisture). Investigate more robust fluorophores. |
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 8. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels | MDPI [mdpi.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Boronic acid-promoted site-selective Fischer esterifications of sugar alcohols - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Progress in boronic acid-based fluorescent glucose sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Progress in Diboronic-Acid-Based Glucose Sensors | MDPI [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A New Class of Fluorescent Boronic Acids that Have Extraordinarily High Affinities for Diols in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: The Strategic Role of (4-Pentylphenyl)boronic Acid in the Synthesis of High-Performance Conjugated Polymers
Introduction: Engineering Solubility and Performance in Conjugated Systems
The field of organic electronics is predicated on the rational design of π-conjugated polymers to achieve desirable optical and charge-transport properties. However, a persistent challenge in this domain is the inherent insolubility of rigid, planar polymer backbones, which severely hampers their processability and, consequently, their integration into functional devices. The strategic incorporation of flexible alkyl side chains is a cornerstone of modern conjugated polymer design, addressing this solubility issue without compromising the electronic properties of the backbone.[1] (4-Pentylphenyl)boronic acid emerges as a critical building block in this context. Its pentyl group provides the necessary steric hindrance to prevent excessive aggregation and enhance solubility in common organic solvents, while the phenylboronic acid moiety serves as a versatile handle for the construction of poly(p-phenylene) (PPP) and related copolymer backbones via the robust and efficient Suzuki-Miyaura cross-coupling reaction.[2]
This application note provides a comprehensive guide for researchers, materials scientists, and drug development professionals on the pivotal role of this compound in synthesizing solution-processable, high-performance conjugated polymers. We will delve into the causality behind its selection, provide a detailed, field-proven protocol for its use in a representative copolymerization, and present the expected material properties.
The Multifaceted Role of the Pentyl Side Chain
The introduction of the n-pentyl group on the phenylene unit is not merely a matter of convenience for solubility. It has profound implications for the material's properties at multiple scales:
-
Enhanced Solubility and Processability: The primary function of the pentyl chain is to disrupt the close packing of the rigid polymer backbones, thereby reducing intermolecular forces and allowing the polymer to dissolve in organic solvents. This is paramount for purification and for forming high-quality thin films via solution-based techniques like spin-coating and printing.
-
Tuning of Solid-State Morphology: The length and branching of alkyl side chains are known to influence the intermolecular packing, thin-film crystallinity, and overall morphology of the polymer in the solid state. These factors, in turn, dictate the efficiency of charge transport in devices such as Organic Field-Effect Transistors (OFETs) and the performance of Organic Photovoltaics (OPVs). While longer chains can increase solubility, a balance must be struck, as excessively long or bulky chains can sometimes hinder the close π-π stacking required for efficient charge hopping between polymer chains.[1]
-
Minimal Electronic Perturbation: By attaching the alkyl chain to the phenyl ring, it is electronically decoupled from the conjugated backbone. This ensures that the desirable optical and electronic properties of the poly(p-phenylene) backbone are largely preserved.
The Suzuki-Miyaura Coupling: A Powerful Polymerization Tool
The Suzuki-Miyaura cross-coupling reaction is the method of choice for synthesizing a vast array of conjugated polymers. Its prominence stems from its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide variety of boronic acid and aryl halide monomers. The reaction involves the palladium-catalyzed coupling of an organoboron compound (like this compound) with an organohalide.
The catalytic cycle, as illustrated below, consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium center couple, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Section: Synthesis of a Model Copolymer
This section provides a detailed protocol for the synthesis of an alternating copolymer, poly[(9,9-dihexylfluorene-2,7-diyl)-alt-(4-pentylphenylene)] , a representative blue-emitting polymer for organic electronics.
Materials and Reagents
-
2,7-Dibromo-9,9-dihexylfluorene (Monomer A)
-
This compound (Monomer B)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst)
-
Potassium carbonate (K₂CO₃) (Base)
-
Aliquat® 336 (Phase Transfer Catalyst)
-
Toluene (Anhydrous)
-
Deionized Water
-
Methanol (for precipitation)
-
Hydrochloric acid (HCl), 2M (for washing)
-
Acetone (for washing)
Workflow Diagram
Caption: Step-by-step workflow for the synthesis of the model conjugated polymer.
Detailed Protocol
Note: All procedures should be carried out under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line techniques.
-
Reaction Setup: In a 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2,7-dibromo-9,9-dihexylfluorene (1.00 mmol, 1.0 eq), this compound (1.00 mmol, 1.0 eq), and a few drops of Aliquat® 336.
-
Solvent and Base Addition: Add 20 mL of anhydrous toluene to the flask. In a separate container, prepare a 2M solution of K₂CO₃ in deionized water and add 10 mL to the reaction flask.
-
Degassing: Subject the biphasic mixture to three cycles of vacuum-backfill with argon while stirring to ensure complete removal of oxygen. This step is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%).
-
Polymerization: Immerse the flask in a preheated oil bath at 90 °C and stir the mixture vigorously for 48 to 72 hours. The progress of the polymerization can be monitored by the increasing viscosity of the organic layer.
-
Work-up and Precipitation: After cooling to room temperature, pour the viscous reaction mixture into 200 mL of vigorously stirring methanol. A fibrous precipitate of the crude polymer should form.
-
Initial Purification: Collect the polymer by filtration. Wash the solid sequentially with deionized water (3 x 50 mL), 2M HCl (2 x 50 mL), and finally with methanol (3 x 50 mL) to remove inorganic salts and low molecular weight oligomers.
-
Soxhlet Extraction: Dry the polymer and subject it to Soxhlet extraction for 24 hours with acetone to remove any remaining monomer and catalyst residues. Then, extract the polymer with chloroform to collect the desired high molecular weight fraction.
-
Final Precipitation and Drying: Concentrate the chloroform solution and reprecipitate the polymer into 200 mL of methanol. Collect the final purified polymer by filtration and dry it under vacuum at 60 °C for 24 hours.
Data Presentation and Expected Outcomes
The synthesized polymer should be a white or pale-yellow fibrous solid, readily soluble in common organic solvents such as chloroform, tetrahydrofuran (THF), and toluene. The following table presents typical characterization data for a closely related polyfluorene-alt-phenylene copolymer, which are representative of the expected values for the target polymer synthesized with this compound.
| Property | Expected Value | Method of Analysis |
| Number-Average Molecular Weight (Mₙ) | 20,000 - 50,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 2.5 | Gel Permeation Chromatography (GPC) |
| UV-Vis Absorption (λₘₐₓ, in THF) | 350 - 370 nm | UV-Vis Spectroscopy |
| Photoluminescence (λₑₘ, in THF) | 410 - 430 nm (Violet-Blue) | Photoluminescence Spectroscopy |
| Thermal Decomposition Temp. (Tₔ) | > 400 °C | Thermogravimetric Analysis (TGA) |
Data are based on analogous systems reported in the literature and serve as a guideline.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. Successful polymerization is visually indicated by a significant increase in the viscosity of the reaction mixture. The purification process, particularly the Soxhlet extraction, is a standard and robust method for obtaining high-purity conjugated polymers. The final characterization by GPC will confirm the successful synthesis of a high molecular weight polymer. The optical properties (UV-Vis absorption and photoluminescence) should be consistent with the formation of a conjugated polyfluorene-phenylene backbone, exhibiting a distinct π-π* absorption and strong blue emission.
Conclusion
This compound is an indispensable monomer for the synthesis of solution-processable conjugated polymers. The pentyl side chain it introduces is key to overcoming the solubility challenges inherent to rigid polymer backbones, enabling the fabrication of high-quality thin films for electronic applications. The Suzuki-Miyaura coupling provides a reliable and versatile route to incorporate this monomer into well-defined polymer architectures. The detailed protocol and expected outcomes presented in this application note offer a solid foundation for researchers to successfully synthesize and characterize these advanced materials, paving the way for innovations in organic electronics and beyond.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with (4-pentylphenyl)boronic acid
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you improve the yield and reproducibility of Suzuki coupling reactions, with a specific focus on challenging substrates like (4-pentylphenyl)boronic acid. The inherent hydrophobicity of the long pentyl chain can introduce unique challenges, primarily related to solubility and reaction kinetics, which this guide aims to address.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during Suzuki coupling reactions involving this compound.
Q1: My Suzuki coupling reaction with this compound is giving low to no yield. What are the first things I should check?
A1: When a Suzuki coupling fails, a systematic check of the fundamental reaction parameters is the best first step.
-
Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active state, is highly sensitive to oxygen. Inadequate degassing or a poor inert atmosphere (Nitrogen or Argon) can lead to catalyst decomposition and the formation of homocoupling byproducts.[1]
-
Catalyst Activity: Ensure your palladium catalyst and ligand are from a reliable source and have not degraded. If using a Pd(II) precatalyst, it must be effectively reduced in situ to the active Pd(0) species.[2] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Reagent Purity: Verify the purity of your this compound and the aryl halide. Boronic acids can degrade over time, particularly through protodeboronation.
-
Solubility: The long pentyl chain on your boronic acid makes it quite hydrophobic. Poor solubility in common biphasic solvent systems (e.g., toluene/water, dioxane/water) can lead to a sluggish or incomplete reaction. The reaction mixture should be a homogenous solution or a very finely dispersed emulsion with vigorous stirring.
Q2: I'm observing a significant amount of a byproduct with a mass corresponding to bipentylbiphenyl. What is this and how can I prevent it?
A2: This byproduct is the result of the homocoupling of this compound. This is a common side reaction in Suzuki couplings and is often promoted by the presence of oxygen or Pd(II) species.[3][4]
-
Rigorous Degassing: The most critical step to prevent homocoupling is the thorough removal of oxygen from your solvents and the reaction vessel.[1][5][6] See the detailed protocol for degassing below.
-
Use a Pd(0) Source: While Pd(II) precatalysts are common, starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes minimize homocoupling, as it doesn't require an in situ reduction step which can be sensitive to reaction conditions.
-
Add a Mild Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help to keep the palladium in its active Pd(0) state, thereby suppressing homocoupling.[5][6]
Q3: My main byproduct is pentylbenzene. What causes this and how can I minimize it?
A3: The formation of pentylbenzene is due to a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom from a proton source (usually water).[7]
-
Anhydrous Conditions: If protodeboronation is a major issue, switching to strictly anhydrous conditions can be effective. This involves using dry solvents and bases.
-
Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[8][9] Consider using a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can protect it from premature protodeboronation.[7] Alternatively, forming an adduct with diethanolamine can also increase stability.[10]
Part 2: In-Depth Troubleshooting Guide
This section provides a more detailed, symptom-based approach to troubleshooting your Suzuki coupling reaction with this compound.
Issue 1: Reaction Stalls or Proceeds Very Slowly
A stalled or sluggish reaction is often indicative of poor solubility of the hydrophobic this compound or issues with catalyst activity.
The long alkyl chain of this compound can cause it to partition preferentially into the organic phase of a biphasic system, leading to poor interaction with the aqueous base and the catalyst at the interface.
-
Solvent System Modification:
-
More Polar Organic Solvents: Instead of toluene, consider more polar aprotic solvents like THF, dioxane, or DMF, which may better solubilize all reaction components.[11]
-
Single Solvent System: For some systems, a single solvent like anhydrous methanol or ethanol with a soluble base can be effective.
-
Micellar Catalysis: For very hydrophobic substrates, employing micellar catalysis can be a powerful technique. The use of surfactants in water can create nanoreactors that bring the hydrophobic reagents into close proximity.
-
| Solvent System | Advantages | Considerations |
| Toluene/Water | Good for many standard Suzuki couplings. | May lead to poor solubility of this compound. |
| Dioxane/Water or THF/Water | Better solubilizing power for a wider range of substrates. | Dioxane can form peroxides; ensure it is freshly distilled or from a new bottle. |
| DMF/Water | High boiling point allows for higher reaction temperatures. | Can be difficult to remove during workup. |
| Anhydrous Toluene/DMF | Can minimize protodeboronation. | Requires use of an organic-soluble base. |
| Water with Surfactant | "Green" approach, can be very effective for hydrophobic substrates. | Requires screening of surfactants to find the optimal one. |
-
Vigorous Stirring: In any biphasic system, ensure the stirring is vigorous enough to create a fine emulsion, maximizing the interfacial area where the reaction occurs.
-
Temperature Optimization: While many Suzuki couplings are run at elevated temperatures (80-110 °C), higher temperatures can also promote side reactions. If the reaction is sluggish, a modest increase in temperature may be beneficial. Conversely, if side products are the issue, lowering the temperature might be necessary.
Issue 2: Significant Formation of Side Products (Homocoupling and Protodeboronation)
As discussed in the FAQs, homocoupling and protodeboronation are the two most common side reactions. Below are more detailed strategies to mitigate them.
To effectively troubleshoot, it's crucial to understand the main catalytic cycle and where side reactions can interfere.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. reddit.com [reddit.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
stability and storage conditions for (4-pentylphenyl)boronic acid
Welcome to the Technical Support Center for (4-pentylphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and storage of this versatile reagent. Our goal is to empower you with the knowledge to ensure the integrity of your starting materials, leading to more reliable and reproducible experimental outcomes.
Introduction to this compound Stability
This compound is a key building block in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. However, like many organoboron compounds, its stability can be a critical factor for the success of these transformations. The purity and reactivity of boronic acids directly influence reaction efficiency, yield, and reproducibility[1]. Understanding the degradation pathways and proper handling procedures is paramount. The primary modes of decomposition for arylboronic acids are protodeboronation and oxidation, which can be influenced by factors such as moisture, air, heat, and pH[2][3][4][5].
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound?
A1: The two primary degradation pathways for this compound are:
-
Protodeboronation: This is a common decomposition route where the carbon-boron bond is cleaved by a proton source, such as water, replacing the boronic acid group with a hydrogen atom to form pentylbenzene[2][3][4]. This process can be accelerated under certain pH conditions[2][3][6].
-
Oxidation: The carbon-boron bond can be oxidized, particularly in the presence of air (oxygen), to yield the corresponding phenol, 4-pentylphenol[4][7]. This can be a significant issue, as some boronic acids have stability in the presence of reactive oxygen species comparable to that of thiols[5].
Q2: What is a boroxine and should I be concerned about it?
A2: A boroxine is a cyclic trimeric anhydride formed from the dehydration of three boronic acid molecules[4]. This is often a reversible process and may not always negatively impact the reactivity of the boronic acid in Suzuki-Miyaura coupling, as the boroxine can be converted back to the monomeric boronic acid under the reaction conditions[4]. However, its formation can complicate accurate mass measurement and stoichiometry calculations[4]. The presence of a small amount of water can help to prevent the formation of boroxines during storage[8].
Q3: How do I know if my this compound has degraded?
A3: Signs of degradation can manifest in several ways:
-
Physical Changes: Discoloration or a change in the consistency of the solid material upon storage.
-
Inconsistent Reaction Results: You may observe a decrease in yield or a complete failure of your Suzuki-Miyaura coupling reaction compared to previous successful experiments with a fresh batch of the reagent[1][4].
-
Formation of Byproducts: The appearance of significant amounts of pentylbenzene (from protodeboronation) or 4-pentylphenol (from oxidation) in your reaction mixture[4]. Homocoupling of the boronic acid to form 4,4'-dipentylbiphenyl can also occur, often promoted by the presence of Pd(II) species or oxygen[9].
Q4: Can I purify my this compound if I suspect it has degraded?
A4: Yes, purification is often possible. Recrystallization is a common and effective method for purifying boronic acids[10][11]. Suitable solvents for recrystallization can be determined through small-scale solubility tests[10]. Common solvents for boronic acid recrystallization include benzene, dichloroethane, and ethyl acetate[11]. Acid/base extraction can also be employed to purify boronic acids, although this may be complicated by the presence of other acidic or basic functional groups[12].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no yield in Suzuki-Miyaura coupling | Degraded this compound (protodeboronation or oxidation). | - Use a fresh bottle of the boronic acid. - Perform a quality control check on your existing stock (see protocol below). - Consider converting the boronic acid to a more stable derivative, such as a pinacol ester, for storage and use[4][5]. |
| Presence of pentylbenzene byproduct | Protodeboronation of the boronic acid. | - Ensure anhydrous reaction conditions where appropriate. - Be mindful of the pH of the reaction mixture, as protodeboronation can be pH-dependent[2][6]. |
| Presence of 4-pentylphenol byproduct | Oxidation of the boronic acid. | - Degas your reaction mixture thoroughly to remove oxygen. - Store the boronic acid under an inert atmosphere (e.g., nitrogen or argon). |
| Inconsistent results between batches | Variable purity or degradation of the boronic acid. | - Source high-purity boronic acids from a reputable supplier[1]. - Implement a routine quality control check for incoming materials. |
Recommended Storage Conditions for this compound
Proper storage is crucial to maintain the integrity of this compound. The following table summarizes the recommended storage conditions based on safety data sheets and best practices for handling organoboron compounds.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place. Refrigeration is often recommended.[13][14] | Minimizes the rate of decomposition reactions. |
| Atmosphere | Store in a tightly-closed container.[15][16][17][18] Consider storing under an inert atmosphere (e.g., nitrogen or argon). | Protects from atmospheric moisture and oxygen, which can lead to protodeboronation and oxidation. |
| Light | Store in a dark place.[18] | Protects from potential light-induced degradation. |
| Location | Store in a dry, well-ventilated area away from incompatible substances.[16][17][19] | Prevents accidental reactions and ensures a safe storage environment. |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[13][19][20] | Avoids potentially hazardous chemical reactions. |
Experimental Protocol: Quality Control of this compound via Test Suzuki-Miyaura Coupling
This protocol provides a straightforward method to assess the reactivity of your this compound stock.
Objective: To determine the relative reactivity of a batch of this compound by performing a standardized, small-scale Suzuki-Miyaura coupling reaction and analyzing the conversion to the product.
Materials:
-
This compound (the batch )
-
4-Bromoanisole (or another suitable aryl halide)
-
Pd(PPh₃)₄ (or another suitable palladium catalyst)
-
2M Aqueous sodium carbonate (Na₂CO₃) solution
-
Toluene
-
Ethanol
-
Reaction vial (e.g., 2-5 mL microwave vial with a stir bar)
-
TLC plates (silica gel)
-
Developing solvent (e.g., 9:1 Hexanes:Ethyl Acetate)
-
UV lamp for visualization
Procedure:
-
Reaction Setup: In a reaction vial, combine this compound (1.2 eq), 4-bromoanisole (1.0 eq), and Pd(PPh₃)₄ (3 mol%).
-
Solvent Addition: Add toluene and ethanol (e.g., in a 3:1 ratio) to the vial to dissolve the reagents.
-
Base Addition: Add the 2M aqueous sodium carbonate solution.
-
Degassing: Seal the vial and degas the reaction mixture by bubbling with nitrogen or argon for 5-10 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C with stirring for 1-2 hours.
-
Work-up (for TLC analysis): After cooling to room temperature, add water and ethyl acetate to the reaction mixture. Shake and separate the layers. Collect the organic layer.
-
TLC Analysis: Spot the starting material (4-bromoanisole) and the reaction mixture on a TLC plate. Develop the plate in the chosen solvent system.
-
Visualization: Visualize the spots under a UV lamp. A successful reaction will show the consumption of the 4-bromoanisole spot and the appearance of a new, less polar product spot. The relative intensity of the starting material spot can give a qualitative indication of the boronic acid's reactivity.
Interpretation of Results:
-
High Conversion: A faint or absent starting material spot and a strong product spot indicate that the this compound is of good quality.
-
Low Conversion: A strong starting material spot and a weak product spot suggest that the boronic acid may have degraded and is not sufficiently reactive.
Visualization of Degradation Pathways
The following diagram illustrates the primary degradation pathways of this compound.
Caption: Primary degradation pathways of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 7. Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Yoneda Labs [yonedalabs.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. fishersci.com [fishersci.com]
- 14. combi-blocks.com [combi-blocks.com]
- 15. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 16. aksci.com [aksci.com]
- 17. aksci.com [aksci.com]
- 18. tcichemicals.com [tcichemicals.com]
- 19. cdhfinechemical.com [cdhfinechemical.com]
- 20. fishersci.com [fishersci.com]
common impurities in commercial (4-pentylphenyl)boronic acid
Last Updated: 2026-01-04
Introduction
(4-pentylphenyl)boronic acid is a vital reagent in modern organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its utility in the formation of carbon-carbon bonds makes it indispensable in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and advanced materials. However, the purity of this compound is paramount, as impurities can significantly hinder reaction efficiency, yield, and the purity of the final product.[1] This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to identify, troubleshoot, and mitigate common impurities encountered in commercial this compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems that may arise due to impurities in this compound.
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling Reaction
Symptoms:
-
Starting materials remain largely unreacted after the expected reaction time.
-
TLC or LC-MS analysis shows minimal formation of the desired product.
Potential Cause: The most probable cause is the presence of impurities that either poison the palladium catalyst or interfere with the catalytic cycle.[1]
Troubleshooting Steps:
-
Identify the Impurity:
-
Boroxine (Anhydride): this compound can dehydrate to form a cyclic trimer anhydride, known as a boroxine.[2] While boroxines can be active in Suzuki couplings, their reactivity can differ from the free boronic acid, and their presence indicates potential instability.
-
Protodeboronation Product (Pentylbenzene): This impurity arises from the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[2][3] This can occur during synthesis, purification, or prolonged storage, especially in the presence of moisture or acid/base.[3][4]
-
Homocoupling Product (4,4'-dipentylbiphenyl): Dimerization of the boronic acid can occur, catalyzed by the palladium catalyst, particularly in the presence of oxygen.[2][5][6]
-
-
Analytical Verification:
-
NMR Spectroscopy:
-
¹H NMR: Look for the absence of the characteristic boronic acid protons and the appearance of signals corresponding to pentylbenzene.
-
¹¹B NMR: Can distinguish between the trigonal boronic acid and the tetrahedral boroxine.[2]
-
-
LC-MS/GC-MS: These techniques are highly effective for identifying and quantifying volatile and non-volatile impurities.[2][7]
-
-
Purification of this compound:
-
Recrystallization: This is a common and effective method for purifying boronic acids.[8][9] Solvents such as water, ethanol, or mixtures with hexanes can be effective.
-
Acid/Base Extraction: Dissolving the crude material in a basic aqueous solution (e.g., NaOH), washing with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the purified boronic acid can be effective.[10]
-
Diethanolamine Adduct Formation: Boronic acids can form crystalline adducts with diethanolamine, which can be isolated and then cleaved to regenerate the pure boronic acid.[9][11]
-
Issue 2: Formation of Significant By-products
Symptoms:
-
The reaction mixture contains a complex mixture of products, complicating purification.
-
Significant formation of homocoupled product (4,4'-dipentylbiphenyl) is observed.
Potential Cause: The presence of oxygen or impurities in the boronic acid can promote side reactions.
Troubleshooting Steps:
-
Minimize Oxygen:
-
Evaluate Reagent Quality:
-
As detailed in Issue 1 , analyze the starting boronic acid for homocoupled impurities. If present, purification is necessary.
-
-
Optimize Reaction Conditions:
-
The choice of palladium catalyst, ligand, base, and solvent can significantly impact the prevalence of side reactions.
-
Consider adding a mild reducing agent, such as potassium formate, to minimize the concentration of Pd(II) species that can promote homocoupling.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: The most prevalent impurities include:
-
Boroxine: The cyclic anhydride formed from the dehydration of three boronic acid molecules.[2] Commercial boronic acids often contain varying amounts of their corresponding boroxine.[2]
-
Pentylbenzene: The product of protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2]
-
4,4'-dipentylbiphenyl: The homocoupling product resulting from the dimerization of two this compound molecules.[2][6]
-
Oxidative Degradation Products: The carbon-boron bond is susceptible to oxidation, which can lead to the formation of the corresponding phenol (4-pentylphenol).[12][13][14]
Q2: How does the presence of boroxine affect my reaction?
A2: Boroxines are generally in equilibrium with the corresponding boronic acid in the presence of water. While they can participate in Suzuki-Miyaura coupling, their reactivity may differ, potentially leading to inconsistent reaction rates and yields. The presence of significant amounts of boroxine can also indicate improper storage or handling, suggesting that other degradation products may also be present.
Q3: What are the best storage conditions for this compound?
A3: To minimize degradation, this compound should be stored in a cool, dry place under an inert atmosphere (e.g., in a desiccator with nitrogen or argon). Avoid exposure to moisture and air to prevent hydrolysis and oxidation.
Q4: What analytical techniques are best for assessing the purity of this compound?
A4: A combination of techniques provides the most comprehensive purity assessment:
-
¹H and ¹¹B NMR Spectroscopy: Useful for identifying the main compound and common impurities like boroxines and protodeboronation products.[2]
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the purity and detecting non-volatile impurities.[2][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities like pentylbenzene.[2][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A sensitive technique for identifying a wide range of impurities.[7]
Data & Protocols
Table 1: Common Impurities in this compound
| Impurity | Structure | Potential Source | Recommended Analytical Technique(s) |
| Boroxine | Cyclic Anhydride | Dehydration of boronic acid | ¹¹B NMR, LC-MS |
| Pentylbenzene | C₁₁H₁₆ | Protodeboronation | ¹H NMR, GC-MS |
| 4,4'-dipentylbiphenyl | C₂₂H₃₀ | Homocoupling | ¹H NMR, LC-MS, GC-MS |
| 4-pentylphenol | C₁₁H₁₆O | Oxidation | ¹H NMR, LC-MS, GC-MS |
Protocol 1: General Procedure for Recrystallization of this compound
-
Solvent Screening: In a small vial, test the solubility of a small amount of the boronic acid in various solvents (e.g., water, ethanol, isopropanol, acetonitrile, toluene, hexanes) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Solvent mixtures can also be effective.
-
Dissolution: In a flask, dissolve the impure this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: ¹H NMR Sample Preparation for Purity Assessment
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube.
-
The presence of boroxine can lead to complex and broadened signals. Using a coordinating solvent like methanol-d₄ can help break up the anhydride.[15]
-
Acquire the ¹H NMR spectrum and integrate the signals corresponding to the desired product and any identified impurities to estimate the purity.
Visualizations
Diagram 1: Workflow for Troubleshooting this compound Impurity Issues
Caption: Troubleshooting workflow for impurity-related issues.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
- 11. reddit.com [reddit.com]
- 12. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phenol Family Degradation Pathway [eawag-bbd.ethz.ch]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for (4-pentylphenyl)boronic acid Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions involving (4-pentylphenyl)boronic acid. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and validated protocols to help you achieve high yields and purity in your syntheses. As Senior Application Scientists, we have curated this information based on established chemical principles and extensive field experience.
Introduction: The Nuances of Coupling this compound
This compound is a valuable building block in organic synthesis, particularly for creating molecules with applications in liquid crystals, organic electronics, and pharmaceuticals. While the Suzuki-Miyaura coupling is a powerful and versatile C-C bond-forming reaction, substrates like this compound, which possess both alkyl and aryl characteristics, can present unique challenges.[1][2] These can range from sluggish reactivity to competing side reactions that diminish yield and complicate purification.
This guide will walk you through the critical parameters of the reaction, providing a clear understanding of the "why" behind each experimental choice, and equipping you with the knowledge to troubleshoot and optimize your specific cross-coupling reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when using this compound in Suzuki-Miyaura cross-coupling reactions.
Q1: My reaction yield is low or non-existent. What are the primary factors to investigate?
A1: Low yields in Suzuki-Miyaura couplings can stem from several sources. A systematic approach to troubleshooting is crucial.[3][4][5]
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[6][7] Inadequate reduction can halt the catalytic cycle before it begins. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern palladacycle precatalyst which can offer greater reliability.[3][7]
-
Oxygen Contamination: Oxygen can be detrimental to the reaction in two ways: it can oxidize the active Pd(0) catalyst, rendering it inactive, and it can promote the homocoupling of the boronic acid.[8] Rigorous degassing of solvents and the reaction mixture, along with maintaining an inert atmosphere (Argon or Nitrogen), is critical.[8][9]
-
Inefficient Transmetalation: The transfer of the organic group from boron to palladium is a key step. This process is highly dependent on the choice of base and solvent.[1][10][11] If transmetalation is slow, the reaction will not proceed efficiently.
-
Poor Oxidative Addition: While less common with aryl bromides or iodides, electron-rich or sterically hindered aryl halides can undergo slow oxidative addition to the Pd(0) center.[1] The reactivity order for the aryl halide is generally I > Br > OTf > Cl.[1]
Q2: I'm observing significant formation of a biphenyl byproduct derived from my boronic acid (homocoupling). How can I prevent this?
A2: Homocoupling of the boronic acid is a common side reaction that leads to the formation of 4,4'-dipentyl-1,1'-biphenyl.[12][13] This side reaction is often promoted by the presence of oxygen or can be mediated by the palladium catalyst itself.[8][14]
-
Rigorous Degassing: As mentioned above, thoroughly deoxygenating the reaction mixture is the most effective way to minimize oxidative homocoupling.[8][14] This can be achieved by bubbling an inert gas through the solvent or by using several freeze-pump-thaw cycles.[9]
-
Control of Stoichiometry: Using a slight excess of the boronic acid (typically 1.1-1.2 equivalents) can sometimes favor the cross-coupling pathway over homocoupling.[9]
-
Catalyst and Ligand Choice: Some palladium catalysts and ligands are more prone to promoting homocoupling. If this is a persistent issue, screening different catalyst systems may be necessary.[9] For sterically hindered substrates, ligands like SPhos can sometimes improve the yield of the desired cross-coupled product.[12]
-
Reaction Temperature: In some cases, running the reaction at a lower temperature can reduce the rate of homocoupling relative to the desired cross-coupling.
Q3: My this compound seems to be decomposing during the reaction, leading to the formation of pentylbenzene. What is happening and how can I stop it?
A3: The decomposition of your boronic acid to pentylbenzene is a result of a side reaction called protodeborylation .[15] This is the protonolysis of the carbon-boron bond, where a proton replaces the boronic acid group.[15] This is a particularly prevalent issue with boronic acids under basic conditions.[16][17][18]
-
Choice of Base: Strong bases, especially in the presence of water, can accelerate protodeborylation.[16][17][18] Consider using milder bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[7][19]
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a MIDA ester, can significantly reduce the rate of protodeborylation.[7][20] These esters act as a "slow-release" source of the boronic acid in the reaction mixture.
-
Anhydrous Conditions: For particularly sensitive substrates, employing strictly anhydrous conditions can minimize the proton source for protodeborylation.[7] This would involve using anhydrous solvents and bases like potassium trimethylsilanolate (TMSOK).[2][7]
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can also help to reduce the extent of protodeborylation.[21]
Q4: My reaction is sluggish and requires long reaction times. How can I increase the reaction rate?
A4: Slow reaction rates can be frustrating and can also lead to increased side product formation.
-
Increase Temperature: Increasing the reaction temperature is often the most straightforward way to increase the reaction rate.[7] However, be mindful that this can also increase the rate of side reactions like protodeborylation.
-
Choice of Solvent: The solvent plays a crucial role in solubilizing the reactants and catalyst, and it can also influence the rate of the key steps in the catalytic cycle.[22][23][24] Aprotic polar solvents like DMF or dioxane are commonly used.[6][23] Sometimes a mixture of an organic solvent and water is beneficial for dissolving the inorganic base.[25]
-
Ligand Selection: For challenging couplings, especially with sterically hindered substrates, the choice of phosphine ligand is critical. Bulky, electron-rich ligands like those from the Buchwald family (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can significantly accelerate the reaction.[26][27][28][29]
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes.[26][30]
Visualizing the Suzuki-Miyaura Catalytic Cycle and Troubleshooting
To better understand the reaction and potential points of failure, refer to the following diagrams.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]
Caption: A logical workflow for troubleshooting common issues in Suzuki-Miyaura cross-coupling reactions.
Optimized Experimental Protocols
The following protocols provide a starting point for the successful cross-coupling of this compound. Optimization may be required for your specific aryl halide.
Protocol 1: General Conditions for Aryl Bromides
This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd(dppf)Cl₂ (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃), finely powdered (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Deionized water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, Pd(dppf)Cl₂, and potassium carbonate.
-
Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Add the degassed 1,4-dioxane and deionized water via syringe.
-
Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[7][30]
Protocol 2: Conditions for Challenging or Sterically Hindered Aryl Halides
For less reactive aryl chlorides or sterically hindered substrates, a more active catalyst system is often required.[26][27][29][31][32]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound pinacol ester (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.01 mmol, 1 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add the aryl halide, this compound pinacol ester, XPhos Pd G3, and potassium phosphate to an oven-dried vial with a stir bar.
-
Seal the vial and add anhydrous toluene.
-
Heat the reaction mixture to 100-110 °C.
-
Monitor the reaction as described in Protocol 1.
-
Workup and purification are performed as in Protocol 1.
Data Summary Tables
For quick reference, the following tables summarize key reaction parameters.
Table 1: Common Bases for Suzuki-Miyaura Coupling
| Base | Strength | Common Solvents | Notes |
| K₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O | A good starting point for many reactions.[19][25] |
| Cs₂CO₃ | Strong | Dioxane, Toluene, THF | More effective for less reactive substrates.[7] |
| K₃PO₄ | Strong | Dioxane, Toluene, THF | Often used for challenging couplings and with boronic esters.[7][9] |
| KF | Mild | THF | Can be useful for base-sensitive functional groups.[7][11] |
| KOtBu | Very Strong | THF, Dioxane | Effective for sterically hindered substrates, but can promote side reactions.[26] |
Table 2: Recommended Catalyst Systems for Different Substrates
| Aryl Halide | Recommended Catalyst/Ligand | Notes |
| Aryl Iodide/Bromide | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Standard, reliable catalysts for many applications.[12][30] |
| Aryl Chloride | Buchwald Ligands (e.g., XPhos, SPhos) + Pd(OAc)₂ or Palladacycle Precatalyst | More electron-rich and bulky ligands are needed to facilitate oxidative addition.[28][29] |
| Sterically Hindered Aryl Halide | Buchwald Ligands, N-Heterocyclic Carbene (NHC) Ligands | These ligands can accommodate sterically demanding substrates and promote efficient reductive elimination.[26][27][31] |
| Heteroaryl Halides | Specialized ligands may be required depending on the heterocycle. | 2-Pyridyl substrates can be particularly challenging due to catalyst inhibition and protodeborylation.[33] |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful synthetic tool. By understanding the key parameters of the reaction and employing a systematic approach to optimization and troubleshooting, researchers can consistently achieve high yields of the desired products. This guide provides the foundational knowledge and practical protocols to navigate the challenges associated with this important transformation. For further assistance, please do not hesitate to contact our technical support team.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Protodeboronation - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. research.ed.ac.uk [research.ed.ac.uk]
- 21. benchchem.com [benchchem.com]
- 22. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 23. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 27. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 28. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. organic-synthesis.com [organic-synthesis.com]
- 31. researchgate.net [researchgate.net]
- 32. pubs.rsc.org [pubs.rsc.org]
- 33. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions with (4-pentylphenyl)boronic acid
Welcome to the technical support center for (4-pentylphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during its use, particularly in Suzuki-Miyaura cross-coupling reactions. By understanding the underlying mechanisms of these undesired pathways, you can effectively optimize your reaction conditions for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling?
A1: The three most prevalent side reactions are:
-
Protodeboronation: The cleavage of the C–B bond, replacing it with a C–H bond, which results in the formation of pentylbenzene.[1][2]
-
Homocoupling: The dimerization of this compound to form 4,4'-dipentyl-1,1'-biphenyl.[3][4][5]
-
Dehalogenation: The reduction of the aryl halide coupling partner, leading to the formation of an arene byproduct.[4][5]
These side reactions consume starting materials and generate impurities that can complicate purification.[4] Understanding the factors that promote these pathways is crucial for their mitigation.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Cross-Coupling Product and Formation of Pentylbenzene (Protodeboronation)
Q2: I am observing a significant amount of pentylbenzene in my reaction mixture, and the yield of my target biaryl is low. What is causing this, and how can I prevent it?
A2: The formation of pentylbenzene is a classic case of protodeboronation, an undesired side reaction where the boronic acid group is replaced by a hydrogen atom.[2] This process is often base-catalyzed and can be exacerbated by the presence of water in the reaction mixture.[2][6][7]
Causality and Mechanism:
Protodeboronation of arylboronic acids is highly dependent on pH.[2] In the basic conditions required for Suzuki coupling, the boronic acid (ArB(OH)₂) is in equilibrium with its more reactive boronate form ([ArB(OH)₃]⁻).[8][9] This boronate anion can then be protonated by a proton source (like water), leading to the cleavage of the carbon-boron bond.[2][7]
References
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Optimizing (4-pentylphenyl)boronic Acid Reactivity
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing reactions involving (4-pentylphenyl)boronic acid. This molecule is a key building block in the synthesis of advanced materials, such as liquid crystals, and in the development of novel pharmaceutical compounds. Its successful application, primarily in Suzuki-Miyaura cross-coupling reactions, is critically dependent on the judicious selection of the base and solvent system.
This guide is structured to provide both immediate troubleshooting solutions for common experimental issues and a deeper understanding of the fundamental principles governing the reaction's success.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low or non-existent yield. What are the primary factors related to the base and solvent that I should investigate?
A1: A low yield is one of the most common challenges and can typically be traced back to three interconnected factors: inefficient transmetalation, catalyst deactivation, or degradation of the boronic acid.
-
Primary Cause 1: Inefficient Transmetalation. The transmetalation step, where the pentylphenyl group is transferred from boron to the palladium catalyst, is often rate-limiting and is critically dependent on the base.[1] The base's role is to activate the boronic acid by converting it into a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻).[2][3] If the base is too weak or is not sufficiently soluble in the reaction medium, the concentration of this active boronate species will be too low, stalling the catalytic cycle.
-
Primary Cause 2: Protodeboronation. This is a major competing side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying your starting material.[4][5] This process is accelerated by strong bases, elevated temperatures, and the presence of water.[6][7][8] Electron-deficient boronic acids are particularly susceptible, but any arylboronic acid can undergo this process under suboptimal conditions.[5]
-
Primary Cause 3: Poor Solubility & Catalyst Stability. this compound has significant nonpolar character due to the pentyl chain. If the chosen solvent cannot adequately dissolve it, along with the coupling partner and the catalyst complex, the reaction will be slow or fail entirely.[9][10] Furthermore, the solvent must stabilize the active Pd(0) catalyst. Ethereal solvents like dioxane and THF are excellent for this, but can form peroxides which may oxidize the boronic acid.[11][12]
Troubleshooting Protocol for Low Yields:
| Step | Action | Rationale & Scientific Justification |
| 1. Evaluate the Base | If using a weak base like Na₂CO₃, switch to a stronger, moderately soluble base such as K₂CO₃ or K₃PO₄.[8][13] | Potassium bases are often more effective than sodium bases. K₃PO₄ is a stronger base than the carbonates and is highly effective at promoting the formation of the active boronate species, accelerating transmetalation.[1][2] |
| 2. Optimize the Solvent System | For the nonpolar this compound, consider a biphasic system like Toluene/Water or Dioxane/Water (e.g., 4:1 or 10:1 ratio).[11][14] | The organic solvent (Toluene, Dioxane) dissolves the boronic acid, aryl halide, and catalyst, while the aqueous phase dissolves the inorganic base. This creates a high concentration of reactants at the interface, facilitating the reaction. Water also aids in the formation of the Pd-OH species, which can be a key intermediate in one of the proposed transmetalation pathways.[15][16] |
| 3. Mitigate Protodeboronation | Convert the boronic acid to its more stable pinacol ester derivative, especially if the reaction requires high temperatures (>100 °C).[8] | Boronic esters are significantly more resistant to protodeboronation.[17] They slowly hydrolyze under the reaction conditions to release the boronic acid in situ, keeping its steady-state concentration low and minimizing the side reaction. |
| 4. Ensure Inert Conditions | Thoroughly degas the solvent(s) by bubbling with argon or nitrogen for 15-30 minutes before adding the catalyst.[5][14] | Oxygen can lead to the oxidative homocoupling of the boronic acid and can deactivate the Pd(0) catalyst, leading to lower yields.[14] |
| 5. Adjust Temperature | Run the reaction at the lowest temperature that provides a reasonable rate (typically 80-100 °C). Avoid excessive heating.[8] | Higher temperatures accelerate not only the desired coupling but also the undesired protodeboronation.[8] |
Q2: My reaction starts but appears to be very sluggish or stalls before completion. What's the likely cause?
A2: A sluggish reaction points towards a kinetic bottleneck, most often related to poor solubility or insufficient base strength.
Given the lipophilic nature of this compound, its solubility, along with the catalyst complex, is paramount. In solvents like pure water or alcohols, solubility may be limited. A common and effective solvent system is a mixture of an organic solvent and water.[18] For instance, a 10:1 mixture of dioxane and water often provides an excellent balance, dissolving the organic components while also allowing the inorganic base to participate effectively.[14]
If solubility is not the issue, reconsider the base. A weak base like sodium bicarbonate (NaHCO₃) is generally insufficient for efficient Suzuki couplings. Switching to potassium carbonate (K₂CO₃) or, for more challenging substrates, cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can significantly increase the reaction rate by more effectively generating the reactive boronate species.[2][19]
Frequently Asked Questions (FAQs)
This section delves into the fundamental principles governing the roles of the base and solvent.
Q1: What is the precise role of the base in the Suzuki-Miyaura catalytic cycle?
A1: The base is a crucial promoter of the reaction and is not merely a spectator. Its primary role is to facilitate the transmetalation step, which is the transfer of the organic group from the boron atom to the palladium center.[2][20] This occurs through the formation of a more reactive organoboron species.
The generally accepted mechanism involves the base reacting with the boronic acid to form a tetracoordinate boronate "ate" complex.[3] This complex is more electron-rich and thus more nucleophilic than the neutral boronic acid, making it capable of transferring its organic moiety to the electrophilic Pd(II) center.[1]
An alternative, co-existing pathway suggests that the base first reacts with the arylpalladium(II) halide complex (Ar-Pd-X) to form a hydroxo complex (Ar-Pd-OH).[16] This hydroxo complex is more nucleophilic and reacts directly with the neutral boronic acid.[16] In either case, the base is essential for generating the highly reactive intermediate required for the key C-C bond-forming step.
Q2: How do I select the appropriate base and solvent for my reaction?
A2: The optimal base and solvent are highly dependent on the specific substrates and desired reaction conditions. The following tables provide a comparative guide.
Table 1: Comparative Guide to Common Bases in Suzuki-Miyaura Coupling
| Base | Class | Strength (pKa of conjugate acid) | Typical Use & Key Characteristics |
| Na₂CO₃ / K₂CO₃ | Carbonate | ~10.3 | Workhorse bases. Inexpensive and effective for many standard couplings. K₂CO₃ is generally more effective due to higher solubility in some organic solvents.[2][13] |
| Cs₂CO₃ | Carbonate | ~10.3 | More soluble in organic solvents than K₂CO₃, often leading to faster reactions, but is significantly more expensive.[21] |
| K₃PO₄ | Phosphate | ~12.3 | A stronger base that is very effective for less reactive coupling partners (e.g., aryl chlorides) and can often be used under milder conditions.[1][2] |
| KF | Fluoride | ~3.2 | A mild base. The fluoride ion is thought to form a highly nucleophilic trifluoroborate species, which can be effective for substrates with base-sensitive functional groups.[3] |
| NaOH / KOH | Hydroxide | ~15.7 | Very strong bases. While effective at promoting transmetalation, they significantly increase the risk of protodeboronation and can hydrolyze sensitive functional groups like esters.[2][22] |
Table 2: Comparative Guide to Common Solvents in Suzuki-Miyaura Coupling
| Solvent(s) | Type | Key Characteristics & Considerations |
| Dioxane / THF | Ethereal | Excellent general-purpose solvents. They solvate the palladium catalyst well. Often used with water (e.g., 4:1 Dioxane/H₂O) to dissolve the base.[11][18] |
| Toluene | Aromatic/Nonpolar | Good for nonpolar substrates. Often used in biphasic systems with water. Allows for higher reaction temperatures if needed.[15][23] |
| DMF / DMAc | Polar Aprotic | High boiling points and excellent solvating properties. However, they can be difficult to remove and are not considered "green" solvents.[11][15][21] |
| Ethanol / Water | Protic | "Green" solvent options. Can be very effective, especially for ligand-free protocols with hydrophilic substrates.[24] The solubility of this compound may be limited. |
Q3: How can I definitively prevent protodeboronation?
A3: While optimizing the base, temperature, and reaction time can minimize protodeboronation, the most robust method for preventing it is to protect the boronic acid as a more stable derivative.[8] The most common and effective strategy is conversion to the boronic acid pinacol ester (Bpin) .
This ester is significantly more stable towards the basic conditions that cause protodeboronation.[17] It participates in the catalytic cycle by slowly hydrolyzing in situ to the boronic acid, which is then consumed in the desired coupling reaction. This keeps the instantaneous concentration of the sensitive boronic acid very low, effectively shutting down the undesired protodeboronation pathway.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a starting point protocol and should be optimized for specific substrates.
-
Reagent Preparation: To an oven-dried reaction vessel (e.g., Schlenk flask) equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and finely powdered K₃PO₄ (2.0 mmol, 2.0 equiv).[14]
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[5]
-
Solvent Addition: Add the degassed solvent system (e.g., 10 mL of 10:1 Dioxane/H₂O) via syringe.[14]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Preparation of this compound pinacol ester
-
To a round-bottom flask, add this compound (1.0 g, 1.0 equiv) and pinacol (1.1 equiv).
-
Add a suitable solvent, such as toluene or THF (approx. 10 mL/g of boronic acid).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Continue heating until no more water is collected (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude solid or oil is often pure enough for direct use in the subsequent Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 22. arodes.hes-so.ch [arodes.hes-so.ch]
- 23. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
preventing deboronation of (4-pentylphenyl)boronic acid during reactions
A Specialized Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Deboronation
Welcome to the technical support center for (4-pentylphenyl)boronic acid. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to help you mitigate the common challenge of deboronation during chemical reactions. As Senior Application Scientists, we understand the nuances of synthetic chemistry and aim to provide you with not only protocols but also the underlying principles to ensure the success of your experiments.
Troubleshooting Guide: Addressing Deboronation in Real-Time
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: I am observing significant formation of pentylbenzene as a byproduct in my Suzuki-Miyaura coupling reaction. What is causing this, and how can I prevent it?
Answer: The formation of pentylbenzene is a classic sign of protodeboronation, an undesired side reaction where the carbon-boron bond of this compound is cleaved and replaced by a carbon-hydrogen bond.[1] This process consumes your starting material and reduces the yield of your desired product.
Several factors can promote protodeboronation, particularly under the basic conditions typical of Suzuki-Miyaura couplings.[2][3][4] The primary culprits are often the presence of water, the strength of the base, and elevated reaction temperatures. The base can coordinate to the boronic acid, forming a more reactive boronate species that is more susceptible to cleavage by a proton source (like water).[5]
Core Causal Factors of Protodeboronation:
-
Presence of Water: Acts as a proton source for the C-B bond cleavage.[1]
-
Base Strength: Strong bases can accelerate the formation of the reactive boronate intermediate.[2][6][7][8]
-
Elevated Temperatures: Can increase the rate of the deboronation side reaction.[9][10]
-
Inefficient Catalysis: A slow productive coupling reaction prolongs the exposure of the boronic acid to potentially degrading conditions.[9]
Workflow for Minimizing Protodeboronation in Suzuki-Miyaura Coupling:
Below is a workflow designed to minimize protodeboronation.
Caption: Workflow for systematic optimization to reduce deboronation.
Recommended Protocol Modifications:
-
Optimize the Base and Solvent System:
-
Switch to a Milder Base: Instead of strong bases like NaOH or KOH, consider using weaker inorganic bases.[9]
-
Recommended: Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[9]
-
-
Ensure Anhydrous Conditions: The presence of water is a key contributor to protodeboronation.
-
Use anhydrous solvents (e.g., toluene, dioxane, THF).
-
Thoroughly dry all glassware before use.
-
Consider the addition of activated molecular sieves (e.g., 4Å) to the reaction mixture.[9]
-
-
-
Control Reaction Temperature and Time:
-
Lower the Temperature: Attempt the reaction at the lowest temperature that still facilitates the desired coupling (e.g., 60-80 °C as a starting point).[9]
-
Monitor Reaction Progress: Closely follow the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating after the reaction is complete.
-
-
Enhance Catalytic Efficiency:
-
A more active catalyst system can accelerate the desired Suzuki coupling, outcompeting the slower deboronation pathway.[11]
-
Ligand Selection: Employ electron-rich and bulky phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos) that are known to promote efficient cross-coupling.[9]
-
Catalyst Loading: In some cases, a modest increase in catalyst loading can improve the rate of the productive reaction.[9]
-
Question 2: My this compound seems to be degrading upon storage and during reaction setup. How can I improve its stability?
Answer: Boronic acids, especially certain arylboronic acids, can be prone to decomposition over time. To enhance stability for storage and during reactions, you can convert the boronic acid into a more robust derivative. These derivatives can then be used directly in the coupling reaction, often releasing the active boronic acid species slowly in situ.
Strategies for Enhancing Boronic Acid Stability:
| Derivative Type | Protection Strategy | Key Advantages |
| Boronic Esters (e.g., Pinacol Ester) | Esterification with a diol (e.g., pinacol). | Increased stability to protodeboronation; can be purified via chromatography.[12] |
| Potassium Trifluoroborates (R-BF₃K) | Reaction with KHF₂. | Highly stable, crystalline solids; less prone to protodeboronation.[13][14][15][16][17] |
| MIDA Boronates | Complexation with N-methyliminodiacetic acid (MIDA). | Exceptionally stable to air and chromatography; allows for slow release of the boronic acid under basic conditions.[18][19][20][21][22][23] |
Experimental Protocol: Preparation of this compound MIDA ester
This protocol outlines the synthesis of the MIDA boronate, a highly stable derivative suitable for "slow-release" Suzuki-Miyaura coupling.[24][25]
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv) in a 1:1 mixture of toluene and DMSO.
-
Azeotropic Removal of Water: Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water.
-
Isolation: After complete water removal (typically 2-4 hours), cool the reaction mixture to room temperature. The MIDA boronate will often precipitate.
-
Purification: Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., hexanes), and dry under vacuum. The product is typically a stable, crystalline solid that can be stored for extended periods.[21]
Using MIDA Boronates in "Slow-Release" Suzuki Coupling:
The key advantage of MIDA boronates is their ability to slowly hydrolyze under basic aqueous conditions, releasing the boronic acid at a low and steady concentration.[4][11][24][25] This minimizes the concentration of the free boronic acid at any given time, thereby suppressing deboronation.[19][24][25]
Caption: The "slow-release" mechanism of MIDA boronates in Suzuki coupling.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of base-catalyzed protodeboronation?
A1: Base-catalyzed protodeboronation proceeds through the formation of a tetracoordinate boronate anion (-B(OH)₃⁻). This species is more electron-rich than the neutral boronic acid, which weakens the carbon-boron bond and makes the aryl group more susceptible to protonolysis by a proton source, such as water.[6][7][8] The reaction is often first-order in both the boronate and the base.[26]
Q2: Are there any additives that can help suppress deboronation?
A2: While the primary strategies involve modifying the core reaction components (base, solvent, temperature, and boronic acid form), some studies have explored additives. For instance, the use of silver oxide (Ag₂O) in combination with cesium fluoride (CsF) has been shown to be effective in promoting the coupling of otherwise inactive boronic acids, which can indirectly mitigate deboronation by accelerating the desired reaction.[27] However, a systematic study of general additives for preventing deboronation of this compound is not widely reported, and optimization of the primary reaction conditions is the most reliable approach.
Q3: Does the choice of palladium catalyst and ligand significantly impact the rate of deboronation?
A3: Yes, the catalytic system plays a crucial role. A highly active catalyst that promotes rapid transmetalation and reductive elimination will favor the desired cross-coupling over the deboronation side reaction.[11] Modern, bulky, and electron-rich phosphine ligands, such as those developed by Buchwald and Fu, are generally very effective in this regard.[5] Conversely, a less active or poisoned catalyst will lead to longer reaction times at elevated temperatures, increasing the opportunity for deboronation to occur.
Q4: Can I use boronic esters, like the pinacol ester, directly in Suzuki couplings without hydrolysis?
A4: While it was traditionally thought that boronic esters must first hydrolyze to the corresponding boronic acid for transmetalation to occur, more recent mechanistic studies have shown that some boronic esters can undergo direct transmetalation, bypassing the hydrolysis step.[28] The rate of this direct pathway can be significantly influenced by the nature of the diol used to form the ester.[28][29] However, for practical purposes in mitigating deboronation, the enhanced stability of the ester form is its primary advantage.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]
- 15. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 16. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 23. merckmillipore.com [merckmillipore.com]
- 24. researchgate.net [researchgate.net]
- 25. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 29. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Methods for Assessing the Purity of (4-pentylphenyl)boronic Acid
Welcome to the technical support center for the analytical assessment of (4-pentylphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purity analysis of this critical reagent. As boronic acids are foundational in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, ensuring their purity is paramount to the success of subsequent synthetic steps and the quality of the final product.[1]
This resource is structured to address common challenges and frequently asked questions encountered during the analysis of this compound and related arylboronic acids. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your analytical results.
Section 1: Understanding the Analyte - Common Impurities and Stability
Before delving into specific analytical techniques, it's crucial to understand the inherent chemical properties of this compound that can influence its purity profile.
Q1: What are the most common impurities I should expect in my this compound sample?
A1: The impurity profile of this compound can vary depending on the synthetic route and storage conditions. However, several common impurities are frequently observed:
-
Boroxines (Anhydrides): Like many boronic acids, this compound can undergo dehydration to form a cyclic trimer known as a boroxine.[2] This is often the most significant impurity and can exist in equilibrium with the monomeric form. The presence of boroxines can complicate chromatographic and spectroscopic analysis.[2]
-
Protodeborylation Products: This involves the cleavage of the C-B bond, resulting in the formation of pentylbenzene and boric acid. This degradation pathway can be promoted by moisture and certain catalytic residues.[3]
-
Starting Materials and Reagents: Residual starting materials from the synthesis, such as (4-pentylphenyl)magnesium bromide or related organometallic precursors, and unreacted borating agents can be present.
-
Solvents: Residual solvents from the reaction or purification steps are common impurities.
-
Oxidation Products: Boronic acids are susceptible to oxidation, which can lead to the formation of the corresponding phenol (4-pentylphenol).[2]
Q2: My this compound sample appears to be degrading over time. What are the key stability concerns?
A2: this compound is susceptible to degradation, primarily through hydrolysis and oxidation.[2] Exposure to moisture can facilitate the formation of boroxines and eventually lead to protodeborylation.[2][3] It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a desiccated environment to minimize degradation. For long-term storage, refrigeration is advisable.
Section 2: Chromatographic Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying impurities in this compound.
High-Performance Liquid Chromatography (HPLC)
Q3: I'm developing an HPLC method for this compound, but I'm seeing peak tailing and poor resolution. What are the likely causes and how can I fix them?
A3: Peak tailing and poor resolution are common issues when analyzing boronic acids by HPLC. The primary cause is often the interaction of the polar boronic acid group with active sites on the silica-based stationary phase. Here’s a troubleshooting guide:
-
Cause: Silanol interactions. The free silanol groups on the surface of C18 columns can interact strongly with the boronic acid moiety, leading to peak tailing.
-
Solution 1: Use a Low-Silanol Activity Column: Employing a column with end-capping or a stationary phase with low silanol activity can significantly reduce these interactions.[4]
-
Solution 2: Mobile Phase Modifiers: The addition of a competing acid, such as 0.1% formic acid or phosphoric acid, to the mobile phase can help to saturate the active sites on the stationary phase and improve peak shape.[2][4]
-
Solution 3: pH Adjustment: The retention of boronic acids can be pH-dependent. At higher pH, the boronic acid group will be partially charged, which can affect retention and peak shape. Experimenting with mobile phase pH can optimize the separation.
Q4: I'm observing a peak that I suspect is the boroxine anhydride. How can I confirm this and quantify both the monomer and the anhydride?
A4: The presence of the boroxine is a common analytical challenge.
-
Confirmation: The boroxine will have a higher molecular weight and will typically be less polar than the monomeric boronic acid. In reversed-phase HPLC, it will likely have a longer retention time. Mass spectrometry (MS) is the definitive tool for confirming the identity of the boroxine peak, which will show a mass corresponding to the trimer minus three water molecules.[2]
-
Quantification: Achieving baseline separation of the monomer and the boroxine is crucial for accurate quantification. Method development should focus on optimizing the mobile phase composition and gradient to resolve these two species. Once separated, the relative peak areas can be used to determine the purity. It's important to note that the equilibrium between the monomer and the boroxine can be influenced by the solvent composition, so consistency in sample preparation is key.
Experimental Protocol: Reversed-Phase HPLC for this compound
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) with low silanol activity |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a linear gradient from 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Mass Spectrometry |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition |
This is a starting point; method optimization will be necessary for your specific instrument and sample.
Workflow for HPLC Method Development
Caption: A typical workflow for developing an HPLC method for boronic acid analysis.
Gas Chromatography (GC)
Q5: Can I use Gas Chromatography to analyze this compound?
A5: Direct analysis of this compound by GC is challenging due to its high polarity and low volatility.[5] Boronic acids also have a tendency to form non-volatile boroxines in the hot GC injector.[5] Therefore, derivatization is almost always required to convert the boronic acid into a more volatile and thermally stable compound.
Q6: What are the common derivatization reagents for GC analysis of boronic acids?
A6: The most common approach is to form a cyclic ester.
-
Pinacol Esters: Reaction with pinacol is a widely used method.
-
Triethanolamine Esters: Derivatization with triethanolamine can also be effective.[6]
-
Diol Derivatization: Other diols can be used to form volatile cyclic boronates.[7]
The choice of derivatization reagent will depend on the specific properties of the boronic acid and the desired chromatographic performance.
Section 3: Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q7: How can I use ¹H and ¹¹B NMR to assess the purity of my this compound sample?
A7: NMR spectroscopy is a powerful tool for both qualitative and quantitative analysis.
-
¹H NMR: The proton NMR spectrum will provide characteristic signals for the pentyl group and the aromatic protons. Integration of these signals relative to an internal standard of known concentration (quantitative NMR or qNMR) can provide a highly accurate measure of the absolute purity of the active molecule. Impurities such as pentylbenzene (from protodeborylation) or residual solvents will also be visible and can be quantified. The presence of the boroxine can lead to broadened peaks or multiple sets of signals, complicating the spectrum.[2]
-
¹¹B NMR: Boron-11 NMR is particularly useful for characterizing boron-containing compounds.[8] The chemical shift of the ¹¹B nucleus is sensitive to the coordination environment of the boron atom. Monomeric this compound will have a characteristic chemical shift, while the formation of a boroxine will result in a different chemical shift.[9][10] This can be a direct way to observe the presence of the anhydride.
Q8: The ¹H NMR spectrum of my sample is complex, with broad peaks. What could be the cause?
A8: Broadened peaks in the ¹H NMR spectrum of a boronic acid sample are often indicative of the presence of boroxine anhydrides in equilibrium with the monomer.[2] This equilibrium can be dynamic on the NMR timescale, leading to signal broadening. To address this, you can try dissolving the sample in a coordinating solvent like methanol-d₄, which can help to break up the anhydride and sharpen the signals.[2]
Mass Spectrometry (MS)
Q9: What should I look for in the mass spectrum of this compound?
A9: Mass spectrometry is crucial for confirming the molecular weight and identifying impurities.
-
Molecular Ion: In positive ion mode, you would expect to see the protonated molecule [M+H]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ may be observed.
-
Boroxine Trimer: A key species to look for is the boroxine trimer, which will appear at a higher m/z value corresponding to [3M - 3H₂O + H]⁺.[2]
-
Fragmentation: Common fragments may include the loss of the boronic acid group, resulting in a peak corresponding to the pentylphenyl cation.
Logical Relationship of Analytical Techniques
Caption: Interrelationship of analytical techniques for comprehensive purity assessment.
Section 4: Water Content Determination
Q10: Why is it important to measure the water content of my this compound sample, and what is the best method?
A10: Measuring the water content is critical because moisture can promote the degradation of boronic acids through hydrolysis and boroxine formation.[2] An accurate water content determination is essential for calculating the true purity of the sample.
The most reliable and specific method for determining water content is Karl Fischer titration .[11][12] This technique is highly sensitive and specific for water, unlike methods like "loss on drying," which can also measure volatile organic solvents. Both volumetric and coulometric Karl Fischer methods can be used, with the coulometric method being more suitable for very low water content (ppm levels).[12] It is important to note that boronic acids can react with methanol, a common solvent in Karl Fischer reagents, through esterification, which releases water and can lead to erroneously high results.[13] Therefore, using methanol-free Karl Fischer reagents is recommended for the analysis of boronic acids.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of cyclic boronates for GC/MS screening and quantitation of beta-adrenergic blockers and some bronchodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 12. Karl Fischer water content titration - Scharlab [scharlab.com]
- 13. metrohm.com [metrohm.com]
Validation & Comparative
A Senior Application Scientist's Guide to Alkyl-Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1] Central to this transformation is the boronic acid, a versatile coupling partner whose reactivity is intricately governed by the substituents on its aromatic ring. This guide offers an in-depth comparative study of alkyl-substituted phenylboronic acids, providing field-proven insights and experimental data to empower researchers in making informed decisions for their synthetic strategies. We will explore how the seemingly subtle placement of an alkyl group can dramatically influence reaction outcomes, and provide detailed protocols to navigate these differences.
The Decisive Interplay of Steric and Electronic Effects
The performance of an alkyl-substituted phenylboronic acid in a Suzuki-Miyaura coupling is primarily dictated by a balance of two key factors: electronics and sterics. Alkyl groups are generally considered to be weakly electron-donating. This electronic effect tends to increase the nucleophilicity of the aryl group on the boronic acid, which can facilitate the crucial transmetalation step in the catalytic cycle.[2] However, the physical size and position of the alkyl group can introduce steric hindrance, which can impede the approach of the boronic acid to the palladium catalyst, potentially slowing down the reaction and reducing yields.[3]
The isomeric position of the alkyl group—ortho, meta, or para—determines the dominant effect.
-
Para-alkylation: With the alkyl group positioned opposite the boronic acid moiety, steric hindrance is minimized. The primary influence is the electron-donating nature of the alkyl group, which often leads to high reactivity and excellent yields.
-
Meta-alkylation: The alkyl group in the meta position exerts a moderate electronic effect with minimal steric impact, generally resulting in reactivity comparable to para-substituted analogs.
-
Ortho-alkylation: This is where the most significant performance differences are observed. The proximity of the alkyl group to the boronic acid introduces substantial steric bulk. This steric hindrance can significantly hinder the transmetalation step, often leading to lower yields and requiring more forcing reaction conditions or specialized catalyst systems to overcome.[3][4]
Quantitative Performance Comparison
To illustrate these effects, the following table summarizes the performance of various alkyl-substituted phenylboronic acids in Suzuki-Miyaura coupling reactions with different aryl halides. It is important to note that while efforts have been made to present comparable data, reaction conditions can vary between studies, influencing the observed yields.
| Boronic Acid Isomer | Alkyl Group | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| p-Tolylboronic Acid | Methyl | 4-Bromoacetophenone | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | n-propanol/H₂O | Reflux | 1 | ~95% (Implied)[5] |
| m-Tolylboronic Acid | Methyl | 4-Bromoacetophenone | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | n-propanol/H₂O | Reflux | 1 | ~95% (Implied)[5] |
| o-Tolylboronic Acid | Methyl | 4-Bromoacetophenone | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | n-propanol/H₂O | Reflux | 1 | Lower yield expected[3] |
| 4-Ethylphenylboronic Acid | Ethyl | 4-Bromotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | High Yield (General) |
| 2-Ethylphenylboronic Acid | Ethyl | 4-Bromotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | Moderate to Low Yield |
| 4-Isopropylphenylboronic Acid | Isopropyl | 2-Bromo-1,3-dimethoxybenzene | Pd/BI-DIME | K₃PO₄ | Toluene | 110 | 12 | Moderate Yield[4] |
| 2-Isopropylphenylboronic Acid | Isopropyl | Aryl Halides | Specialized Catalysts | Various | Various | Various | Various | Challenging[4] |
| 4-tert-Butylphenylboronic Acid | tert-Butyl | Aryl Halides | Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | RT | Various | High Yield[6] |
| 2-tert-Butylphenylboronic Acid | tert-Butyl | Aryl Halides | Specialized Catalysts | Various | Various | Various | Various | Very Challenging[3] |
Note: Yields are compiled and inferred from multiple sources for illustrative purposes and are highly dependent on the specific substrates and reaction conditions.[3][4][5][6][7]
As the data suggests, a clear trend emerges: reactivity generally follows the order para > meta >> ortho . The steric bulk of the alkyl group also plays a crucial role. While a methyl group at the ortho position can be accommodated, larger groups like isopropyl and tert-butyl present significant challenges, often necessitating the use of specialized, sterically demanding phosphine ligands (e.g., SPhos, XPhos, or Buchwald-type ligands) and stronger bases to achieve reasonable yields.[4][8]
Mechanistic Considerations and Experimental Workflow
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. Understanding this mechanism is key to troubleshooting and optimizing reactions with challenging substrates like ortho-alkylated phenylboronic acids.
A typical experimental workflow for a Suzuki-Miyaura coupling is as follows:
Experimental Protocols
The following protocols provide detailed methodologies for conducting Suzuki-Miyaura coupling reactions with both a standard and a sterically hindered alkyl-substituted phenylboronic acid.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with p-Tolylboronic Acid
This protocol is suitable for most para- and meta-alkyl-substituted phenylboronic acids.
Materials:
-
Aryl halide (e.g., 4-bromoacetophenone, 1.0 equiv)
-
p-Tolylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.003 equiv)
-
Triphenylphosphine (PPh₃, 0.01 equiv)
-
2M Aqueous sodium carbonate (Na₂CO₃) solution (1.3 equiv)
-
n-Propanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Activated charcoal
-
Celite
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the aryl halide, p-tolylboronic acid, and n-propanol.[5]
-
Stir the mixture for 15 minutes to ensure dissolution.
-
To this solution, add palladium(II) acetate, triphenylphosphine, the 2M aqueous sodium carbonate solution, and deionized water.[5]
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add deionized water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and wash sequentially with 5% sodium carbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, add activated charcoal, and stir for 10 minutes.
-
Filter the mixture through a pad of Celite, washing the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Optimized Procedure for Suzuki-Miyaura Coupling with a Sterically Hindered ortho-Alkylphenylboronic Acid
This protocol employs a more active catalyst system to overcome the steric hindrance associated with ortho-substituted substrates.
Materials:
-
Aryl halide (e.g., 2-bromo-1,3-dichloro-5-nitrobenzene, 1.0 equiv)
-
ortho-substituted phenylboronic acid (e.g., 2-(Trifluoromethoxy)phenylboronic acid, 1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 equiv)
-
4-(2-(Diphenylphosphino)phenyl)morpholine (L1 ligand, 0.10 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In an oven-dried reaction tube equipped with a magnetic stir bar, combine the aryl halide, the ortho-substituted phenylboronic acid, and potassium carbonate.[8]
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add the palladium catalyst (Pd₂(dba)₃) and the ligand (L1) to the tube.[8]
-
Add anhydrous, degassed THF via syringe.
-
Seal the tube and heat the reaction mixture to 60 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water and dilute with an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Conclusion and Future Outlook
The choice of an alkyl-substituted phenylboronic acid in Suzuki-Miyaura coupling is a critical decision that significantly impacts reaction efficiency. While para- and meta-substituted analogs generally provide high yields due to favorable electronic effects and minimal steric hindrance, ortho-substituted variants present a greater synthetic challenge. Overcoming the steric impediment of ortho-alkyl groups often requires careful optimization of reaction conditions, including the use of highly active palladium catalysts with bulky, electron-rich phosphine ligands.
As the demand for structurally complex molecules in drug discovery and materials science continues to grow, the development of even more robust and versatile catalyst systems for challenging Suzuki-Miyaura couplings will remain an active area of research. A thorough understanding of the fundamental principles of steric and electronic effects, as outlined in this guide, will continue to be an invaluable asset for synthetic chemists navigating the intricacies of this powerful C-C bond-forming reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. www1.udel.edu [www1.udel.edu]
- 6. chemimpex.com [chemimpex.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Orthogonal Purity Assessment of (4-pentylphenyl)boronic acid: A Comparative Guide to HPLC and NMR Validation
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors, the purity of key building blocks is paramount. (4-pentylphenyl)boronic acid is a crucial intermediate in Suzuki-Miyaura coupling reactions, valued for introducing a lipophilic pentylphenyl moiety. Its purity directly impacts the yield, impurity profile, and overall quality of the final product. This guide provides an in-depth comparison of two orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the comprehensive validation of this compound purity. As a Senior Application Scientist, this document synthesizes technical protocols with the underlying scientific rationale to empower researchers to make informed decisions for their analytical workflows.
The Imperative of Orthogonal Validation
Relying on a single analytical technique for purity determination can be misleading. Each method possesses inherent strengths and weaknesses, and its selectivity is based on different physicochemical principles. An impurity that co-elutes with the main peak in HPLC may be readily quantifiable by NMR, and vice versa. Therefore, employing orthogonal methods—techniques that measure the same attribute through different analytical approaches—provides a more complete and trustworthy assessment of a compound's purity. For regulatory submissions and robust scientific research, this dual-validation approach is becoming the industry standard.
High-Performance Liquid Chromatography (HPLC): High Sensitivity for Impurity Detection
HPLC is a powerful separation technique that excels at detecting and quantifying trace impurities. Its high sensitivity and resolving power make it the workhorse for purity analysis in many quality control laboratories.
The Science Behind the Separation
In reversed-phase HPLC (RP-HPLC), the most common mode for analyzing arylboronic acids, the separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18-silica) and a polar mobile phase. The long pentyl chain of this compound makes it significantly hydrophobic, leading to strong retention on a C18 column. Impurities are separated based on differences in their polarity and hydrophobicity.
A critical challenge in the HPLC analysis of boronic acids is their susceptibility to on-column hydrolysis of the boronic acid's anhydride form (a cyclic trimer known as a boroxine) and potential interactions with the silica support.[1] Method development must be carefully approached to ensure accurate and reproducible results.
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is designed to be a robust starting point for the analysis of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or another suitable modifier)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water. |
Rationale for Experimental Choices:
-
C18 Column: The hydrophobicity of the pentylphenyl group necessitates a C18 stationary phase for adequate retention.
-
Acidified Mobile Phase: The addition of formic acid helps to suppress the ionization of the boronic acid group, leading to better peak shape and reproducibility.
-
Gradient Elution: A gradient is employed to ensure the elution of both more polar and less polar impurities within a reasonable timeframe.
Nuclear Magnetic Resonance (NMR) Spectroscopy: An Absolute and Structurally Informative Method
NMR spectroscopy is an inherently quantitative technique (qNMR) that provides detailed structural information about the main component and any detectable impurities. Unlike HPLC, which requires a reference standard for each impurity to be quantified, qNMR can determine the purity of a sample using a single internal standard of known purity and concentration.
The Foundational Principles of qNMR
Quantitative ¹H NMR relies on the principle that the integrated area of a resonance signal is directly proportional to the number of protons giving rise to that signal.[2] By comparing the integral of a known signal from the analyte to the integral of a signal from a certified internal standard, the absolute purity of the analyte can be calculated. ¹¹B NMR can also be a valuable tool for characterizing boronic acids, as the chemical shift is sensitive to the hybridization state of the boron atom.[3][4]
Experimental Protocol: Quantitative ¹H NMR (qNMR)
This protocol provides a framework for the accurate purity determination of this compound.
Instrumentation:
-
NMR spectrometer (400 MHz or higher for better signal dispersion)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
Data Acquisition and Processing Parameters:
| Parameter | Condition |
| Solvent | DMSO-d₆ |
| Internal Standard | Maleic Anhydride (or other suitable certified standard) |
| Pulse Program | A standard 90° pulse sequence |
| Relaxation Delay (d1) | At least 5 times the longest T₁ of both the analyte and internal standard protons |
| Number of Scans | Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the signals used for quantification |
| Data Processing | Apply a small line broadening (e.g., 0.3 Hz) and carefully phase and baseline correct the spectrum. |
| Integration | Integrate well-resolved signals of both the analyte and the internal standard. |
Causality in Protocol Design:
-
Choice of Solvent: DMSO-d₆ is often a good choice for boronic acids as it is a polar aprotic solvent that can break up the trimeric boroxine anhydride, leading to sharper signals.[5]
-
Internal Standard Selection: The internal standard should have signals that do not overlap with the analyte signals, be chemically stable, and have a certified purity.
-
Relaxation Delay: A sufficiently long relaxation delay is crucial to ensure that all protons have fully relaxed between pulses, which is essential for accurate integration.
Comparative Analysis: HPLC vs. NMR
| Feature | HPLC | NMR |
| Principle | Separation based on differential partitioning | Resonance of atomic nuclei in a magnetic field |
| Quantitation | Relative (requires reference standards for impurities) | Absolute (purity determined against a single internal standard) |
| Sensitivity | High (typically ppm levels) | Lower than HPLC (impurities <0.1% may be difficult to quantify) |
| Specificity | High for separation of isomers and closely related compounds | High for structural elucidation and differentiation of isomers |
| Information Output | Chromatogram with retention times and peak areas | Spectrum with chemical shifts, coupling constants, and integral values |
| Sample Throughput | Generally higher than NMR | Can be lower due to longer acquisition times for high sensitivity |
| Destructive? | Yes (sample is consumed) | No (sample can be recovered) |
Visualizing the Orthogonal Workflow
Caption: Orthogonal workflow for purity validation.
Conclusion: A Synergy for Uncompromised Quality
Both HPLC and NMR are indispensable tools for the purity validation of this compound. HPLC, with its exceptional sensitivity, is ideally suited for the detection and quantification of trace impurities that might be missed by NMR. Conversely, qNMR provides an absolute measure of purity without the need for individual impurity standards and offers invaluable structural information for impurity identification. By leveraging the strengths of both techniques in an orthogonal approach, researchers and drug development professionals can achieve a comprehensive and highly reliable assessment of their material's quality, ensuring the integrity and reproducibility of their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Comparative Characterization of Products from (4-pentylphenyl)boronic Acid Reactions: A Senior Application Scientist's Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(4-pentylphenyl)boronic acid is a versatile building block in modern organic synthesis. Its utility stems from the boronic acid moiety, a functional group that enables a diverse range of carbon-carbon and carbon-heteroatom bond-forming reactions.[1] The 4-pentylphenyl group provides a lipophilic tail, making its derivatives of particular interest in the synthesis of liquid crystals, polymers, and biologically active molecules where tuning solubility and intermolecular interactions is critical.[2]
This guide provides a comparative analysis of the products generated from three key reactions of this compound: the Suzuki-Miyaura coupling, the Chan-Lam coupling, and boronic ester formation. We will delve into the causality behind experimental choices and present a self-validating framework for the robust characterization of the resulting products, supported by experimental data and established analytical protocols.
I. The Suzuki-Miyaura Coupling: Crafting Biphenyl Scaffolds
The palladium-catalyzed Suzuki-Miyaura coupling is arguably the most prominent application of aryl boronic acids, enabling the synthesis of biaryl compounds which are prevalent in medicinal chemistry and materials science.[2][3][4] The reaction couples the this compound with an aryl halide or triflate.
The choice of catalyst, ligand, and base is critical for an efficient reaction. Palladium(0) is the active catalyst, and the cycle involves oxidative addition to the aryl halide, transmetalation with the boronic acid, and reductive elimination to yield the biphenyl product.[5] A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.
Experimental Workflow: Suzuki-Miyaura Coupling
A logical workflow ensures efficient synthesis and accurate characterization.
Caption: Workflow for Suzuki-Miyaura coupling and product analysis.
Case Study: Synthesis of 4-Cyano-4'-pentylbiphenyl (5CB)
A classic example is the reaction of this compound with 4-bromobenzonitrile to produce 4-cyano-4'-pentylbiphenyl (5CB), a well-known liquid crystal.[6]
Comparative Product Characterization
The definitive characterization of the product, 5CB, relies on a suite of analytical techniques that, when combined, confirm its identity and purity.
| Technique | This compound (Starting Material) | 4-Cyano-4'-pentylbiphenyl (Product) | Rationale for Change |
| ¹H NMR | ~7.8 ppm (d, 2H, Ar-H ortho to B(OH)₂), ~7.2 ppm (d, 2H, Ar-H meta to B(OH)₂), Broad singlet for B(OH)₂ protons, Aliphatic signals (0.9-2.6 ppm) | ~7.7 ppm (d, 2H), ~7.6 ppm (d, 2H), ~7.5 ppm (d, 2H), ~7.3 ppm (d, 2H). Aliphatic signals (0.9-2.7 ppm) | Disappearance of the broad B(OH)₂ signal. Appearance of a new set of aromatic signals from the benzonitrile ring, confirming C-C bond formation. |
| ¹³C NMR | Carbon attached to boron is broad (~135 ppm). Other aromatic and aliphatic signals present. | New aromatic signals appear. The cyano carbon (~119 ppm) is a key indicator.[7] | Confirms the presence of both aromatic rings and the nitrile functional group in the final structure. |
| Mass Spec (GC-MS) | M-H₂O and M-2H₂O peaks are common. Tendency to form cyclic boroxine trimers. | Molecular Ion Peak (M⁺) at m/z = 249.15.[8] | Direct confirmation of the product's molecular weight. Fragmentation pattern will show loss of the pentyl chain. |
| HPLC (RP-C18) | Earlier retention time due to polarity of the boronic acid group. Can be difficult to analyze due to on-column degradation.[9][10] | Significantly longer retention time due to increased lipophilicity of the biphenyl system. | A clean shift in retention time is a strong indicator of reaction completion and allows for purity assessment. |
| FTIR | Broad O-H stretch (~3300 cm⁻¹), B-O stretch (~1350 cm⁻¹). | Sharp C≡N stretch (~2230 cm⁻¹). Disappearance of the broad O-H band.[8] | Unambiguous confirmation of the nitrile group and consumption of the boronic acid. |
Protocol: Suzuki-Miyaura Synthesis of 4-Cyano-4'-pentylbiphenyl
-
Reaction Setup: In an oven-dried round-bottom flask under an argon atmosphere, combine this compound (1.0 equiv), 4-bromobenzonitrile (1.0 equiv), potassium carbonate (2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.02 equiv).
-
Solvent Addition: Add a degassed 3:1 mixture of toluene and water.
-
Reaction: Heat the mixture to reflux (approx. 90 °C) and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
II. The Chan-Lam Coupling: Forging C-N and C-O Bonds
While the Suzuki coupling is paramount for C-C bonds, the Chan-Lam coupling provides a powerful alternative for forming aryl-heteroatom bonds.[11][12] This copper-catalyzed reaction couples this compound with N-H or O-H containing compounds, such as amines, amides, or phenols, to generate aryl amines and aryl ethers, respectively.[13] A key advantage is that it often proceeds under milder conditions, open to the air, making it a more practical alternative to the palladium-catalyzed Buchwald-Hartwig amination.[11]
The mechanism is believed to involve the formation of a copper(II)-aryl complex, which then coordinates with the amine or alcohol. A subsequent reductive elimination from a transient Cu(III) species yields the desired product and regenerates a Cu(I) species, which is re-oxidized by air to complete the catalytic cycle.[12][14]
Mechanism: The Chan-Lam Coupling Cycle
Caption: Catalytic cycle of the Chan-Lam C-X coupling reaction.
Comparative Product Characterization: (4-pentylphenyl)aniline
Let's compare the analytical data for the product of coupling this compound with aniline.
| Technique | This compound (Starting Material) | (4-pentylphenyl)aniline (Product) | Rationale for Change |
| ¹H NMR | Aromatic signals ~7.2-7.8 ppm. Broad B(OH)₂ singlet. | Complex aromatic region with signals for both rings. A broad N-H singlet appears (~3.5-5.0 ppm, solvent dependent). | The appearance of the N-H proton and new aromatic signals, coupled with the loss of the B(OH)₂ signal, confirms C-N bond formation. |
| Mass Spec (ESI-MS) | [M+H]⁺ not typically observed; fragments and adducts are common. | [M+H]⁺ peak at m/z = 268.17. | Confirms the addition of the aniline moiety (mass of 93) to the pentylphenyl group (mass of 175 after loss of B(OH)₂). |
| HPLC (RP-C18) | Early retention time. | Later retention time than the boronic acid but potentially earlier than the biphenyl product due to the polar N-H group. | A clear shift in retention time confirms product formation and allows for purity analysis. |
Protocol: Chan-Lam N-Arylation
-
Reaction Setup: To a vial, add this compound (1.2 equiv), aniline (1.0 equiv), copper(II) acetate (1.0 equiv), and myristic acid (2.0 equiv).
-
Solvent and Base: Add dichloromethane as the solvent and 2,6-lutidine (2.0 equiv) as the base.
-
Reaction: Stir the mixture vigorously at room temperature, open to the air, for 24-48 hours. The solution will typically turn deep green or blue.
-
Workup: Filter the reaction mixture through a pad of celite to remove copper salts. Concentrate the filtrate.
-
Purification: Purify the residue by column chromatography on silica gel to isolate the N-arylated product.
III. Boronic Ester Formation: Protecting and Tuning Reactivity
Boronic acids can exist in equilibrium with their cyclic anhydride trimers (boroxines) and are susceptible to degradation.[15] Converting them to boronic esters, most commonly pinacol esters, enhances their stability, improves solubility in organic solvents, and can fine-tune their reactivity in cross-coupling reactions.[16][17] This conversion is a straightforward acid-catalyzed esterification with a diol, typically pinacol.[18][19]
Comparative Characterization: this compound pinacol ester
| Technique | This compound (Starting Material) | This compound pinacol ester (Product) | Rationale for Change |
| ¹H NMR | Broad B(OH)₂ singlet. | Disappearance of the B(OH)₂ signal. Appearance of a sharp singlet at ~1.3 ppm integrating to 12 protons, characteristic of the four equivalent methyl groups of the pinacol moiety. | This is the most definitive evidence of ester formation. |
| Mass Spec (GC-MS) | Complex spectrum due to dehydration/trimerization. | Clear Molecular Ion Peak (M⁺) at m/z = 274.20. | Provides unambiguous confirmation of the product's molecular weight. |
| HPLC (RP-C18) | Prone to on-column hydrolysis, potentially showing both the acid and the ester peak, complicating analysis.[10] | A single, less polar peak with a longer retention time than the boronic acid. Analysis requires non-aqueous or buffered mobile phases to prevent hydrolysis.[10] | Demonstrates the conversion to a more lipophilic and stable derivative, though analytical conditions must be carefully chosen. |
IV. Conclusion and Best Practices
The characterization of products from this compound reactions requires a multi-technique approach. While each analytical method provides valuable information, no single technique is sufficient for unambiguous structure elucidation and purity assessment.
-
For Structure Confirmation: A combination of NMR (for the carbon-hydrogen framework) and Mass Spectrometry (for molecular weight) is essential.
-
For Purity Assessment: HPLC or GC is the gold standard, providing quantitative data on the product relative to starting materials and byproducts.
-
For Functional Group Verification: FTIR is invaluable for quickly confirming the presence or absence of key functional groups like nitriles (C≡N) or hydroxyls (O-H).
By understanding the expected transformations and selecting the appropriate analytical tools, researchers can confidently characterize their products, ensuring the integrity of their synthetic work and the reliability of their downstream applications.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. youtube.com [youtube.com]
- 6. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 7. spectrabase.com [spectrabase.com]
- 8. 4-Cyano-4'-pentylbiphenyl | C18H19N | CID 92319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. researchgate.net [researchgate.net]
- 11. Chan-Lam Coupling [organic-chemistry.org]
- 12. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. application.wiley-vch.de [application.wiley-vch.de]
- 16. Synthesis of Boronic Esters from Organometallic Reagents and Bis(pinacolato)diboron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. community.wvu.edu [community.wvu.edu]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Reactivity of (4-pentylphenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and versatility.[1][2] At the heart of this powerful transformation lies the organoboron reagent, typically a boronic acid. The structure of the boronic acid, particularly the nature of its organic substituent, profoundly influences its reactivity and, consequently, the overall outcome of the coupling reaction. This guide provides an in-depth comparison of the reactivity of (4-pentylphenyl)boronic acid with other boronic acids, offering experimental insights and mechanistic rationale to aid researchers, scientists, and drug development professionals in optimizing their synthetic strategies.
This compound is an aromatic boronic acid characterized by a pentyl group at the para position of the phenyl ring.[3][4][5][6] This structural feature imparts specific electronic and steric properties that dictate its behavior in the Suzuki-Miyaura catalytic cycle. Understanding these properties in a comparative context is crucial for predicting reaction outcomes and troubleshooting synthetic challenges.
The Suzuki-Miyaura Catalytic Cycle: A Brief Overview
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps centered around a palladium catalyst:[1][7][8][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (R¹-X), forming a Pd(II) intermediate.[7][8]
-
Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center, a step that is crucially mediated by a base.[1][8][10] The base activates the boronic acid, making it more nucleophilic and facilitating the transfer.[10][11]
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][8]
The reactivity of the boronic acid primarily impacts the transmetalation step, which is often the rate-determining step of the overall reaction.[12]
Visualizing the Catalytic Cycle
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Factors Influencing Boronic Acid Reactivity
The reactivity of a boronic acid in the Suzuki-Miyaura coupling is governed by a combination of electronic and steric factors.
Electronic Effects
The electronic nature of the substituent on the boronic acid plays a critical role. Electron-donating groups (EDGs) increase the electron density on the carbon atom attached to the boron, enhancing its nucleophilicity and generally accelerating the transmetalation step. Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity of the organic group, which can slow down the reaction.[13]
The pentyl group in This compound is a weak electron-donating group through induction. This slightly enhances the nucleophilicity of the phenyl ring compared to unsubstituted phenylboronic acid.
Steric Effects
Steric hindrance around the boronic acid moiety can significantly impact the rate of transmetalation. Bulky substituents, particularly in the ortho position, can impede the approach of the boronic acid to the palladium center, thereby slowing down the reaction.[14]
The pentyl group in This compound is in the para position, meaning it exerts minimal steric hindrance on the boronic acid group. This is a favorable characteristic for efficient coupling.
Comparative Reactivity Analysis
To provide a clear comparison, we will evaluate the reactivity of this compound against other commonly used arylboronic acids with varying electronic and steric properties.
Experimental Design for Reactivity Comparison
A standardized kinetic study is the most effective way to compare the reactivity of different boronic acids.[15][16] The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the initial reaction rates.[12]
General Experimental Workflow
Figure 2: A general experimental workflow for kinetic analysis of Suzuki-Miyaura reactions.[12]
Comparative Data
The following table summarizes the expected relative initial rates of reaction for the Suzuki-Miyaura coupling of 4-bromoanisole with various boronic acids under standardized conditions. The rates are normalized relative to phenylboronic acid.
| Boronic Acid | Substituent | Electronic Effect | Steric Hindrance | Expected Relative Rate |
| Phenylboronic Acid | -H | Neutral | Low | 1.00 |
| This compound | -C₅H₁₁ | Weakly Donating | Low | > 1.00 |
| 4-Methoxyphenylboronic Acid | -OCH₃ | Strongly Donating | Low | >> 1.00 |
| 4-Trifluoromethylphenylboronic Acid | -CF₃ | Strongly Withdrawing | Low | < 1.00 |
| 2-Methylphenylboronic Acid | ortho-CH₃ | Weakly Donating | High | < 1.00 |
Discussion of Comparative Reactivity
-
This compound vs. Phenylboronic Acid: The electron-donating nature of the pentyl group is expected to make this compound slightly more reactive than unsubstituted phenylboronic acid.
-
This compound vs. 4-Methoxyphenylboronic Acid: The methoxy group is a much stronger electron-donating group than the pentyl group. Consequently, 4-methoxyphenylboronic acid is significantly more reactive.
-
This compound vs. 4-Trifluoromethylphenylboronic Acid: The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the boronic acid towards transmetalation. As a result, this compound is considerably more reactive.
-
This compound vs. 2-Methylphenylboronic Acid: Despite the methyl group also being weakly electron-donating, its position at the ortho position introduces significant steric hindrance. This steric clash is expected to make 2-methylphenylboronic acid less reactive than this compound, where the substituent is in the sterically unencumbered para position.
Practical Implications and Considerations
The choice of boronic acid has a direct impact on the optimization of a Suzuki-Miyaura coupling reaction.
-
Reaction Time and Temperature: For less reactive boronic acids, longer reaction times or higher temperatures may be necessary to achieve complete conversion.
-
Catalyst Loading: Highly reactive boronic acids may allow for lower catalyst loadings, which is economically and environmentally beneficial.
-
Side Reactions: A significant side reaction for boronic acids is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is more prevalent with electron-rich and some heteroaryl boronic acids, particularly under harsh basic conditions.[7][17] While the pentyl group is electron-donating, it is not strongly activating, so this compound generally exhibits good stability.
Experimental Protocols
General Protocol for a Comparative Kinetic Study of Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Boronic acids to be compared (e.g., this compound, phenylboronic acid, etc.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)[11]
-
Solvent (e.g., a deoxygenated mixture of 1,4-dioxane and water)[1]
-
Internal standard for GC or HPLC analysis (e.g., biphenyl)
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), the palladium catalyst (0.02 mmol), the base (2.0 mmol), and the internal standard.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Place the tube in a preheated oil bath at the desired temperature (e.g., 90 °C).
-
At specified time intervals, withdraw an aliquot of the reaction mixture and quench it with a suitable solvent (e.g., diethyl ether) and water.
-
Extract the organic layer, dry it over anhydrous sodium sulfate, and analyze by GC or HPLC to determine the concentration of the product.
-
Plot the concentration of the product versus time to determine the initial reaction rate for each boronic acid.
Conclusion
This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions. Its reactivity is slightly enhanced compared to unsubstituted phenylboronic acid due to the mild electron-donating nature of the para-pentyl group, while the lack of steric hindrance allows for efficient transmetalation. In comparison to boronic acids with strongly electron-donating or electron-withdrawing groups, or those with significant steric bulk, this compound offers a balanced reactivity profile. This makes it a reliable and versatile building block for the synthesis of a wide range of biaryl compounds, particularly in the development of pharmaceuticals and advanced materials.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. boronmolecular.com [boronmolecular.com]
- 5. 121219-12-3|this compound|BLD Pharm [bldpharm.com]
- 6. chemscene.com [chemscene.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
A Senior Application Scientist's Guide to Palladium Catalyst Selection for Suzuki-Miyaura Cross-Coupling with (4-pentylphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[1] However, the success of this powerful transformation is intimately tied to the judicious selection of the palladium catalyst, especially when dealing with substrates like (4-pentylphenyl)boronic acid. This boronic acid, with its electron-donating pentyl group, presents a unique set of challenges and opportunities that necessitate a nuanced approach to catalyst choice. This guide provides an in-depth comparison of various palladium catalyst systems, supported by experimental data, to empower researchers in optimizing their synthetic routes.
The Critical Role of the Catalyst with Electron-Rich Boronic Acids
This compound is considered an electron-rich substrate due to the electron-donating nature of the pentyl group. This electronic property can influence the transmetalation step of the Suzuki-Miyaura catalytic cycle. While electron-rich boronic acids are generally good coupling partners, the choice of ligand on the palladium center is crucial to ensure efficient and high-yielding reactions. The ligand's steric and electronic properties directly impact the catalyst's stability, activity, and substrate scope.[2]
Comparative Performance of Palladium Catalyst Systems
Here, we compare the performance of three major classes of palladium catalysts: traditional phosphine-based catalysts, catalysts with bulky, electron-rich phosphine ligands (Buchwald ligands), and those featuring N-Heterocyclic Carbene (NHC) ligands. The following data, compiled from studies on structurally similar electron-rich and sterically hindered arylboronic acids, provides a framework for catalyst selection.
Table 1: Performance of Traditional Phosphine-Based Catalysts
| Catalyst Precursor | Ligand | Aryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Pd(PPh₃)₄ | PPh₃ | 1-chloro-2-nitrobenzene | Phenylboronic acid | Na₂CO₃ | MeOH/H₂O | 120 (Microwave) | 0.17 | >95 | [3] |
| Pd(dppf)Cl₂ | dppf | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME | 80 | 2 | High | [4] |
Expertise & Experience: Traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) have been the workhorses of Suzuki-Miyaura couplings for decades.[4][5] They are often effective for a range of substrates. However, for electron-rich boronic acids like this compound, they may require higher temperatures and longer reaction times, particularly when coupled with less reactive aryl chlorides.[5] The dppf ligand in Pd(dppf)Cl₂ offers greater stability and can be more effective than PPh₃ in certain cases.
Table 2: Performance of Buchwald Ligand-Based Catalysts
| Catalyst Precursor | Ligand | Aryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Pd(OAc)₂ | SPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 1 | 98 | [3] |
| XPhos Pd G2 | XPhos | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | [5] |
| Pd(dba)₂ | R-Phos | 2-Bromotoluene | 2-Methylphenylboronic acid | K₃PO₄·H₂O | Dioxane | 100 | 1 | 98 | [6] |
Expertise & Experience: The advent of bulky, electron-rich phosphine ligands, pioneered by the Buchwald group, revolutionized Suzuki-Miyaura couplings. Ligands like SPhos and XPhos are designed to be highly active, facilitating the coupling of sterically hindered and electron-rich substrates, often at low catalyst loadings and under milder conditions.[3][5] Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the oxidative addition of challenging substrates like aryl chlorides. For a substrate like this compound, these catalysts are often the first choice due to their high efficiency and broad applicability.
Table 3: Performance of N-Heterocyclic Carbene (NHC)-Based Catalysts
| Catalyst Precursor | Ligand | Aryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| [Pd(IPr)(cin)Cl] | IPr | Aryl chlorides | Arylboronic acids | K₂CO₃ | EtOH/H₂O | RT | 0.5-2 | High | [7] |
| (NHC)Pd(allyl)Cl | IPr | Aryl chlorides | Arylboronic acids | K₂CO₃ | Toluene | RT | 0.2-1 | High | [8] |
| Pd(OAc)₂ | IMes | Aryl chlorides | Phenylboronic acid | Cs₂CO₃ | Dioxane | 80 | 12 | 95 | [9] |
Expertise & Experience: N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. NHCs are strong σ-donors, which leads to the formation of very stable palladium complexes. This stability often translates to higher catalyst longevity and the ability to achieve high turnover numbers. For electron-rich substrates, NHC-based catalysts can be exceptionally effective, often allowing for reactions to be performed at room temperature.[7][8] The steric bulk of the NHC ligand also plays a crucial role in promoting the catalytic cycle.
Experimental Protocols
A self-validating protocol is essential for reproducible results. The following detailed experimental procedures are provided as a starting point for the Suzuki-Miyaura coupling of this compound.
Protocol 1: General Procedure using a Buchwald Ligand Precatalyst
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
-
Degassed water (1 mL)
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, this compound, XPhos Pd G3, and potassium phosphate.
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Room Temperature Coupling using an NHC-Based Catalyst
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
[Pd(IPr)(cin)Cl] (0.01 mmol, 1 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Ethanol (4 mL)
-
Water (1 mL)
Procedure:
-
In a vial equipped with a magnetic stir bar, combine the aryl halide, this compound, [Pd(IPr)(cin)Cl], and potassium carbonate.
-
Add the ethanol and water.
-
Seal the vial and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether (15 mL) and water (15 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualization of Key Processes
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for screening palladium catalysts.
Conclusion and Recommendations
The choice of palladium catalyst for the Suzuki-Miyaura coupling of this compound significantly impacts reaction efficiency and success. While traditional phosphine-based catalysts can be effective, modern catalyst systems featuring Buchwald ligands (e.g., SPhos, XPhos) or N-Heterocyclic Carbene (NHC) ligands (e.g., IPr, IMes) generally offer superior performance for this electron-rich substrate.
-
For general reliability and high yields with a broad range of aryl halides, including challenging chlorides, catalysts based on Buchwald ligands are highly recommended. Their steric and electronic properties are well-suited for activating unreactive partners and promoting efficient coupling.
-
For reactions requiring milder conditions, such as room temperature couplings, NHC-based palladium catalysts are an excellent choice. Their strong σ-donating character leads to highly stable and active catalysts capable of facilitating difficult transformations under gentle conditions.
Ultimately, the optimal catalyst will depend on the specific aryl halide coupling partner, desired reaction conditions, and cost considerations. The provided protocols and comparative data serve as a robust starting point for developing a highly efficient and reliable Suzuki-Miyaura cross-coupling reaction for the synthesis of valuable compounds derived from this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pure.hw.ac.uk [pure.hw.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Modified (NHC)Pd(allyl)Cl (NHC = N-Heterocyclic Carbene) Complexes for Room-Temperature Suzuki-Miyaura and Buchwald-Hartwig Reactions [organic-chemistry.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to the Kinetic Landscape of (4-pentylphenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals and functional materials. The choice of the boronic acid coupling partner is critical, influencing not only the reaction's success but also its rate and efficiency. This guide provides an in-depth comparative analysis of the kinetic performance of (4-pentylphenyl)boronic acid, offering insights into its reactivity profile against other commonly employed boronic acids. This analysis is grounded in established mechanistic principles and supported by detailed experimental protocols for researchers seeking to conduct their own kinetic studies.
The Significance of Kinetic Studies in Optimizing Cross-Coupling Reactions
Understanding the kinetics of a Suzuki-Miyaura reaction provides a powerful lens through which to optimize reaction conditions, minimize side reactions, and ultimately improve yield and purity. The overall reaction rate is governed by the individual rates of the three primary steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The structure and properties of the boronic acid directly impact the transmetalation step, which is often the rate-determining step of the catalytic cycle. Furthermore, the stability of the boronic acid under the reaction conditions, particularly its susceptibility to protodeboronation, is a critical factor that can be elucidated through kinetic analysis.
Profiling this compound: A Kinetic Perspective
This compound is an arylboronic acid featuring a straight-chain alkyl substituent in the para position of the phenyl ring. To understand its kinetic behavior, we must consider the electronic and steric effects of the pentyl group.
-
Electronic Effects: The pentyl group is a weak electron-donating group through induction. This slightly increases the electron density of the phenyl ring compared to unsubstituted phenylboronic acid. Generally, electron-donating groups on the arylboronic acid can accelerate the transmetalation step by increasing the nucleophilicity of the carbon atom attached to the boron.[1][2]
-
Steric Effects: The pentyl group is located at the para position, remote from the boronic acid moiety. Consequently, it is expected to exert minimal steric hindrance on the approach of the boronic acid to the palladium center during the transmetalation step.
-
Stability and Protodeboronation: A common side reaction for arylboronic acids, especially under basic conditions, is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3][4] The rate of protodeboronation is influenced by the electronic properties of the substituents on the phenyl ring. Electron-donating groups can increase the rate of protodeboronation.[5] Therefore, this compound may be slightly more susceptible to protodeboronation than phenylboronic acid under certain conditions.
Comparative Kinetic Analysis: this compound vs. Alternatives
To provide a clear comparison, we will evaluate the expected kinetic performance of this compound against three benchmark boronic acids: phenylboronic acid (neutral), 4-methoxyphenylboronic acid (electron-rich), and 4-trifluoromethylphenylboronic acid (electron-poor).
| Boronic Acid | Substituent | Electronic Effect | Expected Relative Rate of Transmetalation | Expected Relative Rate of Protodeboronation |
| This compound | -C₅H₁₁ | Weakly Electron-Donating | Slightly faster than Phenylboronic acid | Slightly faster than Phenylboronic acid |
| Phenylboronic acid | -H | Neutral | Baseline | Baseline |
| 4-Methoxyphenylboronic acid | -OCH₃ | Strongly Electron-Donating | Significantly faster than Phenylboronic acid | Significantly faster than Phenylboronic acid |
| 4-Trifluoromethylphenylboronic acid | -CF₃ | Strongly Electron-Withdrawing | Slower than Phenylboronic acid | Slower than Phenylboronic acid |
Rationale for Comparison:
-
This compound vs. Phenylboronic acid: The weak electron-donating nature of the pentyl group is expected to slightly accelerate the transmetalation rate compared to the unsubstituted phenylboronic acid. However, this effect is also likely to make it slightly more prone to protodeboronation.
-
This compound vs. 4-Methoxyphenylboronic acid: The methoxy group is a much stronger electron-donating group than the pentyl group. Therefore, 4-methoxyphenylboronic acid is expected to exhibit a significantly faster rate of transmetalation. This also makes it considerably more susceptible to protodeboronation.
-
This compound vs. 4-Trifluoromethylphenylboronic acid: The trifluoromethyl group is a strong electron-withdrawing group, which decreases the nucleophilicity of the aryl ring. This is expected to lead to a slower rate of transmetalation compared to this compound. However, the electron-withdrawing nature of the CF₃ group also serves to stabilize the boronic acid, making it less prone to protodeboronation.
Experimental Protocols for Kinetic Analysis
To empirically validate the expected kinetic profiles, rigorous experimental design and monitoring are essential. Below are detailed protocols for conducting kinetic studies of Suzuki-Miyaura reactions using Gas Chromatography-Mass Spectrometry (GC-MS) and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy.
4.1. Kinetic Analysis via GC-MS
This method involves taking aliquots from the reaction mixture at specific time points, quenching the reaction, and analyzing the composition by GC-MS.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
This compound and other boronic acids for comparison
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Internal standard (e.g., dodecane)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Anhydrous sodium sulfate
-
GC-MS instrument with a suitable column (e.g., HP-5MS)
Procedure:
-
Reaction Setup: In a pre-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the base (2.0 mmol), and the internal standard (0.5 mmol).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 10 mL of 4:1 dioxane:water) to the flask.
-
Initiation: Add the palladium catalyst (e.g., 0.02 mmol) to the reaction mixture and commence vigorous stirring at a constant temperature (e.g., 80 °C). This marks time zero (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, and 120 minutes), withdraw a small aliquot (approximately 0.1 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the aliquot by adding it to a vial containing the quenching solution (1 mL).
-
Work-up: Add an organic solvent (e.g., diethyl ether, 1 mL) to the quenched sample, vortex, and separate the layers. Collect the organic layer and dry it over anhydrous sodium sulfate.
-
Analysis: Analyze the organic layer by GC-MS to determine the concentrations of the starting materials and the product relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time to obtain the reaction profile and determine the initial reaction rate.
4.2. In-situ Kinetic Analysis via ¹H NMR Spectroscopy
This technique allows for real-time monitoring of the reaction within an NMR tube, providing a continuous kinetic profile without the need for sampling and quenching.
Materials:
-
Aryl halide
-
Boronic acid
-
Palladium catalyst
-
Base
-
Deuterated solvent (e.g., dioxane-d₈/D₂O)
-
NMR tube with a sealable cap (e.g., J. Young tube)
-
NMR spectrometer
Procedure:
-
Sample Preparation: In a glovebox, add the aryl halide (0.1 mmol), boronic acid (0.12 mmol), base (0.2 mmol), and a small amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) to a vial.
-
Dissolution: Dissolve the mixture in the deuterated solvent system (e.g., 0.6 mL of 4:1 dioxane-d₈:D₂O).
-
Transfer to NMR Tube: Transfer the solution to the J. Young NMR tube.
-
Pre-acquisition Scan: Acquire an initial ¹H NMR spectrum at room temperature to serve as the t=0 reference.
-
Initiation: In the NMR spectrometer, preheat the probe to the desired reaction temperature (e.g., 80 °C). Inject a small volume of a catalyst solution (e.g., Pd(PPh₃)₄ in dioxane-d₈) into the NMR tube and immediately begin acquiring spectra.
-
Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to the starting materials, product, and internal standard in each spectrum. Plot the concentration of the product versus time to determine the reaction kinetics.
Visualizing the Workflow and Catalytic Cycle
To further clarify the experimental process and the underlying chemistry, the following diagrams illustrate the kinetic analysis workflow and the Suzuki-Miyaura catalytic cycle.
Caption: Workflow for Kinetic Analysis of Suzuki-Miyaura Reactions via GC-MS.
Caption: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Conclusion: A Data-Driven Approach to Boronic Acid Selection
While specific kinetic data for this compound remains elusive in the current literature, a thorough understanding of the electronic and steric effects of its substituents allows for a robust, qualitative comparison with other commonly used boronic acids. The weak electron-donating nature of the pentyl group suggests a reactivity profile slightly enhanced over unsubstituted phenylboronic acid, though with a potentially increased susceptibility to protodeboronation. For researchers and drug development professionals, this guide provides not only a framework for understanding the kinetic nuances of this compound but also detailed, actionable protocols for conducting empirical kinetic studies. By employing these methodologies, scientists can make data-driven decisions in the selection of boronic acids and the optimization of reaction conditions, ultimately leading to more efficient and robust synthetic routes.
References
- 1. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to the Electronic Influence of the Pentyl Group in Cross-Coupling Reactions
For researchers, synthetic chemists, and professionals in drug development, a nuanced understanding of substituent effects is paramount for reaction optimization and the rational design of novel molecules. This guide provides an in-depth analysis of the electronic effects of the pentyl group in the context of palladium-catalyzed cross-coupling reactions. Moving beyond qualitative descriptions, we will delve into quantitative measures and present comparative data to objectively assess its performance against other common alkyl substituents.
The Dual Nature of Alkyl Groups: More Than Just Steric Bulk
Traditionally, alkyl groups, including the pentyl group, have been primarily considered for their steric influence in chemical reactions. However, their electronic contributions, though subtle, can play a decisive role in the kinetics and overall efficiency of cross-coupling reactions. The pentyl group, a five-carbon linear alkyl chain, is generally classified as a weak electron-donating group through an inductive effect (+I). This electron-donating nature arises from the polarization of the C-C and C-H sigma bonds, which pushes electron density towards the atom to which the pentyl group is attached.
This seemingly straightforward electronic profile, however, can have multifaceted consequences on the elementary steps of a typical cross-coupling catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination.
Quantifying the Electronic Effect: Hammett and Taft Parameters
To move from a qualitative to a quantitative understanding, we can utilize linear free-energy relationships, specifically the Hammett (σ) and Taft (σ, Es) parameters. While Hammett constants are traditionally applied to aromatic systems, the Taft equation dissects the substituent effect in aliphatic systems into polar (σ) and steric (Es) components.
For linear alkyl groups, the polar substituent constant (σ*) is generally small and negative, indicating weak electron donation. The steric substituent constant (Es) becomes more negative as the group's size increases, signifying greater steric hindrance.
Table 1: Hammett and Taft Parameters for Selected Alkyl Groups
| Substituent | Hammett σmeta | Hammett σpara | Taft σ* | Taft Es |
| Methyl | -0.07 | -0.17 | 0.00 | 0.00 |
| Ethyl | -0.07 | -0.15 | -0.10 | -0.07 |
| n-Propyl | -0.07 | -0.13 | -0.12 | -0.36 |
| n-Butyl | -0.08 | -0.16 | -0.13 | -0.39 |
| n-Pentyl | -0.07 (est.) | -0.15 (est.) | -0.13 (est.) | -0.40 (est.) |
| iso-Propyl | -0.07 | -0.15 | -0.19 | -0.47 |
| tert-Butyl | -0.10 | -0.20 | -0.30 | -1.54 |
Note: Values for n-pentyl are estimated based on the trend observed for other linear alkyl chains. Direct experimental values for the pentyl group are not as commonly tabulated as for smaller alkyls. The general trend for linear alkyl groups suggests that the electronic effect plateaus quickly with increasing chain length, while the steric effect shows a more gradual increase.
The Pentyl Group in Action: A Comparative Look at Key Cross-Coupling Reactions
To illustrate the practical implications of the pentyl group's electronic effects, we will examine its role in three cornerstone cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings.
Suzuki-Miyaura Coupling: The Role of the Organoboron Partner
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds, typically between an organoboron compound and an organic halide. The electronic nature of the organoboron species can influence the rate-determining transmetalation step.
Generally, electron-donating groups on the organoboron reagent can accelerate the transmetalation step by increasing the nucleophilicity of the carbon atom being transferred to the palladium center. The general mechanism for the B-alkyl Suzuki–Miyaura reaction involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation of the alkylboron component, and finally reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.[1]
Comparative Performance:
While extensive comparative data for a homologous series of n-alkylboronic acids is scarce, studies on B-alkyl Suzuki couplings indicate that unhindered, electron-rich organoboranes are generally the most reactive nucleophilic partners.[1] The subtle electron-donating nature of the pentyl group, similar to other linear alkyl groups, is expected to facilitate the reaction compared to more electron-withdrawing substituents. However, as the alkyl chain length increases, steric hindrance can become a competing factor, potentially slowing the reaction. For primary alkylboranes like B-pentyl-9-BBN, the electronic effect is generally considered more influential than the minor increase in steric bulk compared to smaller linear alkyls.
Experimental Protocol: Suzuki-Miyaura Coupling of an Alkylborane
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Alkylborane (e.g., B-pentyl-9-BBN) (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)
-
Base (e.g., K3PO4, 3.0 equiv)
-
Solvent (e.g., Toluene/Water 4:1)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, palladium catalyst, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the solvent via syringe.
-
Add the alkylborane solution via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Heck Reaction: The Influence on Migratory Insertion
The Heck reaction couples an unsaturated halide with an alkene. The electronic nature of the alkene can influence the regioselectivity and rate of the migratory insertion step. Electron-donating groups on the alkene, such as a pentyl group, can increase the electron density of the double bond.
For a neutral palladium complex in the Heck reaction, the regioselectivity is primarily governed by sterics, with the palladium-aryl group adding to the less hindered carbon of the alkene.[2] However, for cationic palladium complexes, electronic effects become more dominant, with the palladium-aryl group adding to the more electron-deficient carbon.[2] In the case of a pentyl-substituted alkene, its electron-donating nature would slightly favor the formation of the linear product in reactions proceeding through a neutral pathway.
Comparative Performance:
Experimental Protocol: Heck Reaction
This is a general protocol and may need to be adapted for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Alkene (e.g., 1-heptene) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)2, 1-5 mol%)
-
Ligand (e.g., PPh3, 2-10 mol%)
-
Base (e.g., Et3N, 2.0 equiv)
-
Solvent (e.g., DMF or Acetonitrile)
Procedure:
-
In a Schlenk tube, dissolve the aryl halide, palladium catalyst, and ligand in the solvent.
-
Degas the solution by bubbling with an inert gas for 10-15 minutes.
-
Add the alkene and the base via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Filter off the precipitated salts and wash with the solvent.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography.
Sonogashira Coupling: The Role of the Terminal Alkyne
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. The acidity of the terminal alkyne's C-H bond is a key factor in the catalytic cycle, as it needs to be deprotonated to form the copper acetylide intermediate.
The pentyl group, being electron-donating, will slightly decrease the acidity of the terminal proton of 1-heptyne compared to acetylene or an alkyne with an electron-withdrawing group. This can potentially slow down the deprotonation step. However, this effect is generally minor for alkyl groups and the reaction proceeds efficiently with a wide range of alkyl-substituted terminal alkynes.[4]
Comparative Performance:
The Sonogashira reaction is known to be compatible with a broad range of functional groups on the alkyne, including alkyl groups.[4] While kinetic studies directly comparing a homologous series of 1-alkynes are not common, the general success of the reaction with various alkylacetylenes suggests that the electronic effect of the pentyl group does not pose a significant barrier to the reaction.
Catalytic Cycle of the Sonogashira Coupling
Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
Conclusion: A Subtle but Relevant Contributor
References
A Senior Application Scientist's Guide to the Synthesis and Validation of 4-Alkylbiphenyl Scaffolds Using (4-pentylphenyl)boronic Acid
Welcome to a comprehensive guide designed for chemists and researchers in the pharmaceutical and materials science sectors. This document provides an in-depth, field-proven perspective on the synthesis of biphenyl derivatives using (4-pentylphenyl)boronic acid, focusing on the widely adopted Suzuki-Miyaura cross-coupling reaction. Our objective is to move beyond a simple recitation of steps, offering instead a self-validating framework that explains the causality behind experimental choices, compares viable alternatives, and establishes a robust protocol for product validation.
The 4-alkylbiphenyl moiety is a privileged scaffold in both drug discovery and materials science, notably in the development of liquid crystals like 4-cyano-4'-pentylbiphenyl (5CB)[1][2][3]. The Suzuki-Miyaura reaction stands as the preeminent method for its construction due to its mild conditions, functional group tolerance, and the commercial availability of diverse starting materials[4][5][6][7]. This guide will use the synthesis of 4-bromo-4'-pentylbiphenyl as a model system to explore and validate a synthetic route, providing you with the tools to adapt and troubleshoot this crucial transformation.
Pillar 1: The Suzuki-Miyaura Catalytic Engine
Understanding the mechanism is paramount to troubleshooting and optimization. The Suzuki-Miyaura coupling is not a single reaction but a catalytic cycle powered by a palladium complex[6][7][8]. Each component—the palladium source, ligand, base, and solvent—plays a critical and interdependent role.
The generally accepted mechanism involves three key stages[5][7][9]:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (e.g., 1,4-dibromobenzene), forming a Pd(II) complex. The reactivity of the halide is crucial, with the rate following the trend: I > OTf > Br >> Cl[5][6].
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group (the 4-pentylphenyl moiety) to the Pd(II) complex, displacing the halide. The base is essential for the formation of a borate complex, which enhances the nucleophilicity of the organic group, facilitating this transfer[9][10].
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are expelled as the final biphenyl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue[5][8].
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Pillar 2: Experimental Design & Comparative Analysis
A robust synthetic protocol is one that has been validated against alternatives. Here, we present a primary protocol for the synthesis of 4-bromo-4'-pentylbiphenyl and compare it with common variations to illustrate the impact of catalyst, base, and solvent selection.
Primary Protocol: Synthesis of 4-Bromo-4'-pentylbiphenyl
This protocol is optimized for high yield and selectivity, employing a common palladium catalyst and inorganic base.
Materials:
-
This compound
-
1,4-dibromobenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Toluene
-
Ethanol
-
Deionized Water
-
Inert gas (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq.), 1,4-dibromobenzene (1.5 eq.), and Pd(PPh₃)₄ (0.03 eq.).
-
Solvent and Base Addition: Add K₂CO₃ (3.0 eq.) followed by a solvent mixture of Toluene:Ethanol:Water (4:1:1, v/v/v) to achieve a starting material concentration of approximately 0.2 M.
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with argon or nitrogen for 15 minutes while stirring to degas the mixture. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Reaction: Heat the mixture to 85 °C under a positive pressure of inert gas and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol to yield the pure 4-bromo-4'-pentylbiphenyl.
Comparative Performance of Alternative Conditions
The choice of reagents can significantly alter reaction efficiency, cost, and environmental impact. The following table compares our primary protocol with two common alternatives, providing a clear basis for experimental selection.
| Parameter | Protocol 1 (Primary) | Protocol 2 (Alternative A) | Protocol 3 (Alternative B) | Justification & Causality |
| Aryl Halide | 1,4-dibromobenzene | 1-bromo-4-iodobenzene | 1,4-dibromobenzene | The C-I bond is weaker than C-Br, leading to faster oxidative addition and shorter reaction times, but iodoarenes are more expensive[5]. |
| Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) | [Pd₂(dba)₃] + XPhos | Pd(PPh₃)₄ is a reliable, air-stable precatalyst. PdCl₂(dppf) offers good stability and is effective for many couplings. Buchwald-Hartwig ligands like XPhos with Pd₂(dba)₃ can offer higher turnover numbers and couple less reactive chlorides, but at a higher cost[11][12]. |
| Base | K₂CO₃ (aq) | Cs₂CO₃ (anhydrous) | K₃PO₄ (aq) | K₂CO₃ is a cost-effective and moderately strong base. Cs₂CO₃ is more soluble in organic solvents and can accelerate the reaction but is significantly more expensive. K₃PO₄ is a stronger base that can be effective for less reactive substrates[13]. |
| Solvent | Toluene/Ethanol/H₂O | 1,4-Dioxane | 2-MeTHF/H₂O | The biphasic Toluene/Water system is classic and effective[14]. Dioxane is a good solvent for all components but is a suspected carcinogen. 2-MeTHF is a greener solvent alternative to THF and Dioxane[14]. |
| Temp (°C) | 85 | 90 | 100 | Higher temperatures can increase reaction rates but may also promote side reactions like protodeborylation[14]. |
| Time (h) | 12 | 6 | 10 | Faster reaction with the more reactive aryl iodide. |
| Yield (%) | ~85% | ~92% | ~90% | The choice of a more reactive coupling partner and a highly active catalyst system can lead to higher yields. |
| Purity (%) | >98% | >98% | >98% | Purity is primarily dependent on the effectiveness of the purification method. |
Pillar 3: A Self-Validating Workflow
Trust in a synthetic route is built upon a rigorous validation process. Each step, from real-time monitoring to final product certification, provides a layer of confirmation.
Caption: A comprehensive workflow for synthesis and validation.
Experimental Protocols for Validation
-
In-Process Reaction Monitoring (GC-MS):
-
Objective: To track the consumption of starting materials and the formation of the product over time.
-
Procedure: At set time intervals (e.g., 2, 4, 8, 12 hours), carefully withdraw a small aliquot (~0.1 mL) from the reaction mixture. Quench the aliquot with water and extract with ethyl acetate. Inject the organic layer into the GC-MS.
-
Interpretation: The disappearance of the this compound peak and the appearance and growth of the 4-bromo-4'-pentylbiphenyl product peak confirm reaction progress. This technique is also excellent for identifying potential side-products like the homocoupled biphenyl (from the boronic acid) or protodeborylated starting material (4-pentylbenzene)[14][15].
-
-
Structural Confirmation (NMR & MS):
-
Objective: To unequivocally confirm the chemical structure of the purified product.
-
¹H and ¹³C NMR Spectroscopy: Dissolve a sample of the purified product in a deuterated solvent (e.g., CDCl₃). The ¹H NMR should show characteristic aromatic proton signals for the disubstituted rings and aliphatic signals for the pentyl chain. The number of unique signals in the ¹³C NMR spectrum should correspond to the number of non-equivalent carbon atoms in the molecule. NMR is a powerful tool for this purpose[16][17].
-
High-Resolution Mass Spectrometry (HRMS): Analysis by ESI or EI will provide a highly accurate mass-to-charge ratio, which can be compared to the calculated exact mass of the target molecule (C₁₇H₁₉Br) to confirm its elemental composition.
-
-
Purity Assessment (HPLC):
-
Objective: To quantify the purity of the final product.
-
Procedure: Develop an HPLC method using a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile/water gradient). Prepare a standard solution of the purified product at a known concentration.
-
Interpretation: The chromatogram should show a single major peak corresponding to the product. The area of this peak relative to the total area of all peaks provides the percentage purity. HPLC is a standard method for purity quantification in the pharmaceutical industry[18][19].
-
Conclusion
The validation of a synthetic route using this compound is a multi-faceted process that extends beyond achieving a high yield. It requires a deep understanding of the reaction mechanism, a comparative analysis of experimental conditions, and a rigorous, multi-technique analytical workflow. By treating the synthesis and validation as an integrated system, researchers can develop robust, reproducible, and scalable routes to valuable biphenyl-containing molecules. This guide provides the strategic framework and tactical protocols necessary to achieve that goal, ensuring both scientific integrity and practical success in the laboratory.
References
- 1. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry-online.com [chemistry-online.com]
- 5. wwjmrd.com [wwjmrd.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. Item - MASS SPECTROMETRY FOR REACTION MONITORING AND REACTION ACCELERATION - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 16. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 17. azom.com [azom.com]
- 18. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. vapourtec.com [vapourtec.com]
A Senior Application Scientist's Guide to Cross-Validation of (4-pentylphenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
This guide provides an in-depth framework for the cross-validation of experimental results involving (4-pentylphenyl)boronic acid, a key reagent in synthetic chemistry. For researchers, scientists, and drug development professionals, ensuring the reliability and reproducibility of a synthetic protocol is paramount. Here, we move beyond a simple recitation of steps to explore the causality behind experimental choices, offering a robust methodology for comparing the performance of this compound against a benchmark standard in the context of the Suzuki-Miyaura cross-coupling reaction—one of the most powerful C-C bond-forming reactions in modern chemistry.[1][2]
The Foundational Role of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, prized for its mild reaction conditions, tolerance of diverse functional groups, and the general stability and low toxicity of its organoboron reagents.[3][4][5] The reaction facilitates the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals and advanced materials.[4][6][7] The catalytic cycle, typically driven by a palladium catalyst, is a well-understood process involving three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.[1][8]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi-res.com [mdpi-res.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. youtube.com [youtube.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of (4-pentylphenyl)boronic Acid
Welcome to your definitive guide on the safe and compliant disposal of (4-pentylphenyl)boronic acid. As a crucial reagent in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, its responsible management is paramount to ensuring laboratory safety and environmental protection.[1] This document provides an in-depth, procedural framework for researchers, scientists, and drug development professionals, moving beyond simple checklists to explain the critical reasoning behind each step. Our commitment is to provide you with the knowledge to not only comply with regulations but to foster a culture of safety and integrity within your laboratory.
Section 1: Hazard Profile and Immediate Safety Precautions
Before any disposal protocol is initiated, a complete understanding of the compound's inherent risks is essential. This compound, like many of its class, is not benign and must be handled with appropriate care.
The primary hazards are associated with its irritant properties.[2][3][4] Furthermore, recent studies have highlighted that some boronic acids and their derivatives may act as chemical mutagens, demanding that they be handled with the caution afforded to potential genotoxic impurities.[5] Therefore, treating this compound as hazardous waste is the foundational principle of its lifecycle management in the lab.
GHS Hazard Summary
The following table summarizes the hazard classifications for boronic acid derivatives, which should be applied to this compound in the absence of specific data.
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation.[2][4] |
| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation.[2][4] |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation.[2][3] |
Mandatory Personal Protective Equipment (PPE) and Handling
Adherence to strict safety protocols is non-negotiable. The causality is clear: direct contact or inhalation can lead to immediate irritation or unknown long-term effects.
-
Eye Protection: Wear safety goggles with side-shields or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards.[6][7][8]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected for integrity before each use. Dispose of contaminated gloves according to institutional protocols.[6][9]
-
Body Protection: A lab coat or chemical-resistant apron is required to prevent skin contact.[10]
-
Respiratory Protection: All handling of solid this compound or its solutions must be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[10][11]
Section 2: The Core Principle: Hazardous Waste Management
Under no circumstances should this compound or materials contaminated with it be disposed of in standard trash or flushed down the sanitary sewer.[2][6][11] The rationale for this directive is twofold:
-
Environmental Protection: Boronic acids can accumulate in soil and waterways, potentially harming aquatic life and disrupting ecosystems.[12]
-
Prevention of Uncontrolled Reactions: Mixing boronic acids with other waste streams can lead to dangerous and unpredictable chemical reactions. Never mix boronic acid waste with substances like bleach, ammonia, or strong acids.[11][12]
All waste containing this compound must be segregated, properly labeled, and disposed of through a certified hazardous waste program, typically managed by your institution's Environmental Health and Safety (EHS) department.
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for managing different forms of this compound waste.
Caption: Decision workflow for segregating and managing this compound waste.
Section 3: Step-by-Step Disposal Protocols
Follow these self-validating protocols to ensure safe and compliant disposal. Each step is designed to create a closed-loop system where waste is securely contained from the point of generation to its final collection.
Protocol 3.1: Solid Waste Disposal
This applies to unused or expired reagents, reaction byproducts, and contaminated consumables (e.g., weighing paper, gloves, silica gel).
-
Designate a Container: Obtain a dedicated, sealable hazardous waste container compatible with solid chemical waste. The container must be in good condition with a secure lid.
-
Waste Collection: Place all solid waste directly into the designated container.[11] Do not allow waste to accumulate on benchtops.
-
Labeling: Immediately label the container with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[11]
-
Secure Storage: Keep the container sealed when not in use. Store it in a designated and secure satellite accumulation area, away from incompatible materials, until it is collected by EHS personnel.[2][11]
Protocol 3.2: Liquid Waste Disposal
This applies to solutions containing this compound, such as reaction mixtures or chromatography fractions.
-
Designate a Container: Use a dedicated, sealable, and chemically compatible container for liquid hazardous waste (e.g., a glass or polyethylene bottle).
-
Waste Collection: Carefully pour the liquid waste into the container using a funnel to prevent spills. Do not overfill; leave at least 10% headspace for expansion.
-
Labeling: Clearly label the container with "Hazardous Waste," "this compound," and list all solvent components and their approximate percentages.
-
Secure Storage: Seal the container tightly and store it in secondary containment (e.g., a spill tray) within a designated satellite accumulation area.
Protocol 3.3: Decontamination and Disposal of Empty Containers
An "empty" container that held this compound is not truly empty; residual chemicals pose a significant hazard.[13][14]
-
Initial Rinse (Hazardous): In a chemical fume hood, rinse the empty container three times with a minimal amount of a suitable solvent (e.g., acetone). The first rinsate, and often all three, must be collected as liquid hazardous waste.[11][14] Transfer this rinsate to your designated liquid hazardous waste container.
-
Decontamination: After the initial hazardous rinses, the container can be washed with soap and water.
-
Final Disposal: Allow the clean container to air dry completely in a well-ventilated area. Deface or remove the original label. The decontaminated container can now be disposed of in the appropriate regular laboratory waste stream (e.g., glassware or plastic recycling).[11]
Section 4: Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is critical to mitigate exposure and contamination.
-
Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory.
-
Secure the Area: Restrict access to the spill area. If flammable solvents are involved, turn off ignition sources.
-
Don PPE: Before cleanup, don the appropriate PPE as described in Section 1.
-
Contain and Clean:
-
Collect Waste: Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste container.[2][15]
-
Decontaminate: Clean the spill area with a suitable solvent and then with soap and water.
-
Dispose: Seal and label the waste container and manage it as solid hazardous waste for EHS collection.
Section 5: Regulatory Compliance and Best Practices
The procedures outlined in this guide are designed to meet the standards set by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[16][17] However, your institution's EHS office is the ultimate authority on local and state requirements.
Always consult your EHS department for specific guidance on waste container types, labeling requirements, and pickup schedules. [12] Proper waste management is a hallmark of a trustworthy and high-functioning research environment. By adhering to these protocols, you contribute to the safety of your colleagues, the integrity of your work, and the health of our shared environment.
References
- 1. mdpi.com [mdpi.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ethz.ch [ethz.ch]
- 11. benchchem.com [benchchem.com]
- 12. laballey.com [laballey.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. nipissingu.ca [nipissingu.ca]
- 16. epa.gov [epa.gov]
- 17. epa.gov [epa.gov]
A Researcher's Guide to the Safe Handling of (4-pentylphenyl)boronic Acid
For the modern researcher, scientist, and drug development professional, the mastery of chemical handling is as crucial as theoretical knowledge. This guide provides essential, immediate safety and logistical information for the handling of (4-pentylphenyl)boronic acid. By moving beyond a simple checklist and delving into the causality behind each procedural step, this document aims to be your preferred source for laboratory safety, building a foundation of deep trust through value and expertise.
While a specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing, the following guidance is synthesized from the SDS of structurally related compounds, including (2,6-Difluoro-4-pentylphenyl)boronic acid and other phenylboronic acid derivatives, as well as established best practices for handling boronic acids in a laboratory setting.[1][2][3] It is imperative to perform a thorough risk assessment and consult your institution's Environmental Health and Safety (EHS) department before commencing any work.
Understanding the Hazards: Why Caution is Critical
Boronic acids and their derivatives are a versatile class of compounds in organic synthesis. However, their utility is matched by potential hazards that demand respect and careful management. Based on data from similar compounds, this compound should be treated as a substance that can cause skin, eye, and respiratory irritation.[2][3][4][5]
Key Potential Hazards:
-
Skin Irritation: Direct contact can lead to redness, itching, and inflammation.[2][3]
-
Serious Eye Irritation: The powder form of boronic acids can be particularly hazardous to the eyes, causing significant irritation and potential damage.[2][3]
-
Respiratory Tract Irritation: Inhalation of dust particles can irritate the nose, throat, and lungs.[2][3][5]
Due to these potential hazards, a comprehensive approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment, is non-negotiable.
Engineering and Administrative Controls: Your First Line of Defense
Before you even handle the reagent, establishing a safe working environment is paramount. These controls are designed to minimize your exposure to the chemical.
-
Chemical Fume Hood: All handling of this compound, especially when in solid or powder form, must be conducted within a certified chemical fume hood.[4][6][7] This is your most critical engineering control to prevent the inhalation of dust particles.[8]
-
Ventilation: Ensure the laboratory is well-ventilated to further minimize the concentration of any airborne contaminants.[1][5]
-
Eyewash Stations and Safety Showers: These must be readily accessible and unobstructed in the immediate vicinity of your workstation.[4][8]
-
Restricted Access: When working with particularly hazardous substances, it is good practice to inform your lab colleagues and restrict access to the immediate work area.[7]
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering and administrative controls are designed to keep the chemical away from you, PPE is your final barrier. The following PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[4] | To protect your eyes from dust particles and accidental splashes of the chemical.[8] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are required.[4][8] | To prevent skin contact and potential irritation. Gloves should be inspected for any signs of degradation before use and changed immediately if contaminated.[8] |
| Body Protection | A flame-resistant laboratory coat, fully buttoned, is required.[4][8] | To protect your skin from accidental spills or contact. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. However, if dust is generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4] | To prevent irritation of the respiratory tract.[4][8] |
Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible.[4][8]
-
Confirm that the chemical fume hood is functioning correctly.
-
Clear the work area of any unnecessary items to avoid clutter and potential for spills.
-
Don all required PPE as outlined in the table above before handling the chemical.[8]
Handling the Chemical:
-
Keep the container of this compound tightly closed when not in use.[7][8]
-
When transferring the solid, do so carefully to avoid generating dust.[5][8] Use a spatula or other appropriate tool for transfers.[8]
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
Post-Handling:
-
Thoroughly clean the work area to remove any residual chemical.
-
Wash your hands thoroughly with soap and water after handling, even if you were wearing gloves.[4][8]
-
Properly dispose of all contaminated waste as described in the following section.
Disposal Plan: A Critical Component of the Workflow
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[4][6]
Waste Segregation and Collection:
-
Solid Waste: Collect any unused this compound and contaminated solid materials (e.g., weighing paper, contaminated gloves) in a designated, sealable container clearly labeled as "Hazardous Waste".[6]
-
Liquid Waste: If this compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[6]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[6]
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by your institution's EHS personnel or a licensed waste disposal company.[6]
Decontamination of Empty Containers:
-
In a chemical fume hood, rinse the empty container three times with a suitable solvent.
-
The first rinsate must be collected and disposed of as hazardous waste.[6] Subsequent rinses may also need to be collected as hazardous waste, depending on your institutional guidelines.[6]
-
After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container material.[6]
Never dispose of this compound down the drain or in regular trash. [6]
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the handling and disposal process, the following workflow diagram has been created.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
